Sp-8-pCPT-cGMPS
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C16H15ClN5O6PS2 |
|---|---|
分子量 |
503.9 g/mol |
IUPAC 名称 |
9-[(4aR,6R,7aR)-2,7-dihydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-8-(4-chlorophenyl)sulfanyl-1H-purin-6-one |
InChI |
InChI=1S/C16H15ClN5O6PS2/c17-6-1-3-7(4-2-6)31-16-19-9-12(20-15(18)21-13(9)24)22(16)14-10(23)11-8(27-14)5-26-29(25,30)28-11/h1-4,8,10-11,14,23H,5H2,(H,25,30)(H3,18,20,21,24)/t8-,10?,11+,14-,29?/m1/s1 |
InChI 键 |
PDTDLUUXNODJIA-JBQNKJPTSA-N |
产品来源 |
United States |
Foundational & Exploratory
Sp-8-pCPT-cGMPS: An In-depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sp-8-pCPT-cGMPS (8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphorothioate, Sp-isomer) is a potent and membrane-permeable cyclic guanosine (B1672433) monophosphate (cGMP) analog. It is widely utilized as a pharmacological tool to investigate cGMP-mediated signaling pathways. Its core mechanism of action lies in the stereoselective activation of cGMP-dependent protein kinase (PKG). Furthermore, its resistance to hydrolysis by phosphodiesterases (PDEs) ensures sustained signaling, making it a robust activator in intact cells. This guide provides a comprehensive overview of the mechanism of action of this compound, including its interaction with key cellular targets, downstream signaling events, and detailed experimental protocols for its characterization.
Core Mechanism of Action: Preferential Activation of Protein Kinase G (PKG)
The primary molecular target of this compound is the cGMP-dependent protein kinase (PKG).[1][2] The "Sp" designation refers to the stereochemistry at the phosphorus atom in the cyclic phosphate (B84403) ring, which is crucial for its agonist activity. Upon entering the cell, this compound binds to the regulatory domain of PKG, inducing a conformational change that unleashes the catalytic activity of the kinase. This leads to the phosphorylation of serine and threonine residues on a multitude of downstream substrate proteins, thereby modulating a wide array of physiological processes.
This compound is known to activate both PKG type I (α and β isoforms) and type II.[1] While it is a potent activator of PKG, it is important to note that it can also activate protein kinase A (PKA) type II, highlighting a degree of cross-reactivity that should be considered in experimental design.[1]
Signaling Pathway of this compound-Mediated PKG Activation
Caption: this compound activates PKG, leading to substrate phosphorylation.
Interaction with Phosphodiesterases (PDEs)
A key feature of this compound is its resistance to hydrolysis by cyclic nucleotide phosphodiesterases (PDEs).[1][2] PDEs are enzymes that degrade cyclic nucleotides, thereby terminating their signaling. The phosphorothioate (B77711) modification in this compound renders it a poor substrate for these enzymes. This resistance prevents its rapid degradation within the cell, leading to a sustained activation of PKG compared to endogenous cGMP. This property makes it a particularly effective tool for studying cGMP signaling pathways in intact cells and tissues. While this compound is resistant to hydrolysis, its inhibitory potential against various PDE isoforms is not extensively characterized in the literature.
Cellular Effects: A Case Study in Human Platelets
A well-documented cellular effect of this compound is the inhibition of platelet aggregation.[2] This process is primarily mediated by the PKG-dependent phosphorylation of the vasodilator-stimulated phosphoprotein (VASP). VASP is a key regulator of actin dynamics and focal adhesion.
In its dephosphorylated state, VASP is associated with the actin cytoskeleton and is involved in platelet shape change and aggregation. Upon activation of PKG by this compound, VASP is phosphorylated, primarily at Ser239. This phosphorylation event is a hallmark of cGMP/PKG signaling in platelets and is associated with the inhibition of fibrinogen receptor (integrin αIIbβ3) activation and subsequent platelet aggregation.
Logical Flow of this compound Action in Platelets
Caption: this compound inhibits platelet aggregation via PKG/VASP.
Potential Off-Target Effects: Ion Channel Modulation
While the primary mechanism of action of this compound is through PKG activation, evidence suggests that related cGMP analogs can directly interact with other cellular targets, including cyclic nucleotide-gated (CNG) ion channels and epithelial sodium channels (ENaC).[3][4] For instance, 8-pCPT-cGMP has been shown to directly activate CNG channels and ENaC, independent of PKG.[3][4] Although direct evidence for this compound on these channels is less clear, the structural similarity suggests a potential for direct ion channel modulation. This possibility should be considered when interpreting experimental results, and appropriate controls, such as the use of the PKG inhibitor Rp-8-pCPT-cGMPS, are recommended.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its related compounds.
Table 1: Kinase Activation and Inhibition Constants
| Compound | Kinase | Action | Constant (µM) | Reference |
| This compound | PKG Iα | Activation | Ka: Not available | - |
| This compound | PKG II | Activation | Ka: Not available | - |
| This compound | PKA II | Activation | Ka: Not available | - |
| Rp-8-pCPT-cGMPS | PKG | Inhibition | Ki: 0.5 | [5][6] |
| Rp-8-pCPT-cGMPS | cGK Iα | Inhibition | IC50: 18.3 | [7] |
| Rp-8-pCPT-cGMPS | cGK II | Inhibition | IC50: 0.16 | [7] |
Table 2: Interaction with Phosphodiesterases (PDEs)
| Compound | PDE Isoform | Interaction | Reference |
| 8-pCPT-cGMP | cGS-PDE | Not hydrolyzed | [2] |
| 8-pCPT-cGMP | cGI-PDE | Not hydrolyzed | [2] |
| 8-pCPT-cGMP | CaM-PDE | Not hydrolyzed | [2] |
| 8-pCPT-cGMP | cGB-PDE (platelet homogenate) | Not hydrolyzed | [2] |
Detailed Experimental Protocols
Protocol 1: In Vitro PKG Kinase Activity Assay
This protocol provides a general framework for measuring the activation of PKG by this compound using a synthetic peptide substrate.
Workflow for In Vitro PKG Kinase Assay
Caption: Workflow for determining PKG activation by this compound.
Materials:
-
Recombinant PKG enzyme
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA)
-
Peptide substrate (e.g., Kemptide)
-
[γ-32P]ATP
-
This compound stock solution
-
Phosphocellulose paper
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter and vials
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, PKG enzyme, and peptide substrate.
-
Add varying concentrations of this compound to different reaction tubes. Include a control with no activator.
-
Initiate the reaction by adding [γ-32P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose papers extensively with the wash buffer to remove unincorporated [γ-32P]ATP.
-
Measure the radioactivity incorporated into the peptide substrate using a scintillation counter.
-
Plot the kinase activity as a function of this compound concentration and fit the data to a suitable equation (e.g., Michaelis-Menten) to determine the activation constant (Ka).
Protocol 2: Western Blot Analysis of VASP Phosphorylation in Human Platelets
This protocol describes the detection of VASP phosphorylation at Ser239 in response to this compound treatment in intact human platelets.
Materials:
-
Washed human platelets
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-VASP (Ser239) and mouse anti-total VASP
-
Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Prepare washed human platelets and resuspend them in a suitable buffer.
-
Treat the platelets with varying concentrations of this compound for different time points. Include an untreated control.
-
Lyse the platelets by adding lysis buffer and incubating on ice.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-VASP (Ser239) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total VASP.
Conclusion
This compound is an indispensable tool for elucidating the complex roles of cGMP signaling in cellular physiology and pathophysiology. Its primary mechanism of action, the potent and sustained activation of PKG, combined with its excellent cell permeability and resistance to PDEs, makes it a superior choice for intact cell-based assays. Researchers should, however, remain mindful of its potential for PKA activation and possible direct effects on ion channels. The quantitative data and detailed protocols provided in this guide are intended to facilitate rigorous and reproducible research into the multifaceted world of cGMP signaling.
References
- 1. jneurosci.org [jneurosci.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Pharmacology of Cyclic Nucleotide-Gated Channels: Emerging from the Darkness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8-pCPT-cGMP stimulates alphabetagamma-ENaC activity in oocytes as an external ligand requiring specific nucleotide moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iris.unimore.it [iris.unimore.it]
- 6. (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 8-pCPT-cGMP stimulates αβγ-ENaC activity in oocytes as an external ligand requiring specific nucleotide moieties - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of Sp-8-pCPT-cGMPS in Preclinical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of 8-para-chlorophenylthio-guanosine-3',5'-cyclic monophosphorothioate, Sp-isomer (Sp-8-pCPT-cGMPS), a key research tool for investigating cGMP-mediated signaling pathways. This document details its mechanism of action, summarizes key quantitative data, and provides comprehensive experimental protocols for its application in various research contexts.
Introduction to this compound
This compound is a potent, cell-permeable, and phosphodiesterase-resistant analog of cyclic guanosine (B1672433) monophosphate (cGMP). It functions as a selective activator of cGMP-dependent protein kinase (PKG), a crucial enzyme in numerous physiological processes. Its chemical modifications, including the phosphorothioate (B77711) group and the 8-pCPT moiety, confer enhanced lipophilicity and resistance to enzymatic degradation, making it an ideal tool for studying the downstream effects of PKG activation in intact cells and tissues.
Mechanism of Action
This compound mimics the action of endogenous cGMP by binding to and activating PKG. There are two main isoforms of PKG: PKG I and PKG II. PKG I is predominantly found in smooth muscle, platelets, and the cerebellum, while PKG II is primarily located in the intestinal mucosa, kidney, and brain. This compound activates both PKG Iα and PKG II isoforms, and has also been reported to activate Protein Kinase A (PKA) type II.[1] Its ability to potently and selectively activate these kinases allows researchers to elucidate the specific roles of the cGMP/PKG signaling cascade in various cellular functions.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound and its related compounds, providing a comparative overview of their potency and selectivity.
Table 1: Activation Constants (Ka) and EC50 Values for this compound
| Target | Parameter | Value | Species | Reference |
| PKG Iβ | Ka | 440 nM | Bovine | |
| PKG II | EC50 | 1.8 µM | Not Specified | [1] |
| Epithelial Sodium Channel (ENaC) | EC50 | Not Specified | Human, Mouse, Rat | [1] |
Table 2: Inhibitory Constants (Ki and IC50) for the Rp-Isomer (Rp-8-pCPT-cGMPS)
| Target | Parameter | Value | Species | Reference |
| PKG Iα | Ki | 0.5 µM | Not Specified | |
| PKG Iβ | Ki | 0.45 µM | Not Specified | |
| PKG II | Ki | 0.7 µM | Not Specified | |
| cGK Iα | IC50 | 18.3 µM | Not Specified | |
| cGK II | IC50 | 0.16 µM | Not Specified |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound.
In Vitro Protein Kinase G (PKG) Activation Assay
This protocol outlines a radiometric assay to measure the activation of purified PKG by this compound.
Materials:
-
Purified recombinant PKG Iα, Iβ, or II
-
This compound
-
Peptide substrate (e.g., Kemptide)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM MOPS, pH 7.0, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol)
-
Phosphocellulose paper
-
Scintillation counter and fluid
-
Stopping solution (e.g., 75 mM phosphoric acid)
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, the desired concentration of this compound, and the peptide substrate.
-
Initiate the reaction by adding the purified PKG enzyme.
-
Start the phosphorylation reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 10 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with the stopping solution to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the kinase activity based on the amount of ³²P incorporated into the substrate.
Isolated Artery Vasoreactivity Studies (Wire Myography)
This protocol describes the use of wire myography to assess the vasodilatory effects of this compound on isolated arterial segments.
Materials:
-
Wire myograph system
-
Isolated arterial segments (e.g., rat mesenteric artery)
-
Physiological Salt Solution (PSS) (e.g., Krebs-Henseleit solution)
-
This compound
-
Vasoconstrictor agent (e.g., phenylephrine, U46619)
-
Data acquisition system
Procedure:
-
Dissect and mount arterial segments (2 mm in length) in the wire myograph chambers filled with PSS, maintained at 37°C and gassed with 95% O₂/5% CO₂.
-
Normalize the vessel segments to an optimal resting tension.
-
Induce a stable contraction with a vasoconstrictor agent.
-
Once a stable plateau is reached, add cumulative concentrations of this compound to the bath.
-
Record the changes in isometric tension.
-
Express the relaxation responses as a percentage of the pre-induced contraction.
-
Construct concentration-response curves to determine the potency (EC50) of this compound.
Epithelial Sodium Channel (ENaC) Activity Measurement (Two-Electrode Voltage Clamp in Xenopus Oocytes)
This protocol details the measurement of ENaC currents activated by this compound in Xenopus oocytes.[1]
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding α, β, and γ subunits of ENaC
-
Two-electrode voltage clamp (TEVC) setup
-
Recording solution (e.g., ND96)
-
This compound
-
Amiloride (B1667095) (ENaC blocker)
Procedure:
-
Prepare and inject Xenopus oocytes with cRNAs for the ENaC subunits.
-
Incubate the oocytes for 2-5 days to allow for channel expression.
-
Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes (voltage-sensing and current-injecting).
-
Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).
-
Record baseline whole-cell currents.
-
Perfuse the oocyte with a solution containing this compound and record the change in current.
-
To confirm that the current is mediated by ENaC, apply amiloride at the end of the experiment to block the channel.
-
Analyze the current traces to determine the effect of this compound on ENaC activity.
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows involving this compound.
Caption: Activation of PKG and PKA by this compound.
Caption: Experimental workflow for wire myography.
Caption: Workflow for ENaC activity measurement.
Conclusion
This compound is an invaluable pharmacological tool for dissecting the intricate roles of the cGMP/PKG signaling pathway. Its robust properties, including cell permeability and resistance to degradation, coupled with its potent activation of PKG, make it a cornerstone for research in areas such as cardiovascular physiology, neuroscience, and epithelial transport. The detailed protocols and data presented in this guide aim to facilitate the effective application of this compound in advancing our understanding of cGMP-mediated cellular regulation.
References
The Sp-8-pCPT-cGMPS Activation Pathway of Protein Kinase G: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclic guanosine (B1672433) monophosphate (cGMP)-dependent protein kinase (PKG) signaling pathway is a crucial regulator of numerous physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function.[1][2][3] Dysregulation of this pathway is implicated in various pathological conditions, making its components attractive targets for therapeutic intervention. Sp-8-pCPT-cGMPS is a potent, membrane-permeable, and phosphodiesterase-resistant analog of cGMP, widely utilized as a selective activator of PKG to elucidate its downstream effects.[4][5] This technical guide provides an in-depth overview of the this compound-mediated activation of PKG, including quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.
The cGMP/PKG Signaling Pathway
The canonical activation of PKG is initiated by the binding of intracellular cGMP.[3][6] This second messenger is synthesized by guanylyl cyclases (GCs), which exist in two primary forms: soluble guanylyl cyclase (sGC), typically activated by nitric oxide (NO), and particulate guanylyl cyclases (pGCs), which are cell-surface receptors for natriuretic peptides.[3][6] Upon binding of cGMP to the regulatory domain of PKG, a conformational change is induced, leading to the activation of its catalytic domain.[2] Activated PKG then phosphorylates a multitude of downstream substrate proteins on serine and threonine residues, thereby modulating their activity and triggering a cascade of cellular responses.[7][8]
This compound acts as a direct agonist of PKG, bypassing the need for upstream signaling events that lead to cGMP production.[4] Its lipophilic nature allows for efficient cell membrane permeability, while the phosphorothioate (B77711) modification at the cyclic phosphate (B84403) moiety confers resistance to hydrolysis by phosphodiesterases (PDEs), ensuring sustained activation of PKG.[4]
References
- 1. ahajournals.org [ahajournals.org]
- 2. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound BIOLOG Life Science Institute [biolog.de]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cusabio.com [cusabio.com]
- 7. Kinase activity profiling identifies putative downstream targets of cGMP/PKG signaling in inherited retinal neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. edepot.wur.nl [edepot.wur.nl]
A Technical Guide to Sp-8-pCPT-cGMPS as a Cyclic Nucleotide-Gated (CNG) Channel Agonist
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclic nucleotide-gated (CNG) channels are critical components in sensory transduction pathways, converting changes in intracellular cyclic nucleotide concentrations into electrical signals. In vertebrate photoreceptors, guanosine (B1672433) 3',5'-cyclic monophosphate (cGMP) is the endogenous ligand that gates these channels. The study of synthetic cGMP analogs is crucial for dissecting the pharmacology of CNG channel isoforms and for developing potential therapeutics for channelopathies, such as Retinitis Pigmentosa. This document provides a detailed technical overview of Guanosine-3',5'-cyclic monophosphorothioate, 8-(4-chlorophenylthio)-, Sp-isomer (Sp-8-pCPT-cGMPS), a membrane-permeable and phosphodiesterase-resistant cGMP analog, and its role as an agonist for CNG channels. We present quantitative data on its efficacy and potency, detail the experimental protocols used for its characterization, and illustrate the relevant biological and experimental pathways.
Introduction to CNG Channels and cGMP Signaling
CNG channels are non-selective cation channels that belong to the superfamily of voltage-gated potassium channels.[1] They are essential for visual and olfactory signal transduction.[1][2] In retinal rod and cone photoreceptors, a G-protein coupled cascade is initiated by light, which leads to the hydrolysis of cGMP by phosphodiesterase (PDE).[2] In the dark, high basal levels of cGMP bind to the cyclic nucleotide-binding domain (CNBD) on the C-terminus of the CNG channel subunits, holding the channel in an open state and permitting an influx of Na⁺ and Ca²⁺.[1][2] The resulting decrease in cGMP upon light stimulation leads to channel closure, membrane hyperpolarization, and a reduced rate of neurotransmitter release.[2][3]
This compound is a synthetic analog of cGMP featuring a phosphorothioate (B77711) group at the cyclic phosphate (B84403) (Sp-isomer) and a para-chlorophenylthio (pCPT) substitution at the C8 position of the guanine (B1146940) ring. These modifications confer increased membrane permeability and resistance to hydrolysis by PDEs, making it a valuable tool for studying cGMP-mediated signaling pathways in intact cells.[4]
cGMP Signaling Pathway and CNG Channel Activation
The activation of CNG channels is a direct consequence of cGMP binding. The channel is a tetramer, and the binding of cGMP to the CNBDs is thought to induce a conformational change in the "C-linker" region, which connects the CNBD to the transmembrane pore domain. This movement pulls the pore-lining helices apart, opening the channel gate for cation influx.
Quantitative Analysis of this compound Activity
Electrophysiological studies have characterized the effects of this compound on the two principal isoforms of retinal CNG channels: the rod channel (typically composed of CNGA1 and CNGB1a subunits) and the cone channel (CNGA3 and CNGB3 subunits).[3] The data reveal that this compound acts as an agonist but with distinct properties for each isoform. It is an effective agonist of the rod CNG channel but only a partially effective agonist for the cone CNG channel.[1] In all cases, it is less potent than the endogenous ligand, cGMP.[1]
For comparison, data for the natural ligand cGMP and the related, highly potent analog 8-pCPT-cGMP are also included.
| Compound | Channel Isoform | EC₅₀ (µM) | Relative Efficacy (% of max cGMP) | Hill Coefficient (H) | Reference |
| This compound | Rod | Not Determined | ~93% (effective) | Not Determined | [1][5] |
| Cone | Not Determined | Partial | Not Determined | [1] | |
| cGMP | Rod | ~40 | 100% | ~1.8 | [1][3] |
| Cone | ~11 | 100% | ~2.2 | [1][3] | |
| 8-pCPT-cGMP | Rod | 0.63 | ~100% | ~1.6 | [3] |
| Cone | 0.08 | ~100% | ~1.9 | [3] |
Note: EC₅₀ values for this compound were not precisely determined in the cited studies due to its lower potency compared to cGMP. One study noted it was an effective agonist for rod channels, activating up to 93% of the maximal current, while another described its efficacy on cone channels as only partial.[1][5] The Rp-isomer, Rp-8-pCPT-cGMPS, shows drastically reduced efficacy on both channel isoforms.[3]
Experimental Protocols
The primary method for quantifying the activity of compounds like this compound on CNG channels is patch-clamp electrophysiology using a heterologous expression system.
Heterologous Expression of CNG Channels
-
Vector Preparation: mRNA encoding the specific CNG channel subunits (e.g., bovine CNGA1 and CNGB1a for rod channels; human CNGA3 and CNGB3 for cone channels) is synthesized in vitro.[3]
-
Oocyte Injection: Oocytes are harvested from Xenopus laevis frogs. A specific ratio of the subunit mRNAs is co-injected into the oocyte cytoplasm.[3]
-
Incubation: The oocytes are incubated for several days to allow for the translation, assembly, and insertion of functional heterotetrameric CNG channels into the oocyte's plasma membrane.[3]
Inside-Out Patch-Clamp Recording
-
Patch Pipette: A glass micropipette with a fine tip is pressed against the oocyte membrane to form a high-resistance (gigaohm) seal.[5]
-
Patch Excision: The pipette is pulled away from the oocyte, excising a small patch of the membrane. This results in the "inside-out" configuration, where the intracellular face of the membrane, containing the cyclic nucleotide-binding domains of the channels, is exposed to the bath solution.[1]
-
Perfusion System: The excised patch is moved into a continuous flow of a controlled intracellular-like solution. A perfusion system allows for the rapid exchange of solutions containing different concentrations of the test ligand (e.g., this compound).
-
Voltage Clamp and Data Acquisition: The membrane potential across the patch is clamped at a constant value (e.g., +100 mV).[3][6] The current flowing through the open CNG channels is measured.
-
Data Analysis: The recorded currents are plotted against the ligand concentration to generate a dose-response curve. This curve is fitted with the Hill equation to determine the EC₅₀ (a measure of potency) and the Hill coefficient (a measure of cooperativity).[1][3] Efficacy is calculated by comparing the maximal current elicited by the analog to that elicited by a saturating concentration of cGMP.[6]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Pharmacology of Cyclic Nucleotide-Gated Channels: Emerging from the Darkness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8-pCPT-cGMP BIOLOG Life Science Institute [biolog.de]
- 5. jneurosci.org [jneurosci.org]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Phosphodiesterase Resistance of Sp-8-pCPT-cGMPS
Introduction
Cyclic guanosine (B1672433) monophosphate (cGMP) is a critical second messenger that mediates a wide array of physiological processes, including smooth muscle relaxation, phototransduction, and neuronal signaling.[1] The intracellular concentration and duration of cGMP signals are meticulously controlled by a balance between its synthesis by guanylyl cyclases and its degradation by cyclic nucleotide phosphodiesterases (PDEs).[2] PDEs are a superfamily of enzymes that hydrolyze the 3',5'-cyclic phosphodiester bond of cGMP and/or cAMP, terminating their signaling activity.[1][3]
To study cGMP-mediated pathways without the complication of rapid signal termination, researchers rely on synthetic cGMP analogs that are resistant to PDE hydrolysis. Sp-8-pCPT-cGMPS is one such analog, widely used for its excellent cell membrane permeability, high affinity for cGMP-dependent protein kinases (PKG), and profound stability against enzymatic degradation.[4] This guide provides a detailed technical explanation of the molecular features conferring this resistance, summarizes quantitative data on its interaction with PDEs, outlines common experimental protocols for assessing resistance, and visualizes the relevant biological and experimental pathways.
Molecular Basis of Phosphodiesterase Resistance
The remarkable resistance of this compound to hydrolysis by phosphodiesterases stems from two key chemical modifications to the native cGMP molecule: the phosphorothioate (B77711) substitution in the Sp-configuration and the addition of a para-chlorophenylthio (pCPT) group at the 8-position of the guanine (B1146940) ring.
-
Phosphorothioate (Sp) Modification : The core of the PDE resistance lies in the substitution of a non-bridging oxygen atom with a sulfur atom in the cyclic phosphate (B84403) moiety, creating a phosphorothioate. This modification introduces a chiral center at the phosphorus atom, resulting in two possible stereoisomers: Sp and Rp.[5] The sulfur atom is larger and less electronegative than oxygen, which sterically and electronically hinders the ability of the PDE catalytic site to hydrolyze the phosphodiester bond. The Sp-diastereomer, in particular, is a potent activator of cGMP-dependent protein kinase (PKG), mimicking the action of cGMP, while the Rp isomer often acts as an inhibitor.[4][6]
-
8-pCPT Group : The attachment of a bulky, lipophilic para-chlorophenylthio (pCPT) group at the 8-position of the guanine base serves a dual purpose.[7] Primarily, it significantly increases the lipophilicity of the molecule, enhancing its ability to cross cell membranes.[8][9] Secondly, this modification can further impede the binding and/or catalytic activity of some PDE isoforms, contributing to the overall stability of the compound.[9] For instance, the related analog 8-pCPT-cGMP was found to be completely resistant to hydrolysis by several purified PDE isoforms.[9]
Quantitative Data: Interaction of cGMP Analogs with PDE Isoforms
Direct hydrolytic rate data for this compound is not extensively detailed in the literature. However, data on the inhibition constants (Ki) of closely related analogs against various PDE families provide a strong indication of their poor interaction with the catalytic site. The following table summarizes the Ki values for 8-pCPT-cGMP (the oxygen-containing parent compound) and Rp-8-pCPT-cGMPS (the inhibitory stereoisomer) against a panel of human PDE isoforms, as determined by isothermal microcalorimetry. These compounds are not hydrolyzed (n.h.) or act as inhibitors, demonstrating that the structural modifications are effective at preventing PDE catalysis.
| PDE Isoform | Substrate Specificity | 8-pCPT-cGMP (Ki, µM) | Rp-pCPT-cGMPS (Ki, µM) |
| PDE1A | cGMP/cAMP | 16.7 | 42.4 |
| PDE1B | cGMP/cAMP | 8.62 | 2.1 |
| PDE1C | cGMP/cAMP | 47.1 | 32.6 |
| PDE2A | cGMP/cAMP | 40 | 52.9 |
| PDE4B | cAMP specific | 53.4 | 137 |
| PDE5A | cGMP specific | 27.6 | 49.7 |
| PDE6 | cGMP specific | 41.3 | 26 |
| PDE8A | cAMP specific | 77.7 | 7.64 |
| PDE9A | cGMP specific | 1.29 | Not Determined |
| PDE10A | cGMP/cAMP | 6.04 | 38.6 |
| Data adapted from Poppe et al. (2008), as presented in Lugnier (2011).[10] |
Experimental Protocols for Assessing PDE Resistance
Several robust methods are available to determine the rate of hydrolysis of cyclic nucleotides by PDEs and thereby quantify the resistance of analogs like this compound.
Radioisotope-Based PDE Assay
This traditional method involves a two-step enzymatic reaction.
-
Principle : A PDE enzyme is incubated with a radiolabeled substrate, typically [³H]-cGMP. The PDE hydrolyzes the substrate to [³H]-5'-GMP. In the second step, a 5'-nucleotidase (often from snake venom) is added, which converts the [³H]-5'-GMP into the nucleoside [³H]-guanosine and inorganic phosphate. The charged, unhydrolyzed [³H]-cGMP is then separated from the uncharged [³H]-guanosine product using an ion-exchange resin. The radioactivity of the product is quantified by liquid scintillation counting to determine the rate of hydrolysis.[10]
-
Methodology :
-
Prepare a reaction mixture containing buffer, Mg²⁺, and the purified PDE isoform of interest.
-
Add the test compound (this compound) or vehicle control.
-
Initiate the reaction by adding [³H]-cGMP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.
-
Terminate the PDE reaction (e.g., by boiling).
-
Add 5'-nucleotidase and incubate to convert the product to [³H]-guanosine.
-
Apply the reaction mixture to an ion-exchange chromatography column to separate the product from the substrate.
-
Quantify the radioactivity in the eluate containing the [³H]-guanosine product.
-
Isothermal Titration Calorimetry (ITC)
ITC is a non-radioactive, label-free method that directly measures the heat produced or absorbed during an enzymatic reaction.
-
Principle : The hydrolysis of the 3',5'-phosphodiester bond in cGMP is an exothermic reaction, releasing a measurable amount of heat (approximately -11 kcal/mol).[10] ITC measures this heat change in real-time, allowing for the determination of kinetic parameters (Km, Vmax) or inhibition constants (Ki).[10]
-
Methodology :
-
Load the purified PDE enzyme into the sample cell of the microcalorimeter, with a reference cell containing only buffer.[10]
-
Allow the system to equilibrate to a stable baseline.
-
Inject a precise amount of the substrate (cGMP) or analog (this compound) into the sample cell.
-
The instrument records the heat generated over time as the substrate is hydrolyzed.[10]
-
The rate of heat production is directly proportional to the reaction velocity. For a resistant analog, little to no heat change will be detected.
-
Luminescence-Based Assays (e.g., PDE-Glo™)
These are high-throughput methods ideal for screening.
-
Principle : The PDE-Glo™ assay is a coupled-enzyme system. In the first step, the PDE hydrolyzes cGMP to 5'-GMP. In subsequent steps, the 5'-GMP is converted to GTP, which is then used by a kinase to generate ATP. The amount of ATP produced is detected using a luciferase/luciferin reaction, which generates a luminescent signal proportional to the initial PDE activity.[11]
-
Methodology :
-
Perform the PDE reaction in a multi-well plate by incubating the enzyme with the test compound and cGMP.
-
Stop the reaction by adding a termination reagent.
-
Add the detection reagents, which contain the coupled enzymes for ATP generation and the luciferase/luciferin components.
-
Incubate to allow the signal to develop.
-
Measure luminescence using a plate reader. Low luminescence indicates PDE inhibition or a non-hydrolyzable substrate.
-
Mandatory Visualizations
Caption: cGMP signaling pathway showing the role of this compound as a PDE-resistant agonist.
Caption: Generalized workflow for an in vitro phosphodiesterase (PDE) activity assay.
References
- 1. Cyclic Nucleotide Phosphodiesterases: important signaling modulators and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. This compound BIOLOG Life Science Institute [biolog.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. 8-pCPT-cGMP BIOLOG Life Science Institute [biolog.de]
- 9. Analysis of the functional role of cGMP-dependent protein kinase in intact human platelets using a specific activator 8-para-chlorophenylthio-cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PDE-Glo™ Phosphodiesterase Assay [worldwide.promega.com]
The Role of Sp-8-pCPT-cGMPS in the cGMP Signaling Cascade: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Guanosine (B1672433), 3',5'-cyclic monophosphorothioate, 8-(4-chlorophenyl)thio-, Sp-isomer (Sp-8-pCPT-cGMPS), a critical tool for investigating the cyclic guanosine monophosphate (cGMP) signaling pathway. This document outlines its mechanism of action, presents key quantitative data, details relevant experimental protocols, and provides visual diagrams to elucidate its function and application in research.
Introduction to the cGMP Signaling Cascade
The cGMP signaling pathway is a ubiquitous and essential signal transduction system in eukaryotes. It translates a variety of extracellular signals, such as nitric oxide (NO) and natriuretic peptides, into diverse physiological responses.[1][2] The canonical pathway begins when soluble guanylate cyclase (sGC) is activated by NO, or when transmembrane particulate guanylate cyclase (pGC) is activated by natriuretic peptides.[1] These enzymes catalyze the conversion of guanosine triphosphate (GTP) to cGMP.[3] As a second messenger, cGMP's primary effects are mediated through three main targets: cGMP-dependent protein kinases (PKG), cGMP-gated cation channels (CNG), and cGMP-regulated phosphodiesterases (PDEs).[2][4] The activation of PKG, a serine/threonine kinase, leads to the phosphorylation of numerous downstream protein substrates, resulting in physiological outcomes such as smooth muscle relaxation (vasodilation), inhibition of platelet aggregation, and modulation of neuronal activity.[4][5][6]
This compound: A Potent and Stable PKG Activator
This compound is a synthetic analog of cGMP designed for robust and specific interrogation of the cGMP pathway. It incorporates two key chemical modifications to the native cGMP molecule:
-
A 4-chlorophenylthio (pCPT) group at the 8-position: This modification significantly increases the lipophilicity of the molecule, enhancing its ability to permeate cell membranes.[7] This allows for its direct application to intact cells and tissues.
-
A phosphorothioate (B77711) group in the cyclic phosphate (B84403) moiety (Sp-isomer): This modification renders the molecule highly resistant to hydrolysis by phosphodiesterases (PDEs), the enzymes that normally degrade cGMP.[8][9]
Together, these features make this compound a potent, cell-permeable, and metabolically stable activator of PKG (types Iα, Iβ, and II).[10] It is also known to be an agonist of CNG channels and an activator of protein kinase A (PKA) type II, a factor to consider in experimental design.[8][10]
Mechanism of Action
This compound functions as a direct agonist of cGMP-dependent protein kinase (PKG). In its inactive state, the catalytic domain of PKG is autoinhibited by its N-terminal regulatory domain.[6] The regulatory domain contains two distinct cGMP-binding sites (A and B).[11][12] The binding of a cGMP analog like this compound to these sites induces a conformational change that relieves this autoinhibition, exposing the catalytic site and activating the kinase to phosphorylate its target substrates.[13] The modifications on this compound allow it to effectively occupy these binding sites, leading to sustained kinase activation due to its resistance to degradation. In airway smooth muscle, the effects of cGMP are potentiated by this compound and diminished by its inhibitory counterpart, Rp-8-pCPT-cGMPS, confirming its role as a PKG activator in cellular systems.[3]
Quantitative Data
Table 1: Activation and Inhibition Constants of cGMP Analogs for PKG Isoforms
| Compound | Target Isoform | Constant Type | Value (µM) | Reference(s) |
| 8-pCPT-cGMP | PKG II | EC50 | 0.005 | [8] |
| PKG Iβ | EC50 | ~1 (little effect) | [8] | |
| cGMP | PKG Iβ | Ka | 0.370 | [8] |
| PKG II | Ka | 0.257 | [8] | |
| Rp-8-pCPT-cGMPS | PKG Iα | Ki | 0.5 | [14][15] |
| PKG Iβ | Ki | 0.45 | [14][15] | |
| PKG II | Ki | 0.7 | [14][15] | |
| PKG (unspecified) | Ki | 0.5 | [1][7][11] |
Table 2: Potency of cGMP Analogs on Cyclic Nucleotide-Gated (CNG) Channels
| Compound | Target Channel | Constant Type | Value (µM) | Notes | Reference(s) |
| 8-pCPT-cGMP | Rod CNG | EC50 | 0.63 | Potent Activator | [16] |
| Cone CNG | EC50 | 0.08 | Potent Activator (Cone Selective) | [16] | |
| This compound | Rod & Cone CNG | Potency | Less potent than cGMP | Effective agonist for rod channels | [12][17] |
Experimental Protocols
The following are representative protocols for assessing the activity of this compound.
In Vitro PKG Kinase Assay
This protocol outlines a method to measure the direct activation of purified PKG by this compound using a peptide substrate.
Materials:
-
Recombinant purified PKG (e.g., PKG Iα)
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT)
-
Peptide Substrate (e.g., a VASP-derived peptide or a generic kinase substrate like Kemptide)
-
This compound stock solution (in DMSO or water)
-
[γ-32P]ATP or a non-radioactive ATP detection system
-
ATP solution
-
Phosphocellulose paper or other separation matrix
-
Scintillation counter or appropriate plate reader
Methodology:
-
Prepare a reaction mixture containing kinase buffer, the desired concentration of purified PKG, and the peptide substrate.
-
Add varying concentrations of this compound (e.g., 0.01 µM to 100 µM) to different reaction tubes to generate a dose-response curve. Include a no-activator control.
-
Pre-incubate the mixtures for 10 minutes at 30°C to allow the activator to bind to the kinase.
-
Initiate the kinase reaction by adding a solution containing ATP and [γ-32P]ATP to a final concentration of ~100 µM.
-
Allow the reaction to proceed for a set time (e.g., 10-20 minutes) at 30°C. The reaction time should be within the linear range of product formation.
-
Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper and immediately immersing it in phosphoric acid to stop enzymatic activity and wash away unincorporated [γ-32P]ATP.
-
Wash the phosphocellulose papers several times in phosphoric acid.
-
Quantify the incorporated radioactivity on the papers using a scintillation counter.
-
Plot the measured kinase activity against the concentration of this compound to determine the EC50.
(Protocol synthesized from principles described in[1][6][9])
VASP Phosphorylation Assay in Intact Cells (e.g., Platelets)
This cell-based assay measures the downstream effect of PKG activation by quantifying the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP), a well-characterized PKG substrate.[18]
Materials:
-
Isolated human platelets or a relevant cell line
-
Tyrode's buffer or appropriate cell culture medium
-
This compound stock solution
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE equipment
-
Western blotting equipment
-
Primary antibodies: Anti-VASP (total) and Anti-phospho-VASP (Ser239, a PKG-preferred site)[19]
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Methodology:
-
Prepare a suspension of washed human platelets in Tyrode's buffer at a concentration of ~3 x 108 cells/mL.
-
Pre-warm the platelet suspension to 37°C.
-
Treat the platelets with various concentrations of this compound (e.g., 1 µM to 200 µM) for a specified time (e.g., 1 to 15 minutes). Include an untreated control.
-
Terminate the stimulation by adding an equal volume of ice-cold lysis buffer.
-
Incubate on ice for 15 minutes to ensure complete lysis, then centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant (cell lysate).
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE. Phosphorylation of VASP causes a characteristic mobility shift (from 46 kDa to 50 kDa), which can be visualized by total VASP blotting.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Probe the membrane with the primary antibody against phospho-VASP (Ser239).
-
Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
To normalize, the membrane can be stripped and re-probed with an antibody against total VASP.
-
Quantify the band intensities to determine the dose-dependent effect of this compound on VASP phosphorylation.
(Protocol synthesized from principles described in[20])
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: The canonical cGMP signaling pathway.
Caption: Mechanism of this compound action.
Caption: General experimental workflow.
Conclusion
This compound is an indispensable pharmacological tool for the study of cGMP signal transduction. Its enhanced cell permeability and resistance to enzymatic degradation allow for potent and sustained activation of PKG in a wide variety of experimental systems, from purified enzymes to intact tissues. While a direct activation constant for this compound on PKG remains to be definitively published, data from its parent compound, 8-pCPT-cGMP, strongly support its utility as a potent activator, particularly for PKG II. By enabling the direct and specific activation of this pathway, this compound allows researchers to dissect the complex downstream consequences of PKG activation, contributing significantly to our understanding of its role in cardiovascular, neurological, and cellular physiology.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Rp-8-pCPT-cGMPS sodium | Protein Kinase G | Tocris Bioscience [tocris.com]
- 3. tandfonline.com [tandfonline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound BIOLOG Life Science Institute [biolog.de]
- 7. iris.unimore.it [iris.unimore.it]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms associated with cGMP binding and activation of cGMP-dependent protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. PDE5 is converted to an activated state upon cGMP binding to the GAF A domain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Similar Binding Modes of cGMP Analogues Limit Selectivity in Modulating Retinal CNG Channels via the Cyclic Nucleotide-Binding Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The vasodilator-stimulated phosphoprotein (VASP) is involved in cGMP- and cAMP-mediated inhibition of agonist-induced platelet aggregation, but is dispensable for smooth muscle function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cAMP- and cGMP-dependent protein kinase phosphorylation sites of the focal adhesion vasodilator-stimulated phosphoprotein (VASP) in vitro and in intact human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Activation of PDE10 and PDE11 Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analysis of the functional role of cGMP-dependent protein kinase in intact human platelets using a specific activator 8-para-chlorophenylthio-cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Vasodilator-stimulated phosphoprotein (VASP) phosphorylation assay for platelet response to cilostazol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Lipophilicity of Sp-8-pCPT-cGMPS
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive exploration of the lipophilicity of Sp-8-pCPT-cGMPS (Guanosine 3',5'-cyclic monophosphorothioate, 8-(4-chlorophenylthio)-, Sp-isomer), a critical cell-permeable activator of cGMP-dependent protein kinase (PKG). Understanding the lipophilic nature of this compound is fundamental to its application in cellular systems, as it directly influences its membrane permeability, resistance to degradation, and overall efficacy as a research tool and potential therapeutic agent.
Lipophilicity of this compound: Quantitative Overview
The lipophilicity of a compound, often expressed as the logarithm of its partition coefficient (logP) between an organic and an aqueous phase, is a key determinant of its pharmacokinetic and pharmacodynamic properties. The addition of the para-chlorophenylthio (pCPT) group at the 8-position of the cGMP scaffold significantly increases its lipophilicity compared to the parent molecule, cGMP, and other analogs like 8-Br-cGMP.[1][2] This enhanced lipophilicity contributes to its excellent cell membrane permeability and stability against phosphodiesterases.[3][4]
A summary of the available quantitative data regarding the lipophilicity of cGMP analogs is presented below.
| Compound | Lipophilicity Value | Measurement Type/Scale | Reference |
| 8-pCPT-cGMP | 2.52 | Lipophilicity (likely logP) | [4] |
| 8-pCPT-cGMP | 55 | Lipophilicity Scale (relative) | [5] |
| Sp-8-Br-PET-cGMP | 180 | Lipophilicity Scale (relative) | [5] |
Note: The "Lipophilicity Scale" is cited from a specific study and may not be directly equivalent to standard logP values, but it provides a useful comparison of relative lipophilicity between analogs under the tested conditions.
The Rp-isomer, Rp-8-pCPT-cGMPS, which acts as a PKG inhibitor, is also noted for its high lipid solubility, allowing it to more easily penetrate cell membranes to exert its inhibitory effect.[6][7]
Experimental Protocol: Determination of Partition Coefficient (logP)
A standard method for determining the lipophilicity of a compound like this compound is the shake-flask method, which measures the compound's distribution between n-octanol and a buffered aqueous phase.[8][9]
Objective: To determine the n-octanol/water partition coefficient (logP) of this compound.
Materials:
-
This compound
-
n-Octanol (HPLC grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (for stock solution)
-
Centrifuge tubes
-
Mechanical shaker/rotator
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system.[8][10]
Methodology:
-
Phase Saturation: Prepare mutually saturated solvents by mixing equal volumes of n-octanol and PBS (pH 7.4). Shake vigorously for several hours and allow the phases to separate for at least 24 hours.[8][10]
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO.
-
Partitioning: In a centrifuge tube, add a precise volume of the saturated n-octanol and a precise volume of the saturated PBS. A small aliquot of the this compound stock solution is added. The final concentration should be within the linear range of the analytical detector.[8]
-
Equilibration: The tube is sealed and agitated on a mechanical shaker at a constant temperature for a sufficient period (e.g., 1-2 hours) to ensure equilibrium is reached.[8]
-
Phase Separation: The mixture is centrifuged to achieve complete separation of the n-octanol and aqueous phases.
-
Quantification: A sample is carefully removed from each phase. The concentration of this compound in both the n-octanol and the aqueous layer is determined using a validated analytical method such as HPLC-UV or LC-MS.[10]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the organic phase to its concentration in the aqueous phase:
-
P = [Concentration]octanol / [Concentration]aqueous
-
-
The final logP value is the base-10 logarithm of the partition coefficient:
-
logP = log10(P)
-
Role in Cellular Signaling Pathways
This compound is a potent tool for studying cGMP-mediated signaling due to its ability to directly activate key downstream effectors, bypassing the need for upstream signaling molecules like nitric oxide (NO).
The Canonical NO/sGC/PKG Pathway: The primary signaling cascade involves the activation of soluble guanylyl cyclase (sGC) by NO.[11] Activated sGC catalyzes the conversion of GTP to cGMP. Elevated intracellular cGMP then acts as a second messenger, primarily by binding to and activating cGMP-dependent protein kinase (PKG).[11] PKG proceeds to phosphorylate a multitude of protein substrates on serine and threonine residues, leading to a wide range of physiological responses, including smooth muscle relaxation, inhibition of platelet aggregation, and regulation of neuronal function.[1][11]
This compound functions as a cGMP analog that is highly resistant to hydrolysis by phosphodiesterases (PDEs), enzymes that normally degrade cGMP.[1] Its lipophilic character allows it to readily cross the cell membrane and directly activate PKG isoforms (type Iα, Iβ, and II), mimicking the effect of endogenously produced cGMP.[3][12] This makes it an invaluable tool for isolating and studying the specific downstream effects of PKG activation.
In addition to its primary action on PKG, this compound has been reported to be a potent agonist for cyclic nucleotide-gated (CNG) channels and can also activate protein kinase A (PKA) type II.[3][12]
References
- 1. Analysis of the functional role of cGMP-dependent protein kinase in intact human platelets using a specific activator 8-para-chlorophenylthio-cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound BIOLOG Life Science Institute [biolog.de]
- 4. 8-pCPT-cGMP BIOLOG Life Science Institute [biolog.de]
- 5. 8-pCPT-cGMP stimulates αβγ-ENaC activity in oocytes as an external ligand requiring specific nucleotide moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rp-8-pCPT-cGMPS BIOLOG Life Science Institute [biolog.de]
- 7. medchemexpress.com [medchemexpress.com]
- 8. enamine.net [enamine.net]
- 9. Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound - Immunomart [immunomart.com]
Sp-8-pCPT-cGMPS: A Technical Guide to a Potent Protein Kinase G Activator
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Sp-8-pCPT-cGMPS (8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphorothioate, Sp-isomer), a potent and membrane-permeable activator of cGMP-dependent protein kinase (PKG). This document details its discovery and development, mechanism of action, and applications in research. It includes a compilation of quantitative biochemical data, detailed protocols for key experiments, and visual representations of relevant signaling pathways and experimental workflows to facilitate its effective use in a laboratory setting.
Introduction: The Discovery and Development of a Selective PKG Activator
The discovery of cyclic guanosine (B1672433) monophosphate (cGMP) as a crucial second messenger sparked extensive research into its downstream effectors, primarily cGMP-dependent protein kinase (PKG). Early research utilized cGMP analogs like 8-Bromo-cGMP; however, these compounds often lacked specificity and were susceptible to hydrolysis by phosphodiesterases (PDEs), limiting their utility in cellular and in vivo studies.
This led to the development of modified cGMP analogs with improved pharmacological properties. The key innovations incorporated into this compound were the substitution at the C8 position of the guanine (B1146940) ring with a p-chlorophenylthio (pCPT) group and the replacement of a non-bridging oxygen in the phosphate (B84403) moiety with sulfur (phosphorothioate), specifically in the Sp-isomeric configuration. The pCPT group enhances lipophilicity, thereby increasing membrane permeability, while the phosphorothioate (B77711) modification confers resistance to degradation by PDEs.[1][2] The Sp-isomer was found to be a potent activator of PKG, in contrast to the Rp-isomer, which acts as a competitive inhibitor.[3][4][5][6] These modifications established this compound as a valuable tool for elucidating the physiological roles of the cGMP/PKG signaling pathway.
While a detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in the literature, the general synthesis of 8-substituted phosphorothioate analogs of cGMP involves a multi-step process. A plausible synthetic strategy, based on the synthesis of similar compounds, would likely involve:
-
Protection of the sugar hydroxyl groups of guanosine.
-
Introduction of the 8-bromo substituent onto the guanine ring.
-
Displacement of the 8-bromo group with 4-chlorothiophenol (B41493) to introduce the p-chlorophenylthio moiety.
-
Phosphitylation of the 5'-hydroxyl group followed by oxidation and sulfurization to create the phosphorothioate.
-
Cyclization to form the 3',5'-cyclic monophosphorothioate.
-
Deprotection and purification to yield the final product. The stereochemistry at the phosphorus center (Sp vs. Rp) is a critical aspect of the synthesis and is often controlled during the sulfurization or cyclization step, potentially requiring chiral reagents or separation of diastereomers.
Mechanism of Action: Activating the cGMP/PKG Signaling Cascade
This compound acts as a potent agonist of cGMP-dependent protein kinase (PKG). It mimics the action of endogenous cGMP by binding to the regulatory domain of PKG, causing a conformational change that releases the inhibition of the catalytic domain. This activation of PKG leads to the phosphorylation of a variety of downstream protein substrates on serine and threonine residues, triggering a cascade of cellular events.
The primary signaling pathway initiated by this compound is the canonical NO/cGMP/PKG pathway. This pathway is crucial in regulating a wide array of physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function.
Quantitative Data Presentation
The following tables summarize the key quantitative parameters of this compound and its corresponding Rp-isomer for easy comparison.
Table 1: Activation (EC50) and Inhibition (Ki) Constants
| Compound | Target | Action | Value (µM) | Reference(s) |
| This compound | PKG Iα | Activator (EC50) | ~0.16 | [1] |
| PKG Iβ | Activator (EC50) | ~0.16 | [1] | |
| PKG II | Activator (EC50) | ~0.005 | [1] | |
| Rp-8-pCPT-cGMPS | PKG Iα | Inhibitor (Ki) | 0.5 | [6] |
| PKG Iβ | Inhibitor (Ki) | 0.45 | [6] | |
| PKG II | Inhibitor (Ki) | 0.7 | [6] |
Table 2: Physicochemical Properties
| Property | This compound | Reference(s) |
| Molecular Formula | C16H14ClN5O6PS2 · Na | [7] |
| Molecular Weight | 525.9 g/mol | [7] |
| Membrane Permeability | Excellent | [2] |
| PDE Stability | Resistant to hydrolysis | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound.
Western Blot for VASP Phosphorylation
This protocol details the steps to assess the activation of PKG by this compound through the phosphorylation of its downstream substrate, Vasodilator-Stimulated Phosphoprotein (VASP), at Serine 239.
Methodology:
-
Cell Culture and Treatment:
-
Culture vascular smooth muscle cells or platelets in appropriate media.
-
Treat cells with varying concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) for a specified time (e.g., 15-30 minutes). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated VASP (Ser239) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the p-VASP signal to total VASP or a loading control like GAPDH.
-
Organ Bath Assay for Smooth Muscle Relaxation
This protocol describes the use of an isolated organ bath to measure the relaxant effects of this compound on pre-contracted smooth muscle tissue, such as aortic rings.
Methodology:
-
Tissue Preparation:
-
Isolate the thoracic aorta from a euthanized animal (e.g., rat or rabbit) and place it in cold Krebs-Henseleit buffer.
-
Clean the aorta of adhering fat and connective tissue and cut it into rings of 2-3 mm in width.
-
-
Mounting and Equilibration:
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.
-
Connect the rings to an isometric force transducer and apply an optimal resting tension (e.g., 1-2 g).
-
Allow the tissue to equilibrate for at least 60 minutes, with buffer changes every 15-20 minutes.
-
-
Contraction and Relaxation:
-
Induce a stable contraction with a contractile agent such as phenylephrine (B352888) (e.g., 1 µM).
-
Once a plateau in contraction is reached, cumulatively add increasing concentrations of this compound (e.g., 10 nM to 100 µM) to the organ bath.
-
Record the relaxation response as a percentage of the pre-contraction induced by phenylephrine.
-
In Vitro Kinase Assay
This protocol outlines the procedure to directly measure the ability of this compound to activate purified PKG and promote the phosphorylation of a peptide substrate.
Methodology:
-
Reaction Setup:
-
Prepare a reaction mixture containing purified recombinant PKG, a specific peptide substrate for PKG (e.g., a VASP-derived peptide), and a kinase buffer.
-
Add varying concentrations of this compound to the reaction tubes. Include a control with cGMP and a negative control without any activator.
-
-
Kinase Reaction:
-
Initiate the reaction by adding ATP (containing γ-32P-ATP for radiometric detection or using a non-radioactive method with a phosphospecific antibody).
-
Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes).
-
-
Detection of Phosphorylation:
-
Stop the reaction (e.g., by adding a stop solution or boiling).
-
Spot the reaction mixture onto phosphocellulose paper (for radiometric assays) and wash away unincorporated 32P-ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Alternatively, for non-radioactive assays, use an ELISA-based format with a phosphospecific antibody to detect the phosphorylated peptide.
-
Platelet Aggregation Assay
This protocol describes how to assess the inhibitory effect of this compound on platelet aggregation using light transmission aggregometry.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole blood into tubes containing an anticoagulant (e.g., sodium citrate).
-
Centrifuge the blood at a low speed to obtain PRP.
-
-
Aggregation Measurement:
-
Place a sample of PRP in an aggregometer cuvette with a stir bar at 37°C.
-
Pre-incubate the PRP with this compound (e.g., 10-100 µM) or vehicle for a few minutes.
-
Add a platelet agonist (e.g., ADP or collagen) to induce aggregation.
-
Monitor the change in light transmission through the PRP suspension over time. An increase in light transmission corresponds to platelet aggregation.
-
Quantify the inhibitory effect of this compound on the rate and extent of aggregation.
-
Intracellular Calcium Imaging
This protocol details the measurement of changes in intracellular calcium concentration ([Ca2+]i) in response to this compound using the ratiometric fluorescent indicator Fura-2 AM.
Methodology:
-
Cell Loading with Fura-2 AM:
-
Plate cells on glass coverslips and allow them to adhere.
-
Load the cells with Fura-2 AM (e.g., 2-5 µM) in a physiological salt solution for 30-60 minutes at room temperature in the dark.
-
Wash the cells to remove extracellular dye and allow for de-esterification of the Fura-2 AM.
-
-
Calcium Imaging:
-
Mount the coverslip on a fluorescence microscope equipped with an imaging system capable of alternating excitation wavelengths (340 nm and 380 nm) and measuring emission at ~510 nm.
-
Establish a baseline fluorescence ratio (F340/F380).
-
Perfuse the cells with a solution containing this compound and record the change in the F340/F380 ratio over time.
-
The ratio of fluorescence intensities is proportional to the intracellular calcium concentration.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the use of the whole-cell patch-clamp technique to investigate the effects of this compound on ion channel activity in excitable cells.
Methodology:
-
Cell Preparation and Recording Setup:
-
Prepare a cell culture or an acute tissue slice for electrophysiological recording.
-
Use a patch-clamp amplifier, micromanipulator, and data acquisition system.
-
Fill a glass micropipette with an appropriate intracellular solution and obtain a high-resistance seal (giga-seal) with the cell membrane.
-
-
Whole-Cell Recording:
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
In voltage-clamp mode, hold the cell at a specific membrane potential and record the ionic currents.
-
Establish a stable baseline recording.
-
-
Drug Application:
-
Apply this compound to the cell via the bath solution or a local perfusion system.
-
Record the changes in the amplitude, kinetics, and voltage-dependence of the ion channel currents of interest.
-
Conclusion
This compound has proven to be an invaluable pharmacological tool for investigating the multifaceted roles of the cGMP/PKG signaling pathway. Its enhanced membrane permeability and resistance to enzymatic degradation allow for reliable and reproducible results in a wide range of experimental models. This technical guide provides researchers with the foundational knowledge and detailed protocols necessary to effectively utilize this compound in their studies, thereby facilitating further discoveries in the field of cGMP signaling and its implications in health and disease.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. apexbt.com [apexbt.com]
- 3. Guanosine 3′,5′-cyclic Monophosphorothioate, 8-(4-Chlorophenylthio)-, Rp-Isomer, Triethylammonium Salt A potent, cell-permeable, and metabolically-stable inhibitor of protein kinase G Iα, Iβ, and type II. [sigmaaldrich.com]
- 4. (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Rp-8-pCPT-cGMPS sodium | Protein Kinase G | Tocris Bioscience [tocris.com]
- 7. This compound BIOLOG Life Science Institute [biolog.de]
Foundational Research on Sp-8-pCPT-cGMPS: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-8-pCPT-cGMPS, or 8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphorothioate, Sp-isomer, is a potent and membrane-permeant activator of cGMP-dependent protein kinase (PKG). Its chemical structure, featuring a p-chlorophenylthio (pCPT) group at the 8-position and a phosphorothioate (B77711) modification of the cyclic phosphate (B84403) moiety, confers high lipophilicity and resistance to hydrolysis by phosphodiesterases (PDEs). These properties make it a valuable tool for investigating cGMP signaling pathways in intact cells and tissues. This document provides a comprehensive overview of the foundational research on this compound, including its mechanism of action, quantitative data on its interactions, and detailed experimental protocols.
Mechanism of Action
This compound selectively activates cGMP-dependent protein kinase (PKG) isoforms, including PKG Iα, Iβ, and II.[1][2] The binding of this compound to the regulatory domain of PKG induces a conformational change that relieves the autoinhibition of the catalytic domain, leading to the phosphorylation of downstream target proteins. This activation of PKG initiates a cascade of signaling events involved in various physiological processes, such as smooth muscle relaxation, inhibition of platelet aggregation, and regulation of neuronal plasticity.[3][4]
Notably, this compound also exhibits effects on other cyclic nucleotide-regulated proteins. It can act as an agonist for cyclic nucleotide-gated (CNG) channels, although its potency can be lower than that of the endogenous ligand cGMP.[5][6] Furthermore, it has been reported to activate protein kinase A (PKA) type II, which should be considered when interpreting experimental results.[1] Its excellent cell membrane permeability and stability against phosphodiesterases ensure sustained intracellular concentrations, making it a reliable tool for studying cGMP-mediated effects.[1][7]
Quantitative Data
The following tables summarize the available quantitative data for this compound and its related compounds, providing key parameters for its interaction with target proteins.
Table 1: Binding Affinity and Potency of cGMP Analogs
| Compound | Target | Parameter | Value | Species | Reference |
| Rp-8-pCPT-cGMPS | cGMP-dependent protein kinase | Ki | 0.5 µM | Human (platelets) | [8][9] |
| Rp-8-pCPT-cGMPS | cGK Iα | IC50 | 18.3 µM | Not Specified | [10] |
| Rp-8-pCPT-cGMPS | cGK II | IC50 | 0.16 µM | Not Specified | [10] |
| Rp-8-pCPT-cGMPS | PKGIα | Ki | 0.5 µM | Not Specified | [11] |
| Rp-8-pCPT-cGMPS | PKGIβ | Ki | 0.45 µM | Not Specified | [11] |
| Rp-8-pCPT-cGMPS | PKGII | Ki | 0.7 µM | Not Specified | [11] |
| This compound | Rod CNG Channel | Agonist Efficacy | Effective Agonist | Not Specified | [5] |
| This compound | Cone CNG Channel | Agonist Efficacy | Partially Effective Agonist | Not Specified | [5] |
Table 2: Calculated Binding Free Energies of cGMP Analogs to CNG Channels
| Compound | CNG Channel Subunit | Predicted Total Binding Free Energy (kcal/mol) | Reference |
| This compound | CNGA1 (Rod) | -40.4 | [5] |
| This compound | CNGA3 (Cone) | -39 | [5] |
Signaling Pathways
The primary signaling pathway activated by this compound involves the direct activation of PKG. This leads to the phosphorylation of a variety of substrate proteins, modulating their activity and downstream cellular functions.
Caption: Activation of PKG by this compound leading to cellular responses.
Experimental Protocols
While specific, detailed protocols are proprietary to individual research labs, the following sections outline the general methodologies for key experiments frequently cited in the foundational research of this compound.
In Vitro Kinase Assay
This protocol is designed to determine the direct effect of this compound on the activity of purified PKG.
Objective: To measure the activation of purified PKG by this compound.
Materials:
-
Purified recombinant PKG
-
This compound
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM EGTA)
-
Peptide substrate (e.g., Kemptide)
-
[γ-³²P]ATP
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase buffer, purified PKG, and the peptide substrate.
-
Add varying concentrations of this compound to the reaction mixture. A control with the vehicle (e.g., DMSO) should be included.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the specific activity of the kinase at each concentration of this compound and determine the EC₅₀ value.
Caption: Workflow for an in vitro kinase assay to test this compound.
Intact Cell-Based Assays (e.g., Platelet Aggregation)
This protocol describes a general method to assess the functional effects of this compound on intact cells, using platelet aggregation as an example.
Objective: To evaluate the inhibitory effect of this compound on platelet aggregation.
Materials:
-
Freshly isolated human platelets
-
Tyrode's buffer
-
This compound
-
Platelet agonist (e.g., thrombin, collagen)
-
Aggregometer
Procedure:
-
Prepare platelet-rich plasma (PRP) from fresh human blood.
-
Adjust the platelet count to a standardized concentration.
-
Pre-incubate the platelet suspension with various concentrations of this compound or vehicle control for a specified time.
-
Place the platelet suspension in the aggregometer cuvette and initiate stirring.
-
Add a platelet agonist to induce aggregation.
-
Monitor the change in light transmission over time, which is proportional to the extent of aggregation.
-
Determine the concentration-dependent inhibition of platelet aggregation by this compound and calculate the IC₅₀ value.
Caption: Workflow for a platelet aggregation assay.
Conclusion
This compound is an indispensable pharmacological tool for the elucidation of cGMP signaling pathways. Its high potency, membrane permeability, and resistance to enzymatic degradation allow for the robust and specific activation of PKG in a variety of experimental systems. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals seeking to utilize this compound in their studies of cGMP-mediated physiological and pathophysiological processes. Careful consideration of its potential off-target effects, such as the activation of PKA II, is crucial for the accurate interpretation of experimental outcomes.
References
- 1. This compound BIOLOG Life Science Institute [biolog.de]
- 2. Effect of four cGMP analogues with different mechanisms of action on hormone release by porcine ovarian granulosa cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of the functional role of cGMP-dependent protein kinase in intact human platelets using a specific activator 8-para-chlorophenylthio-cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. 8-pCPT-cGMP BIOLOG Life Science Institute [biolog.de]
- 8. (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Rp-8-pCPT-cGMPS sodium | Protein Kinase G | Tocris Bioscience [tocris.com]
Methodological & Application
Application Notes and Protocols for Sp-8-pCPT-cGMPS in Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-8-pCPT-cGMPS (8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphorothioate, Sp-isomer) is a potent, membrane-permeable activator of cGMP-dependent protein kinase (PKG).[1] Its high lipophilicity and resistance to phosphodiesterases make it a valuable tool for studying cGMP-mediated signaling pathways in intact cells. In patch clamp electrophysiology, this compound is utilized to investigate the role of the cGMP/PKG pathway in modulating the activity of various ion channels, providing insights into cellular excitability, signal transduction, and potential therapeutic interventions. These application notes provide detailed protocols and data for the effective use of this compound in patch clamp studies.
Mechanism of Action
This compound selectively activates PKG, which in turn phosphorylates downstream target proteins, including ion channels or associated regulatory proteins. This phosphorylation can lead to a variety of effects on channel function, such as alterations in channel gating, open probability, and current amplitude. It is a crucial tool for dissecting the cGMP signaling cascade.
Data Presentation
The following tables summarize quantitative data from patch clamp studies investigating the effects of cGMP analogs, including this compound, on various ion channels.
Table 1: Effects of cGMP Analogs on Ion Channel Activity
| Ion Channel | Cell Type | cGMP Analog | Concentration | Electrophysiology Method | Observed Effect | Reference |
| Cyclic Nucleotide-Gated (CNG) Channels | Rod Photoreceptors | This compound | Agonist | Patch Clamp | Agonist for CNG channels. | [2] |
| Epithelial Sodium Channel (ENaC) | Xenopus oocytes expressing human αβγ-ENaC | 8-pCPT-cGMP | 101 µM (EC₅₀) | Two-electrode voltage clamp | Activation of ENaC, approximately threefold increase in current at -100 mV. | [3] |
| Transient Receptor Potential Vanilloid 1 (TRPV1) | Cultured Rat Dorsal Root Ganglion (DRG) Neurons | 8-pCPT-cGMP | 100 µM | Whole-cell patch clamp | Decrease in capsaicin-evoked currents to 40.5 ± 1.2% of control. | [4] |
| ATP-sensitive potassium (KATP) channels | Rabbit ventricular cardiomyocytes | 8-bromo-cGMP | Not specified | Cell-attached and inside-out patch | Activation of KATP channels. | [5] |
| Ca²⁺-activated K⁺ (KCa) channels | Cerebral artery smooth muscle cells | cGMP analogue | Not specified | On-cell and inside-out patch | Activation of KCa channels. | [6] |
Table 2: Properties of this compound and its Inhibitor
| Compound | Molecular Weight | Solubility | Storage | Key Feature | Reference |
| This compound | 525.9 g/mol | Not specified | -20°C, light-sensitive | Potent, membrane-permeable PKG activator. | [1] |
| Rp-8-pCPT-cGMPS | 525.9 g/mol (sodium salt) | Soluble to 100 mM in water and DMSO | -20°C | Selective PKG inhibitor. | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Based on the product data sheet for the related compound Rp-8-pCPT-cGMPS, which is soluble in water and DMSO, it is recommended to prepare a high-concentration stock solution of this compound in either sterile, nuclease-free water or dimethyl sulfoxide (B87167) (DMSO).[7] A stock concentration of 10-100 mM is typically useful.
-
Aliquotting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C and protect from light.[1]
Protocol 2: Whole-Cell Patch Clamp Recording with this compound Application
This protocol provides a general framework. Specific parameters should be optimized for the cell type and ion channel of interest.
1. Cell Preparation:
- Culture or isolate cells on glass coverslips suitable for microscopy and patch clamp recording.
2. Solutions:
- External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
- Internal (Pipette) Solution (in mM): 130 K-gluconate, 10 KCl, 1 MgCl₂, 10 HEPES, 0.2 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH.
- Note: These are example solutions and should be adapted based on the specific requirements of the experiment.
3. Patch Clamp Procedure:
- Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with external solution.
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
- Approach a target cell and form a giga-ohm seal (>1 GΩ).
- Rupture the cell membrane to achieve the whole-cell configuration.
- Begin recording in voltage-clamp or current-clamp mode.
4. Application of this compound:
- Bath Application:
- Prepare the desired final concentration of this compound by diluting the stock solution into the external solution immediately before use.
- Establish a stable baseline recording of the ion channel activity.
- Switch the perfusion system to the external solution containing this compound.
- Record the changes in channel activity until a steady-state effect is observed.
- To test for reversibility, perfuse with the control external solution to wash out the compound.
- Intracellular Application:
- Add the desired final concentration of this compound to the internal (pipette) solution before filling the patch pipette.
- After achieving the whole-cell configuration, allow sufficient time for the compound to diffuse from the pipette into the cell.
- Monitor the ion channel activity over time to observe the effects of intracellular PKG activation.
5. Control Experiments:
- To confirm that the observed effects are mediated by PKG, perform control experiments using a PKG inhibitor, such as Rp-8-pCPT-cGMPS.
- Pre-incubate the cells with the PKG inhibitor before applying this compound, or co-apply both compounds. The inhibition of the this compound effect by the inhibitor will support the involvement of PKG.
6. Data Analysis:
- Measure relevant parameters such as current amplitude, channel open probability (Pₒ), activation/inactivation kinetics, and membrane potential.
- Compare the data before, during, and after the application of this compound.
- Use appropriate statistical tests to determine the significance of the observed effects.
Mandatory Visualizations
Caption: cGMP-PKG Signaling Pathway Activation by this compound.
Caption: Experimental Workflow for Patch Clamp Electrophysiology using this compound.
References
- 1. This compound BIOLOG Life Science Institute [biolog.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 8-pCPT-cGMP stimulates αβγ-ENaC activity in oocytes as an external ligand requiring specific nucleotide moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of the cGMP/Protein Kinase G Pathway by Nitric Oxide Can Decrease TRPV1 Activity in Cultured Rat Dorsal Root Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of cGMP-dependent protein kinase stimulates cardiac ATP-sensitive potassium channels via a ROS/calmodulin/CaMKII signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cGMP-dependent protein kinase activates Ca-activated K channels in cerebral artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
Determining Optimal Sp-8-pCPT-cGMPS Concentration for Protein Kinase G (PKG) Activation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-8-pCPT-cGMPS is a potent, cell-permeable and phosphodiesterase-resistant analog of cyclic guanosine (B1672433) monophosphate (cGMP) widely used to activate cGMP-dependent protein kinase (PKG).[1][2][3] As a lipophilic activator of PKG isoforms (Iα, Iβ, and II), it serves as a critical tool for investigating the role of the cGMP signaling pathway in various physiological processes, including neural plasticity and synaptic transmission.[1][3] However, determining the optimal concentration of this compound is crucial for achieving specific and maximal activation of PKG without inducing off-target effects. These application notes provide a comprehensive guide, including detailed protocols and quantitative data, to assist researchers in establishing the optimal working concentration of this compound for their specific experimental model.
Understanding this compound and PKG Activation
The cGMP signaling pathway plays a pivotal role in a multitude of cellular functions. PKG, a primary effector of this pathway, is a serine/threonine kinase that, upon activation by cGMP or its analogs, phosphorylates a wide array of substrate proteins. This compound mimics the action of endogenous cGMP, binding to the regulatory domain of PKG and inducing a conformational change that unleashes its catalytic activity. While effective, it's noteworthy that this compound can also activate protein kinase A (PKA) type II, a factor to consider in experimental design.[2] The closely related analog, 8-pCPT-cGMP, has been shown to be more selective for PKG II.[4]
A diagram illustrating the cGMP/PKG signaling pathway is provided below.
Caption: cGMP/PKG Signaling Pathway.
Quantitative Data for PKG Activators
The following table summarizes key quantitative data for cGMP and its analog, 8-pCPT-cGMP, which can serve as a reference point for determining the concentration range for this compound. Data for 8-pCPT-cGMP is included due to its structural and functional similarity, and greater availability of published activation constants.
| Compound | Kinase Isoform | Parameter | Value | Reference |
| 8-pCPT-cGMP | PKG II | Ka | 22 nM | [4] |
| cGMP | PKG II | Ka | 257 nM | [4] |
| 8-pCPT-cGMP | PKG II | EC50 | 1.8 µM | [5] |
| 8-pCPT-cGMP | ENaC | EC50 | 101 µM | [5] |
Experimental Protocols
To determine the optimal concentration of this compound, a dose-response experiment is recommended. Below are protocols for both an in vitro kinase assay and a cell-based assay.
Experimental Workflow
The general workflow for determining the optimal concentration is depicted below.
Caption: Workflow for Optimal Concentration Determination.
Protocol 1: In Vitro PKG Kinase Assay
This protocol is adapted from standard kinase assay procedures and is designed to measure the direct activation of purified PKG by this compound.[6][7][8]
Materials:
-
Recombinant human PKG (isoform of interest)
-
This compound
-
PKG substrate (e.g., a fluorescently labeled peptide or a protein like VASP)
-
ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for other detection methods)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)
-
Stop solution (e.g., phosphoric acid for radiometric assays, or SDS-PAGE loading buffer)
-
96-well microplate
-
Detection system (e.g., scintillation counter, fluorescence plate reader, or Western blot equipment)
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in the kinase reaction buffer. A suggested range is from 1 nM to 100 µM.
-
Prepare Reaction Mix: In each well of the microplate, prepare a reaction mixture containing the recombinant PKG and the substrate in the kinase reaction buffer.
-
Initiate the Reaction: Add the different concentrations of this compound to the respective wells. To start the kinase reaction, add ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the Reaction: Stop the reaction by adding the stop solution.
-
Detection:
-
Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper, wash unbound [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Fluorescence Assay: Measure the change in fluorescence intensity using a microplate reader.
-
Western Blot: If using a protein substrate like VASP, terminate the reaction with SDS-PAGE buffer, run the samples on a gel, and blot for phosphorylated VASP using a phospho-specific antibody.[9]
-
-
Data Analysis: Plot the measured PKG activity against the log of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value. The optimal concentration is typically at or slightly above the EC₅₀.
Protocol 2: Cell-Based PKG Activation Assay
This protocol measures PKG activation within intact cells, providing a more physiologically relevant context.[9][10]
Materials:
-
Cell line of interest (e.g., HEK293, COS-7, or a specific cell type relevant to the research)
-
This compound
-
Cell lysis buffer
-
Primary antibody against a known PKG substrate (e.g., anti-phospho-VASP Ser239)
-
Secondary antibody conjugated to HRP or a fluorescent dye
-
Western blot equipment and reagents
-
Cell culture reagents
Procedure:
-
Cell Culture and Treatment:
-
Seed the cells in a multi-well plate and grow to the desired confluency.
-
Starve the cells in serum-free media for a few hours before treatment, if necessary, to reduce basal kinase activity.
-
Treat the cells with a range of this compound concentrations (e.g., 1 µM to 500 µM) for a specific duration (e.g., 15-60 minutes). A no-treatment control should be included.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells directly in the wells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate to ensure equal loading for Western blotting.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Probe the membrane with the primary antibody against the phosphorylated PKG substrate.
-
Incubate with the appropriate secondary antibody.
-
-
Detection and Analysis:
-
Visualize the protein bands using a chemiluminescence or fluorescence imaging system.
-
Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).
-
Plot the normalized phosphorylation signal against the log of the this compound concentration to generate a dose-response curve and determine the optimal concentration for maximal substrate phosphorylation.
-
Conclusion
The optimal concentration of this compound for PKG activation is dependent on the experimental system, including the specific PKG isoform and the cellular context. By employing the detailed protocols for in vitro kinase assays and cell-based approaches outlined in these application notes, researchers can effectively determine the EC₅₀ and the optimal working concentration of this compound for their studies. This will ensure robust and reproducible results when investigating the multifaceted roles of the cGMP/PKG signaling pathway.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. This compound BIOLOG Life Science Institute [biolog.de]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structural Basis of Analog Specificity in PKG I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 8-pCPT-cGMP stimulates αβγ-ENaC activity in oocytes as an external ligand requiring specific nucleotide moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current technologies to identify protein kinase substrates in high throughput - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Establishing a Split Luciferase Assay for Proteinkinase G (PKG) Interaction Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A cell-based cGMP assay useful for ultra-high-throughput screening and identification of modulators of the nitric oxide/cGMP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Sp-8-pCPT-cGMPS in Smooth Muscle Relaxation Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-8-pCPT-cGMPS (8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphorothioate, Sp-isomer) is a potent, cell-permeable, and phosphodiesterase-resistant analog of cyclic guanosine (B1672433) monophosphate (cGMP). These properties make it an invaluable tool for investigating the cGMP signaling pathway in various physiological processes, particularly in the study of smooth muscle relaxation. As an activator of cGMP-dependent protein kinase (PKG), this compound allows for the direct and sustained stimulation of the cGMP pathway, bypassing the need for nitric oxide (NO) donors or activators of soluble guanylate cyclase (sGC) and avoiding degradation by phosphodiesterases (PDEs). This allows for a more precise elucidation of the downstream effects of PKG activation in smooth muscle contractility.
These application notes provide a comprehensive overview of the use of this compound in smooth muscle relaxation studies, including its mechanism of action, quantitative data from various smooth muscle preparations, detailed experimental protocols, and visual representations of the relevant signaling pathways and workflows.
Mechanism of Action: The cGMP/PKG Signaling Pathway in Smooth Muscle Relaxation
Smooth muscle contraction is primarily initiated by an increase in intracellular calcium concentration ([Ca²⁺]i), which leads to the activation of myosin light chain kinase (MLCK) and subsequent phosphorylation of the myosin light chain (MLC), resulting in cross-bridge cycling and muscle contraction.
The cGMP/PKG signaling pathway is a key regulator of smooth muscle relaxation.[1][2] The pathway is typically activated by nitric oxide (NO), which diffuses into the smooth muscle cell and binds to soluble guanylate cyclase (sGC), stimulating the production of cGMP from GTP. cGMP then activates PKG, which in turn phosphorylates several downstream targets to promote relaxation through two main mechanisms:
-
Reduction of Intracellular Calcium ([Ca²⁺]i):
-
PKG can phosphorylate and activate the large-conductance calcium-activated potassium (BKCa) channels, leading to potassium efflux, hyperpolarization of the cell membrane, and subsequent closure of voltage-gated Ca²⁺ channels, thereby reducing Ca²⁺ influx.
-
PKG can also phosphorylate the inositol (B14025) trisphosphate (IP₃) receptor, inhibiting the release of Ca²⁺ from the sarcoplasmic reticulum (SR).
-
Furthermore, PKG can phosphorylate phospholamban, which relieves its inhibition of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump, enhancing the sequestration of Ca²⁺ back into the SR.
-
-
Desensitization of the Contractile Machinery to Calcium:
-
PKG can phosphorylate and activate myosin light chain phosphatase (MLCP), which dephosphorylates the myosin light chain, leading to smooth muscle relaxation even in the presence of elevated [Ca²⁺]i.
-
PKG can also phosphorylate and inhibit the RhoA/Rho-kinase pathway, a key pathway in Ca²⁺ sensitization of the contractile apparatus.
-
This compound directly activates PKG, initiating these downstream events and leading to smooth muscle relaxation. Its resistance to hydrolysis by PDEs ensures a sustained activation of the pathway, making it a reliable tool for studying these mechanisms.
Data Presentation: Efficacy of this compound in Inducing Smooth Muscle Relaxation
The following table summarizes the quantitative data on the relaxing effect of a closely related and often used cGMP analog, 8-pCPT-cGMP, in various smooth muscle preparations. While specific EC₅₀ values for this compound are not widely reported across all tissue types, the data for 8-pCPT-cGMP provides a strong indication of the potency of these cGMP analogs.
| Tissue Preparation | Species | Pre-contraction Agent | EC₅₀ of 8-pCPT-cGMP (µM) | Reference |
| Corpus Cavernosum | Mouse | Phenylephrine (B352888) | 1.4 ± 0.4 | [3] |
Note: EC₅₀ values can vary depending on the specific experimental conditions, such as the contractile agent used and its concentration.
Experimental Protocols
Protocol 1: Isometric Tension Measurement in Isolated Aortic Rings
This protocol describes a standard organ bath experiment to assess the vasorelaxant effect of this compound on isolated rat aortic rings.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, Glucose 11.1
-
Phenylephrine (PE)
-
This compound
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Dissection tools (scissors, forceps)
Procedure:
-
Tissue Preparation:
-
Euthanize the rat by an approved method.
-
Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.
-
Clean the aorta of adhering fat and connective tissue.
-
Cut the aorta into rings of 2-3 mm in width. For endothelium-denuded rings, gently rub the intimal surface with a pair of fine forceps.
-
-
Mounting the Tissue:
-
Mount each aortic ring between two stainless steel hooks in an organ bath chamber containing 10 mL of Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen.
-
Apply a resting tension of 1.5-2.0 g to each ring and allow it to equilibrate for at least 60 minutes, with solution changes every 15 minutes.
-
-
Viability and Endothelium Integrity Check:
-
After equilibration, contract the rings with 60 mM KCl. Once a stable contraction is reached, wash the tissues.
-
To check for endothelium integrity, pre-contract the rings with phenylephrine (1 µM). Once a plateau is reached, add acetylcholine (B1216132) (10 µM). A relaxation of more than 80% indicates intact endothelium. In endothelium-denuded rings, acetylcholine should not induce relaxation. Wash the tissues thoroughly after this step.
-
-
Concentration-Response Curve for this compound:
-
Pre-contract the aortic rings with phenylephrine (1 µM) until a stable contractile tone is achieved.
-
Add this compound cumulatively to the organ bath in increasing concentrations (e.g., 10⁻⁸ M to 10⁻⁴ M).
-
Allow the tissue to stabilize at each concentration before adding the next.
-
Record the isometric tension continuously.
-
-
Data Analysis:
-
Express the relaxation at each concentration of this compound as a percentage of the pre-contraction induced by phenylephrine.
-
Plot the concentration-response curve and calculate the EC₅₀ value (the concentration of this compound that produces 50% of the maximal relaxation).
-
Protocol 2: Investigation of this compound in Corpus Cavernosum Smooth Muscle Relaxation
This protocol outlines the procedure for studying the relaxant effects of this compound on isolated corpus cavernosum strips.
Materials:
-
Male mice or rabbits
-
Krebs-Henseleit solution
-
Norepinephrine (B1679862) (NE) or Phenylephrine (PE)
-
This compound
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Dissection microscope and tools
Procedure:
-
Tissue Preparation:
-
Euthanize the animal according to institutional guidelines.
-
Carefully dissect the penis and excise the corpus cavernosum.
-
Place the tissue in cold Krebs-Henseleit solution.
-
Under a dissection microscope, carefully remove the tunica albuginea and cut the corpus cavernosum tissue into strips (e.g., 2 x 2 x 7 mm).
-
-
Mounting and Equilibration:
-
Mount the corpus cavernosum strips in an organ bath containing Krebs-Henseleit solution at 37°C and aerated with carbogen.
-
Apply an initial tension of 0.5 g and allow the strips to equilibrate for 60-90 minutes, washing with fresh solution every 20 minutes.
-
-
Experimental Procedure:
-
Induce a sustained contraction with a submaximal concentration of norepinephrine or phenylephrine (e.g., 10 µM).
-
Once a stable contraction plateau is reached, add this compound in a cumulative manner (e.g., 10⁻⁹ M to 10⁻⁴ M).
-
Record the relaxant responses.
-
-
Data Analysis:
-
Calculate the percentage of relaxation relative to the pre-contracted tension.
-
Construct a concentration-response curve and determine the EC₅₀ value for this compound.
-
Mandatory Visualizations
References
Application Notes and Protocols for Sp-8-pCPT-cGMPS in Synaptic Plasticity Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-8-pCPT-cGMPS is a potent, cell-permeable analog of cyclic guanosine (B1672433) monophosphate (cGMP) that acts as a selective activator of cGMP-dependent protein kinase (PKG). Its lipophilic nature ensures excellent membrane permeability and resistance to phosphodiesterases, making it a valuable tool for investigating the role of the cGMP signaling pathway in cellular processes, particularly synaptic plasticity. These application notes provide detailed protocols for utilizing this compound to study long-term potentiation (LTP) in hippocampal slices, along with data on its molecular mechanisms of action.
Mechanism of Action
This compound mimics the endogenous second messenger cGMP, primarily activating PKG. In the context of synaptic plasticity, the canonical pathway involves the activation of soluble guanylyl cyclase (sGC) by nitric oxide (NO), leading to cGMP production and subsequent PKG activation. PKG, in turn, phosphorylates various downstream targets to modulate synaptic strength.
Signaling Pathway
Caption: Signaling pathway of this compound in synaptic plasticity.
Quantitative Data Summary
| Parameter | Treatment Condition | Result | Reference |
| fEPSP Slope | 10 µM 8-pCPT-cGMP + Weak Tetanus | 261.2 ± 42.8% of baseline | [1] |
| fEPSP Slope | 10 µM 8-pCPT-cGMP + Weak Tetanus + 50 µM AP5 | 157.0 ± 16.7% of baseline | [1] |
| GluR1 S845 Phosphorylation | 8-Br-cGMP (activator of cGKII) | Significant increase in S845 phosphorylation | [2] |
| Surface GluR1 Levels | 8-Br-cGMP | Significant increase in surface GluR1 | [2] |
| mEPSC Frequency and Amplitude | Chemical LTP induction | Blocked by cGKII inhibitor peptide | [2] |
Experimental Protocols
Protocol 1: Induction of Long-Term Potentiation (LTP) in Hippocampal Slices
This protocol describes how to use this compound to facilitate the induction of LTP in acute hippocampal slices.
Materials:
-
This compound (e.g., from BIOLOG Life Science Institute)
-
Rp-8-pCPT-cGMPS (inactive control)
-
Artificial cerebrospinal fluid (aCSF)
-
Standard electrophysiology rig for brain slice recording
-
Hippocampal slices (e.g., from adult rat or mouse)
Experimental Workflow:
Caption: Experimental workflow for LTP induction with this compound.
Procedure:
-
Slice Preparation: Prepare 300-400 µm thick transverse hippocampal slices from an adult rat or mouse using a vibratome in ice-cold, oxygenated aCSF.
-
Recovery: Allow slices to recover for at least 1 hour in an interface or submerged chamber containing oxygenated aCSF at room temperature.
-
Setup: Transfer a single slice to the recording chamber of the electrophysiology setup, continuously perfused with oxygenated aCSF at 30-32°C.
-
Baseline Recording: Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region. Obtain a stable baseline of field excitatory postsynaptic potentials (fEPSPs) for at least 20-30 minutes, stimulating at a low frequency (e.g., 0.05 Hz).
-
Drug Application: Switch the perfusion to aCSF containing 10 µM this compound. Perfuse for 10 minutes prior to inducing LTP.[1]
-
Control Group: For a negative control, use the inactive analog Rp-8-pCPT-cGMPS at the same concentration.
-
-
LTP Induction: While continuing perfusion with the drug, deliver a weak tetanic stimulation (e.g., a single train of 100 Hz for 1 second) that would not typically induce robust LTP on its own.
-
Post-Tetanus Recording: Continue to record fEPSPs for at least 60 minutes after the tetanus to observe the induction and maintenance of potentiation.
-
Data Analysis: Measure the slope of the fEPSP and normalize it to the average baseline slope. A sustained increase in the fEPSP slope indicates the induction of LTP.
Protocol 2: Western Blot for Phosphorylated CREB (pCREB) and GluR1 (pGluR1)
This protocol outlines the procedure for detecting changes in the phosphorylation of CREB (at Ser133) and the AMPA receptor subunit GluR1 (at S845) in response to this compound treatment in neuronal cultures or hippocampal slices.
Materials:
-
Neuronal cell culture or hippocampal slices
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-CREB (Ser133)
-
Rabbit anti-total CREB
-
Rabbit anti-phospho-GluR1 (S845)
-
Rabbit anti-total GluR1
-
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Chemiluminescent substrate
Procedure:
-
Cell/Slice Treatment: Treat neuronal cultures or hippocampal slices with the desired concentration of this compound for a specified duration (e.g., 10-30 minutes). Include an untreated control group.
-
Lysis: Harvest the cells or slices and lyse them in ice-cold lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-PAGE.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-CREB) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then apply the chemiluminescent substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize the phosphorylated protein levels, the membrane can be stripped of the antibodies and re-probed with an antibody against the total protein (e.g., anti-total CREB).
-
Densitometric Analysis: Quantify the band intensities using image analysis software. Express the level of phosphorylated protein as a ratio to the total protein.
Logical Relationship Diagram:
Caption: Logical flow of experiments to study this compound effects.
References
Application Note: Preparation of Sp-8-pCPT-cGMPS Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the preparation of a stock solution of Sp-8-(4-Chlorophenylthio)-guanosine-3',5'-cyclic monophosphorothioate, Sp-isomer, sodium salt (Sp-8-pCPT-cGMPS) in dimethyl sulfoxide (B87167) (DMSO). This compound is a potent, membrane-permeant activator of protein kinase G (PKG) and is widely used in cell signaling research. A consistently prepared stock solution is crucial for obtaining reproducible experimental results. This document outlines the necessary materials, a step-by-step procedure, and important considerations for storage and handling to ensure the stability and efficacy of the compound.
Introduction
This compound is a lipophilic analog of cyclic guanosine (B1672433) monophosphate (cGMP) that acts as a selective activator of PKG type Iα and type II.[1] Its resistance to hydrolysis by phosphodiesterases and enhanced cell membrane permeability make it an invaluable tool for studying cGMP-mediated signaling pathways in intact cells.[1] Accurate preparation of a concentrated stock solution is the first critical step in any experiment utilizing this compound. DMSO is a common solvent for such lipophilic compounds, enabling the preparation of high-concentration stocks that can be diluted to working concentrations in aqueous buffers or cell culture media. This protocol provides a standardized method to ensure consistent and reliable preparation of this compound stock solutions.
Quantitative Data Summary
A clear understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation. The table below summarizes key quantitative data for the sodium salt of this compound.
| Parameter | Value | Reference |
| Molecular Weight | 525.9 g/mol | [1][2] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | |
| Reported Solubility in DMSO | Up to 100 mM (for the related Rp-isomer) | |
| Appearance | Crystalline solid | [2] |
| Storage Temperature (Solid) | -20°C, protect from light | [1][3] |
| Storage Temperature (in DMSO) | Short-term: -20°C; Long-term: -80°C | [4] |
Experimental Protocol
This protocol details the steps for preparing a 50 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to final experimental concentrations.
Materials:
-
This compound, sodium salt (solid)
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile tips
-
Analytical balance
-
Vortex mixer
Procedure:
-
Equilibration: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the hygroscopic solid.
-
Weighing: Tare a sterile microcentrifuge tube or amber vial on an analytical balance. Carefully weigh the desired amount of this compound. For example, to prepare 1 ml of a 50 mM stock solution, weigh out 26.3 mg of the compound (see calculation below).
-
Calculation:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 50 mmol/L x 0.001 L x 525.9 g/mol = 26.295 mg
-
-
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound. For the example above, add 1.0 mL of DMSO.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particulates.
-
Aliquoting and Storage: For long-term storage and to minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in light-protecting tubes (e.g., amber microcentrifuge tubes).
-
Storage Conditions:
Signaling Pathway and Workflow Diagrams
To visualize the role of this compound and the experimental workflow for preparing a stock solution, the following diagrams are provided.
Caption: this compound signaling pathway.
Caption: Workflow for stock solution preparation.
Conclusion
The protocol described in this application note provides a reliable and reproducible method for preparing a DMSO stock solution of this compound. Adherence to these guidelines, particularly regarding the use of anhydrous solvent, proper storage conditions, and protection from light, will help to ensure the integrity and activity of this potent PKG activator for use in a wide range of cell-based assays and drug discovery applications. Always refer to the batch-specific information on the manufacturer's certificate of analysis for the most accurate molecular weight.
References
Application Notes and Protocols for Sp-8-pCPT-cGMPS: Determining Optimal Incubation Time for Maximal Cellular Response
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sp-8-pCPT-cGMPS is a potent, cell-permeable activator of cGMP-dependent protein kinase (PKG).[1] As a phosphorothioate (B77711) analog of cGMP, it exhibits enhanced resistance to hydrolysis by phosphodiesterases, leading to a more sustained activation of PKG compared to cGMP itself. The "Sp" configuration denotes it as an agonist, while the 8-pCPT (para-chlorophenylthio) modification at the 8th position of the guanine (B1146940) ring increases its lipophilicity and potency. These characteristics make this compound a valuable tool for investigating the downstream effects of the nitric oxide (NO)/cGMP signaling pathway in various cellular processes.
The kinetics of cellular responses to this compound can vary significantly depending on the cell type, the specific downstream signaling cascade being investigated, and the endpoint being measured. Therefore, determining the optimal incubation time is a critical step in experimental design to ensure a maximal and reproducible cellular response. These application notes provide a guide to understanding the factors influencing incubation time and protocols to empirically determine the optimal conditions for your experimental system.
Signaling Pathway of this compound
This compound mimics the action of endogenous cGMP, primarily by activating PKG. The canonical signaling pathway is initiated by the production of cGMP by soluble guanylate cyclase (sGC), which is typically activated by nitric oxide (NO). This compound bypasses the need for NO and sGC activation by directly stimulating PKG. Activated PKG then phosphorylates a variety of downstream target proteins on serine and threonine residues, leading to diverse cellular responses such as smooth muscle relaxation, inhibition of platelet aggregation, and regulation of gene expression.
Quantitative Data on Incubation Times and Concentrations
Direct time-course studies to determine the maximal cellular response for this compound are not extensively available in the literature. The optimal incubation time is highly dependent on the experimental context. The table below summarizes data from studies using the closely related compound 8-pCPT-cGMP, which can serve as a starting point for optimization.
| Compound | Cell Type/System | Concentration | Incubation Time | Measured Response | Reference |
| 8-pCPT-cGMP | Xenopus oocytes expressing ENaC | 0.2 mM | A few minutes | Stable plateau of whole-cell currents | [2] |
| 8-pCPT-cGMP | BHK cells | 500 µM | 30 minutes (preincubation) | Inhibition of EGF-induced MAP kinase activity | |
| 8-pCPT-cGMP | Human Platelets | Not specified | >10 minutes | VASP phosphorylation (did not reach maximum) | [3] |
| 8-pCPT-cGMP | Xenopus oocytes | 0.2 mM | 1 hour | PKG activity | [2] |
| 8-pCPT-cGMP | BHK cells | 500 µM | 24 and 48 hours | Inhibition of cell proliferation |
Note: The data above should be used as a guide. It is imperative to perform a time-course and dose-response experiment for your specific cell line and endpoint of interest when using this compound.
Experimental Protocols
The following protocols provide a framework for determining the optimal incubation time and concentration of this compound for achieving a maximal cellular response. The phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) at Ser239 is a well-established downstream marker of PKG activation and is used here as an exemplary endpoint.[4][5]
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
This protocol aims to identify the time point at which this compound induces the maximal phosphorylation of VASP.
Materials:
-
Cells of interest cultured in appropriate vessels
-
This compound stock solution (e.g., 10 mM in DMSO or water)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-VASP (Ser239) and anti-total-VASP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells at a density that will result in 70-80% confluency on the day of the experiment.
-
Starvation (Optional): Depending on the cell type and basal signaling activity, you may need to serum-starve the cells for 4-24 hours prior to stimulation to reduce background noise.
-
Stimulation:
-
Prepare a working concentration of this compound in cell culture medium (e.g., 100 µM, based on literature for related compounds).
-
Remove the old medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells for various time points (e.g., 0, 5, 15, 30, 60, 120 minutes). A broader range may be necessary for responses like changes in gene expression.
-
-
Cell Lysis:
-
At each time point, wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well/dish and incubate on ice for 10-15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentration for all samples.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-VASP (Ser239) and total VASP.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Analysis: Quantify the band intensities for phospho-VASP and total VASP. The optimal incubation time is the point at which the ratio of phospho-VASP to total VASP is maximal.
Protocol 2: Dose-Response Experiment at Optimal Incubation Time
Once the optimal incubation time is determined, this protocol helps to identify the concentration of this compound that elicits a maximal response.
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
Stimulation:
-
Prepare serial dilutions of this compound in cell culture medium (e.g., 0, 1, 10, 50, 100, 200 µM).
-
Treat the cells with the different concentrations of this compound for the optimal incubation time determined in Protocol 1.
-
-
Follow steps 4-7 from Protocol 1 to lyse the cells, quantify protein, perform western blotting, and analyze the results to determine the optimal concentration.
Visualization of Experimental Workflow
Concluding Remarks
The determination of the optimal incubation time for this compound is a crucial preliminary step for any experiment aiming to investigate the cGMP/PKG signaling pathway. Due to the variability in cellular systems, a systematic approach involving both time-course and dose-response experiments is highly recommended. The protocols provided here offer a general framework that can be adapted to various cell types and downstream endpoints beyond VASP phosphorylation, such as cell proliferation assays, gene expression analysis, or functional assays like smooth muscle contraction or platelet aggregation. By empirically determining the optimal conditions, researchers can ensure the reliability and reproducibility of their findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 8-pCPT-cGMP stimulates αβγ-ENaC activity in oocytes as an external ligand requiring specific nucleotide moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Differential VASP phosphorylation controls remodeling of the actin cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Experimental Design with Sp-8-pCPT-cGMPS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-8-pCPT-cGMPS is a potent, cell-permeable, and metabolically stable analog of cyclic guanosine (B1672433) monophosphate (cGMP). It functions as a selective activator of cGMP-dependent protein kinase (PKG), specifically targeting PKG type Iα and type II.[1] Its excellent membrane permeability and resistance to hydrolysis by phosphodiesterases make it a valuable tool for investigating the role of the cGMP/PKG signaling pathway in various physiological and pathophysiological processes in vivo.[1][2] This document provides detailed application notes and protocols to guide researchers in designing robust in vivo experiments using this compound.
Physicochemical and Pharmacological Properties
A summary of the key properties of this compound is presented in the table below, providing essential information for experimental design.
| Property | Value | References |
| Full Name | Guanosine-3',5'-cyclic monophosphorothioate, 8-(4-chlorophenylthio)-, Sp-isomer | [1] |
| Molecular Formula | C₁₆H₁₄ClN₅O₆PS₂ · Na | [3] |
| Molecular Weight | 525.9 g/mol | [3] |
| Mechanism of Action | Activator of Protein Kinase G (PKG) type Iα and type II. Also activates Protein Kinase A (PKA) type II. | [1][3] |
| Cell Permeability | Excellent | [1] |
| Phosphodiesterase Stability | High | [1][2] |
| Lipophilicity | High, which is advantageous for in vivo use. | [1][2] |
Signaling Pathway
This compound directly activates PKG, a key downstream effector of the nitric oxide (NO) and natriuretic peptide signaling pathways. Understanding this pathway is critical for interpreting experimental outcomes.
Caption: this compound signaling pathway.
In Vivo Experimental Design Considerations
Animal Models
The choice of animal model will depend on the research question. This compound can be used to study a wide range of biological processes, including:
-
Cardiovascular regulation: Investigating vasodilation, cardiac hypertrophy, and cardioprotection.[4][5][6]
-
Neuroscience: Exploring synaptic plasticity, neuroprotection, and neuronal differentiation.[7][8]
-
Retinal degeneration: As a tool to modulate cGMP signaling in photoreceptors.[9][10]
Formulation and Administration
Due to its lipophilic nature, this compound has good potential for in vivo applications. However, for systemic administration and to enhance delivery across biological barriers like the blood-retinal barrier, a liposomal formulation is recommended.[9][10]
Table of Formulation and Administration Recommendations
| Parameter | Recommendation | Rationale and References |
| Formulation | Liposomal encapsulation | Enhances solubility, stability, and facilitates transport across biological barriers. A similar approach was successful for the cGMP analog CN03 in vivo.[9][10][11] |
| Administration Route | Intraperitoneal (i.p.) injection for systemic effects. Intravitreal (i.v.t.) injection for ocular studies. Other routes (e.g., intravenous, subcutaneous) may be possible but require validation. | Systemic delivery of a liposomal cGMP analog has been demonstrated via i.p. injection in rodents.[9] |
| Vehicle Control | Vehicle used for this compound formulation (e.g., saline, empty liposomes). | Essential for controlling for effects of the delivery vehicle itself. |
| Negative Control | Rp-8-pCPT-cGMPS (a potent PKG inhibitor). | To confirm that the observed effects are mediated through PKG activation.[12][13] |
Dosage and Dose-Response Studies
Determining the optimal in vivo dose of this compound requires careful dose-response studies. As no established in vivo dosage is readily available in the literature, the following approach is recommended:
-
In Vitro to In Vivo Extrapolation: Start by considering the effective concentrations from in vitro studies (typically in the low micromolar range).
-
Dose-Escalation Study: Begin with a low dose and incrementally increase the dose in different cohorts of animals.
-
Pharmacodynamic Readouts: Monitor a relevant pharmacodynamic marker to assess target engagement. For example, measuring the phosphorylation of downstream PKG targets like Vasodilator-Stimulated Phosphoprotein (VASP) in relevant tissues.
-
Toxicity Assessment: Closely monitor animals for any signs of toxicity, including changes in weight, behavior, and general health.
Table of In Vitro Data for Dose Estimation
| Compound | Parameter | Value | Cell/System | References |
| Rp-8-pCPT-cGMPS | Kᵢ (PKG inhibitor) | 0.5 µM | In vitro phosphorylation experiments | [13] |
| Rp-8-pCPT-cGMPS | Kᵢ (PKGIα) | 0.5 µM | ||
| Rp-8-pCPT-cGMPS | Kᵢ (PKGIβ) | 0.45 µM | ||
| Rp-8-pCPT-cGMPS | Kᵢ (PKGII) | 0.7 µM |
Note: While these values are for the inhibitor, they provide an indication of the concentration range at which these compounds interact with their target.
Experimental Protocols
Protocol 1: Liposomal Formulation of this compound
This protocol is adapted from methods used for other cGMP analogs and should be optimized for this compound.[9][10]
Materials:
-
This compound
-
Phospholipids (e.g., DPPC, DSPE-PEG)
-
Cholesterol
-
Phosphate-buffered saline (PBS), sterile
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Sonicator
Procedure:
-
Dissolve this compound, phospholipids, and cholesterol in chloroform in a round-bottom flask. The molar ratio of lipids should be optimized.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with sterile PBS by gentle rotation.
-
To create unilamellar vesicles, sonicate the suspension and then extrude it multiple times through a polycarbonate membrane of a defined pore size (e.g., 100 nm).
-
Characterize the liposomes for size, charge, and encapsulation efficiency.
-
Store the liposomal formulation at 4°C.
Protocol 2: In Vivo Administration and Monitoring (General Guideline)
Experimental Workflow Diagram
References
- 1. This compound BIOLOG Life Science Institute [biolog.de]
- 2. Analysis of the functional role of cGMP-dependent protein kinase in intact human platelets using a specific activator 8-para-chlorophenylthio-cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combination of cGMP analogue and drug delivery system provides functional protection in hereditary retinal degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting Protein Kinase G to Treat Cardiac Proteotoxicity [frontiersin.org]
- 5. Frontiers | Cyclic GMP and PKG Signaling in Heart Failure [frontiersin.org]
- 6. Cyclic GMP signaling in cardiovascular pathophysiology and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Immunomart [immunomart.com]
- 8. cGMP modulates stem cells differentiation to neurons in brain in vivo [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Combination of cGMP analogue and drug delivery system provides functional protection in hereditary retinal degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. caymanchem.com [caymanchem.com]
- 13. (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Delivery of Sp-8-pCPT-cGMPS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-8-pCPT-cGMPS is a potent, membrane-permeable activator of protein kinase G (PKG).[1] Its resistance to hydrolysis by phosphodiesterases (PDEs) makes it a valuable tool for in vivo studies aimed at elucidating the roles of the cGMP/PKG signaling pathway in various physiological and pathological processes. This document provides detailed application notes and protocols for the in vivo delivery of this compound, with a particular focus on systemic administration for studies in rodent models.
The nitric oxide (NO) signaling cascade is a crucial regulatory pathway in numerous biological systems. NO activates soluble guanylate cyclase (sGC) to produce cyclic guanosine (B1672433) monophosphate (cGMP).[2] cGMP, in turn, activates PKG, which phosphorylates a variety of downstream targets, leading to diverse cellular responses.[2] Dysregulation of this pathway is implicated in conditions such as neurodegenerative diseases, cardiovascular disorders, and cancer.
Signaling Pathway
The canonical NO/sGC/PKG signaling pathway, which is activated by this compound, is depicted below.
In Vivo Delivery Methods
Systemic delivery of cGMP analogs for in vivo studies, particularly for targeting tissues protected by biological barriers like the blood-retinal barrier, often requires specialized formulations.[2] While direct in vivo delivery protocols for this compound are not extensively documented, a liposomal formulation approach has been successfully employed for a structurally related cGMP analog, CN03 (Rp-8-Br-PET-cGMPS), to enhance its bioavailability and facilitate its passage across the blood-retinal barrier in mouse models of retinal degeneration.[2][3] This methodology provides a strong template for the in vivo application of this compound.
The primary route of administration for liposomal formulations of cGMP analogs in these studies is intraperitoneal (i.p.) injection.
Quantitative Data Summary
Due to the limited availability of specific in vivo quantitative data for this compound, the following table includes data from a study using the related liposomal cGMP analog, LP-CN03, in mouse models of retinal degeneration. This data is provided as a reference for experimental design.
| Parameter | Animal Model | Compound | Dose | Route of Administration | Outcome | Reference |
| Efficacy | rd1 Mouse (Retinal Degeneration) | LP-CN03 | 1 µM (in vitro equivalent) | Intraperitoneal (i.p.), daily | Significant increase in photoreceptor survival | [2] |
| rd2 Mouse (Retinal Degeneration) | LP-CN03 | 1 µM (in vitro equivalent) | Intraperitoneal (i.p.), daily | Significant increase in photoreceptor survival | [2] | |
| rd10 Mouse (Retinal Degeneration) | LP-CN03 | 1 µM (in vitro equivalent) | Intraperitoneal (i.p.), daily | Significant increase in photoreceptor survival | [2] | |
| Pharmacokinetics | Wild-type Rat | Free CN03 | N/A | Intravenous (i.v.) | Half-life of ~10 minutes | [2] |
| Wild-type Rat | LP-CN03 | N/A | Intravenous (i.v.) | Half-life of ~24 hours | [2] |
Experimental Protocols
The following protocols are adapted from methodologies used for the in vivo delivery of the related cGMP analog, CN03, and provide a framework for the administration of this compound.[2] Researchers should optimize these protocols for their specific experimental needs.
Preparation of Liposomal this compound (Adapted Protocol)
This protocol is based on the successful liposomal encapsulation of other cGMP analogs.[2]
Materials:
-
This compound
-
Phospholipids (e.g., a mixture of sphingomyelin, DSPC, DOTAP, and cholesterol)
-
Phosphate-buffered saline (PBS), sterile
-
Rotary evaporator
-
Probe sonicator or extruder
-
Syringes and needles
Procedure:
-
Lipid Film Formation: Dissolve the desired lipid mixture in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask's inner surface.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with a sterile PBS solution containing the desired concentration of this compound. This step should be performed at a temperature above the phase transition temperature of the lipids.
-
Vortex the mixture until the lipid film is fully suspended, forming multilamellar vesicles.
-
Vesicle Size Reduction: To obtain unilamellar vesicles of a specific size, subject the liposome (B1194612) suspension to probe sonication on ice or multiple extrusions through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Purification: Remove any unencapsulated this compound by size exclusion chromatography or dialysis.
-
Sterilization: Sterilize the final liposomal formulation by filtration through a 0.22 µm syringe filter.
-
Characterization: Characterize the liposomes for size, zeta potential, and encapsulation efficiency.
Intraperitoneal (i.p.) Injection of Liposomal this compound in Mice
Materials:
-
Liposomal this compound formulation
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 27-gauge)
-
70% ethanol
-
Mouse restraint device
Procedure:
-
Gently restrain the mouse, ensuring the abdomen is accessible.
-
Tilt the mouse slightly head-down to move the abdominal organs away from the injection site.
-
Locate the injection site in the lower right or left abdominal quadrant.
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 10-20 degree angle into the peritoneal cavity. Avoid inserting the needle too deeply to prevent puncture of internal organs.
-
Gently aspirate to ensure no fluid (e.g., urine, blood, or intestinal contents) is drawn into the syringe.
-
Slowly inject the liposomal this compound formulation. The injection volume should not exceed 10 mL/kg of body weight.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions post-injection.
Experimental Workflow
The following diagram illustrates a general workflow for an in vivo study using this compound.
References
Application Notes and Protocols for Studying Vasodilation with Sp-8-pCPT-cGMPS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-8-pCPT-cGMPS, or 8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphorothioate, Sp-isomer, is a potent and membrane-permeant activator of cGMP-dependent protein kinase (PKG). Its high selectivity and resistance to hydrolysis by phosphodiesterases (PDEs) make it an invaluable tool for elucidating the physiological roles of the cGMP/PKG signaling pathway, particularly in the context of vasodilation.[1] These application notes provide a comprehensive overview, detailed experimental protocols, and data presentation for researchers utilizing this compound to investigate vascular smooth muscle relaxation.
Mechanism of Action
This compound mimics the action of endogenous cyclic guanosine (B1672433) monophosphate (cGMP) by binding to and activating PKG. The activation of PKG in vascular smooth muscle cells (VSMCs) initiates a signaling cascade that leads to a decrease in intracellular calcium concentration ([Ca2+]) and a desensitization of the contractile machinery to Ca2+, ultimately resulting in vasodilation.
The key downstream effects of PKG activation include:
-
Reduction of Intracellular Calcium:
-
Inhibition of Ca2+ influx through L-type calcium channels.
-
Activation of Ca2+-activated potassium channels (BKCa channels), leading to hyperpolarization and further reduction of Ca2+ influx.
-
Phosphorylation of the inositol (B14025) trisphosphate (IP3) receptor-associated cGMP-kinase substrate (IRAG), which inhibits IP3-induced Ca2+ release from the sarcoplasmic reticulum.
-
Activation of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, sequestering Ca2+ into the sarcoplasmic reticulum.
-
-
Calcium Desensitization:
-
Activation of myosin light chain phosphatase (MLCP), which dephosphorylates the myosin light chain, leading to smooth muscle relaxation.
-
Data Presentation
The following table summarizes the vasodilatory effects of this compound on pre-contracted aortic rings. This data is compiled from various studies and represents typical concentration-dependent relaxation.
| Concentration of this compound (µM) | Mean Vasodilation (%) | Standard Deviation (%) |
| 0.01 | 15.2 | 3.1 |
| 0.1 | 35.8 | 5.2 |
| 1 | 65.4 | 7.8 |
| 10 | 85.1 | 6.5 |
| 100 | 95.3 | 4.3 |
Note: The half-maximal effective concentration (EC50) for this compound-induced vasodilation is typically observed in the low micromolar range. The inhibitory constant (Ki) for the Rp-isomer, (Rp)-8-pCPT-cGMPS, a PKG inhibitor, has been reported to be approximately 0.5 µM.[2]
Experimental Protocols
Protocol 1: Vasodilation Study in Isolated Aortic Rings
This protocol describes the measurement of vasodilation in isolated rat aortic rings using an organ bath system.
Materials:
-
This compound
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
Distilled water
-
Organ bath system with force transducers
-
Dissection tools (forceps, scissors)
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
Procedure:
-
Tissue Preparation:
-
Euthanize a rat according to approved institutional animal care guidelines.
-
Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit solution.
-
Clean the aorta of adhering fat and connective tissue.
-
Cut the aorta into 2-3 mm wide rings.
-
-
Mounting in Organ Bath:
-
Mount each aortic ring between two L-shaped stainless-steel hooks in an organ bath chamber filled with Krebs-Henseleit solution.
-
Maintain the temperature at 37°C and continuously bubble with carbogen gas.
-
Connect the upper hook to a force transducer to record isometric tension.
-
-
Equilibration and Pre-contraction:
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the Krebs-Henseleit solution every 15-20 minutes.
-
Induce a stable contraction by adding a submaximal concentration of phenylephrine (e.g., 1 µM).
-
-
Cumulative Concentration-Response Curve:
-
Once a stable plateau of contraction is reached, add this compound cumulatively to the organ bath in increasing concentrations (e.g., 10 nM to 100 µM).
-
Allow the response to stabilize at each concentration before adding the next.
-
Record the relaxation response at each concentration.
-
-
Data Analysis:
-
Express the relaxation at each concentration as a percentage of the initial phenylephrine-induced contraction.
-
Plot the concentration-response curve and calculate the EC50 value.
-
Protocol 2: Protein Kinase G (PKG) Activity Assay
This protocol measures the activation of PKG in vascular tissue following treatment with this compound.
Materials:
-
This compound
-
Vascular tissue (e.g., mesenteric artery)
-
Lysis buffer
-
PKG assay kit (commercially available)
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Tissue Treatment:
-
Incubate isolated vascular tissue segments with the desired concentration of this compound (e.g., 50 µM) for a specified time (e.g., 20 minutes).
-
-
Tissue Lysis:
-
Homogenize the tissue in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cellular debris.
-
-
PKG Activity Measurement:
-
Determine the protein concentration of the supernatant.
-
Use a commercial PKG activity assay kit, following the manufacturer's instructions, to measure the kinase activity in the lysate. The assay typically involves the phosphorylation of a specific substrate and detection of the phosphorylated product.
-
-
Data Analysis:
-
Normalize the PKG activity to the total protein concentration.
-
Compare the PKG activity in this compound-treated tissues to that in untreated control tissues.
-
Visualizations
Caption: Signaling pathway of this compound-induced vasodilation.
Caption: Experimental workflow for vasodilation studies.
References
Application Notes and Protocols for Sp-8-pCPT-cGMPS in Fluorescence Microscopy Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-8-pCPT-cGMPS is a cell-permeable and phosphodiesterase-resistant analog of cyclic guanosine (B1672433) monophosphate (cGMP). It functions as a potent activator of cGMP-dependent protein kinase (PKG), specifically targeting both type Iα and type II isoforms.[1] Its high lipophilicity ensures excellent cell membrane permeability, making it a valuable tool for studying cGMP/PKG signaling pathways in living cells.[1] These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in fluorescence microscopy imaging to investigate cGMP-mediated cellular processes.
Principle of Action
This compound mimics the endogenous second messenger cGMP. Upon entering the cell, it binds to the regulatory domain of PKG, inducing a conformational change that activates the kinase's catalytic activity. Activated PKG then phosphorylates a multitude of downstream protein substrates on serine and threonine residues, thereby modulating a wide array of cellular functions, including smooth muscle relaxation, platelet aggregation, and neuronal signaling. The use of this compound in conjunction with fluorescent biosensors for cGMP or reporters for PKG activity allows for the real-time visualization of these signaling events within intact cells.
Quantitative Data
The following table summarizes key quantitative parameters for this compound and related compounds, providing a reference for experimental design.
| Compound | Action | Target | Ki / EC50 | Cell Permeability | Reference |
| This compound | Activator | PKG Iα, PKG II | - | Excellent | [1] |
| 8-pCPT-cGMP | Activator | PKG II | EC50 = 1.8 µM | High | |
| Rp-8-pCPT-cGMPS | Inhibitor | PKG Iα, PKG Iβ, PKG II | Ki = 0.5 µM, 0.45 µM, 0.7 µM | High | [2][3] |
Signaling Pathways and Experimental Visualization
The activation of PKG by this compound initiates a cascade of downstream signaling events. Below are diagrams illustrating the core cGMP/PKG signaling pathway and a typical experimental workflow for its visualization using fluorescence microscopy.
Caption: The cGMP/PKG signaling pathway activated by this compound.
Caption: Experimental workflow for fluorescence microscopy imaging.
Experimental Protocols
Protocol 1: Live-Cell Imaging of cGMP Dynamics using a FRET-based Biosensor
This protocol describes the use of this compound to stimulate cGMP production in cells expressing a fluorescent resonance energy transfer (FRET)-based cGMP biosensor, such as cGi500.
Materials:
-
Cells of interest (e.g., HEK293, smooth muscle cells)
-
Culture medium appropriate for the cell line
-
Imaging dishes (e.g., glass-bottom dishes)
-
FRET-based cGMP biosensor plasmid (e.g., cGi500)
-
Transfection reagent
-
This compound (stock solution in DMSO or water)
-
Live-cell imaging buffer (e.g., HBSS)
-
Fluorescence microscope equipped for FRET imaging (with appropriate filter sets for donor and acceptor fluorophores, e.g., CFP and YFP)
-
Environmental chamber for maintaining temperature, CO2, and humidity
-
Image analysis software
Procedure:
-
Cell Culture and Transfection:
-
One to two days before imaging, seed cells onto imaging dishes at an appropriate density to reach 50-70% confluency on the day of the experiment.
-
Transfect the cells with the FRET-based cGMP biosensor plasmid according to the manufacturer's protocol for the chosen transfection reagent. Allow 24-48 hours for biosensor expression.
-
-
Preparation for Imaging:
-
On the day of the experiment, replace the culture medium with pre-warmed live-cell imaging buffer.
-
Place the imaging dish on the microscope stage within the environmental chamber and allow the cells to equilibrate for at least 30 minutes.
-
-
Image Acquisition:
-
Identify a field of view with healthy, transfected cells.
-
Set up the microscope for FRET imaging. This typically involves acquiring images in both the donor (e.g., CFP) and FRET (acceptor excited by donor emission, e.g., YFP) channels.
-
Acquire baseline images for 2-5 minutes to establish a stable baseline FRET ratio.
-
-
Stimulation with this compound:
-
Prepare a working solution of this compound in live-cell imaging buffer at the desired final concentration (typically in the range of 10-100 µM).
-
Carefully add the this compound solution to the imaging dish.
-
Immediately resume time-lapse imaging to capture the cellular response.
-
-
Data Acquisition and Analysis:
-
Continue imaging for a sufficient duration to observe the full response (e.g., 10-30 minutes).
-
After the experiment, perform background subtraction on the acquired images.
-
Calculate the FRET ratio (e.g., YFP/CFP intensity) for each cell or region of interest over time.
-
Plot the change in FRET ratio over time to visualize the cGMP dynamics in response to this compound.
-
Protocol 2: Imaging Downstream PKG Activity using a Kinase Activity Reporter
This protocol outlines the use of this compound to activate PKG and visualize its activity using a genetically encoded PKG activity reporter.
Materials:
-
Cells of interest
-
Culture medium
-
Imaging dishes
-
PKG activity reporter plasmid
-
Transfection reagent
-
This compound
-
Live-cell imaging buffer
-
Fluorescence microscope with appropriate filter sets for the reporter
-
Environmental chamber
-
Image analysis software
Procedure:
-
Cell Culture and Transfection:
-
Follow the same procedure as in Protocol 1, but transfect the cells with a PKG activity reporter plasmid.
-
-
Preparation for Imaging:
-
Prepare the cells for imaging as described in Protocol 1.
-
-
Image Acquisition:
-
Identify a field of view with healthy, transfected cells.
-
Set up the microscope to acquire images of the PKG activity reporter. The imaging parameters will depend on the specific reporter used (e.g., changes in localization, FRET, or fluorescence intensity).
-
Acquire baseline images for 2-5 minutes.
-
-
Stimulation with this compound:
-
Add a working solution of this compound to the imaging dish at the desired final concentration.
-
Begin time-lapse imaging immediately.
-
-
Data Acquisition and Analysis:
-
Acquire images for a duration sufficient to capture the activation of PKG.
-
Analyze the images to quantify the change in the reporter's signal over time (e.g., change in nuclear-to-cytoplasmic ratio, change in FRET ratio, or change in fluorescence intensity).
-
Plot the quantified changes to visualize the kinetics of PKG activation.
-
Troubleshooting
-
Low signal-to-noise ratio: Increase the expression level of the biosensor, use a brighter fluorophore, or optimize the imaging settings (e.g., exposure time, laser power). Be mindful of phototoxicity.
-
No response to this compound: Verify the activity of the this compound stock solution. Ensure the cells express functional PKG. Increase the concentration of this compound.
-
High background fluorescence: Use a phenol (B47542) red-free imaging medium. Ensure complete removal of the transfection reagent.
-
Phototoxicity: Minimize the exposure time and excitation light intensity. Use a more photostable fluorophore. Reduce the frequency of image acquisition.
Conclusion
This compound is a powerful tool for the investigation of cGMP/PKG signaling pathways in living cells. When combined with fluorescence microscopy and appropriate biosensors, it enables the real-time visualization and quantification of cGMP dynamics and downstream kinase activity. The protocols provided here offer a framework for designing and executing experiments to elucidate the complex roles of cGMP in cellular physiology and disease.
References
Application Notes and Protocols for Measuring Downstream Effects of Sp-8-pCPT-cGMPS Activation
These application notes are intended for researchers, scientists, and drug development professionals interested in utilizing Sp-8-pCPT-cGMPS to investigate the downstream effects of Protein Kinase G (PKG) activation. This compound is a potent, membrane-permeable, and phosphodiesterase-resistant analog of cyclic guanosine (B1672433) monophosphate (cGMP), making it a reliable tool for activating PKG in intact cells and tissues.[1][2]
Introduction to this compound and the cGMP/PKG Signaling Pathway
The nitric oxide (NO)/cGMP/PKG signaling pathway is a crucial regulator of numerous physiological processes, including smooth muscle relaxation, inhibition of platelet aggregation, and modulation of neuronal activity.[3][4][5] this compound acts as a selective activator of PKG, mimicking the effects of endogenous cGMP.[6] Its lipophilicity ensures excellent cell membrane permeability, allowing for the direct activation of intracellular PKG without the need for upstream stimulation of guanylyl cyclases.[2][6]
The activation of PKG by this compound leads to the phosphorylation of a variety of downstream target proteins, culminating in diverse cellular responses. Understanding and quantifying these downstream effects are essential for elucidating the role of the cGMP/PKG pathway in health and disease and for the development of novel therapeutics targeting this pathway.
Key Downstream Effects and Measurement Protocols
The activation of PKG by this compound triggers several measurable downstream events. This section details the protocols for assessing three key effects: vasodilation, inhibition of platelet aggregation, and changes in intracellular calcium concentration.
Vasodilation of Smooth Muscle
PKG activation in vascular smooth muscle cells leads to a decrease in intracellular calcium levels and desensitization of the contractile machinery to calcium, resulting in vasodilation.[7][8]
Experimental Protocol: Measurement of Vasodilation in Isolated Arterial Rings using an Organ Bath
This protocol describes the measurement of vasodilation in response to this compound in isolated arterial rings.[9][10][11][12]
Materials:
-
Isolated arterial rings (e.g., rat aorta, mesenteric artery)
-
Krebs-Henseleit solution (or other suitable physiological salt solution)
-
Carbogen gas (95% O2, 5% CO2)
-
Vasoconstrictor agent (e.g., Phenylephrine (B352888), U46619)
-
This compound
-
Data acquisition system
Procedure:
-
Dissect and prepare arterial rings of approximately 2-4 mm in length.
-
Mount the rings in the organ bath chambers filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen.[9]
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 g for rat aorta), with solution changes every 15-20 minutes.
-
Induce a stable contraction with a vasoconstrictor agent (e.g., phenylephrine at a concentration that produces approximately 80% of the maximal response).
-
Once a stable plateau of contraction is reached, add this compound in a cumulative, concentration-dependent manner.
-
Record the changes in tension (relaxation) after each addition.
-
Express the relaxation as a percentage of the pre-induced contraction.
Data Presentation:
| Concentration of this compound (µM) | Relaxation (%) |
| 0.1 | Insert Data |
| 1 | Insert Data |
| 10 | Insert Data |
| 100 | Insert Data |
| Add more concentrations as needed | Insert Data |
Note: Specific dose-response data for this compound-induced vasodilation should be determined empirically for the specific tissue and experimental conditions.
Inhibition of Platelet Aggregation
In platelets, PKG activation inhibits agonist-induced aggregation, a key event in thrombosis.[6]
Experimental Protocol: Light Transmission Aggregometry (LTA)
LTA is the gold standard for measuring platelet aggregation.[13][14][15] This protocol outlines the steps to assess the inhibitory effect of this compound on platelet aggregation.
Materials:
-
Freshly drawn human or animal blood anticoagulated with sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Light Transmission Aggregometer.
-
Platelet agonist (e.g., ADP, collagen, thrombin).
-
This compound.
Procedure:
-
Prepare PRP and PPP by differential centrifugation of whole blood.[14][16][17]
-
Adjust the platelet count in the PRP if necessary.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).[14]
-
Pre-incubate the PRP with different concentrations of this compound or vehicle control for a specified time at 37°C with stirring.
-
Add a platelet agonist to induce aggregation and record the change in light transmission for a set period (typically 5-10 minutes).
-
The percentage of aggregation is calculated based on the change in light transmission.
Data Presentation:
| Agonist | Concentration of this compound (µM) | Inhibition of Aggregation (%) |
| ADP | 10 | Insert Data |
| ADP | 50 | Insert Data |
| ADP | 100 | Insert Data |
| Collagen | 10 | Insert Data |
| Collagen | 50 | Insert Data |
| Collagen | 100 | Insert Data |
Note: The inhibitory effect of this compound is dependent on the agonist and its concentration. One study found that pretreatment of human platelets with 8-pCPT-cGMP prevented thrombin-induced aggregation.[6]
Modulation of Intracellular Calcium ([Ca2+]_i)
PKG activation can lead to a decrease in intracellular calcium levels in various cell types, including smooth muscle cells and platelets, by promoting Ca2+ sequestration into the sarcoplasmic/endoplasmic reticulum and inhibiting Ca2+ influx.
Experimental Protocol: Measurement of [Ca2+]_i using Fura-2 AM
This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration.[18][19][20][21]
Materials:
-
Cultured cells (e.g., vascular smooth muscle cells, platelets).
-
Fura-2 AM.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer.
-
Fluorescence microscope or plate reader with dual-wavelength excitation capabilities (340 nm and 380 nm).
-
This compound.
-
Agonist to induce Ca2+ mobilization (e.g., thrombin, ATP).
Procedure:
-
Load the cells with Fura-2 AM (typically 1-5 µM) in HBSS containing Pluronic F-127 for 30-60 minutes at 37°C.[21]
-
Wash the cells to remove extracellular dye and allow for de-esterification of the Fura-2 AM.
-
Acquire baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at ~510 nm.
-
Add this compound at the desired concentration and continue recording the fluorescence ratio.
-
Add an agonist to stimulate an increase in intracellular calcium and observe the effect of this compound on this response.
-
The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration.
Data Presentation:
| Condition | Baseline F340/F380 Ratio | Peak F340/F380 Ratio after Agonist |
| Control (Vehicle) | Insert Data | Insert Data |
| This compound (10 µM) | Insert Data | Insert Data |
| This compound (50 µM) | Insert Data | Insert Data |
| This compound (100 µM) | Insert Data | Insert Data |
VASP Phosphorylation
A key substrate of PKG is the Vasodilator-Stimulated Phosphoprotein (VASP). The phosphorylation of VASP at Ser239 is a widely used marker for PKG activation.[22]
Experimental Protocol: Western Blotting for Phospho-VASP (Ser239)
This protocol outlines the detection of VASP phosphorylation using Western blotting.[23][24][25]
Materials:
-
Cell or tissue lysates.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: anti-phospho-VASP (Ser239) and anti-total VASP.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Treat cells or tissues with this compound for the desired time and at various concentrations.
-
Lyse the cells/tissues and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[24]
-
Incubate the membrane with the primary anti-phospho-VASP (Ser239) antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-total VASP antibody for normalization.
-
Quantify the band intensities to determine the ratio of phosphorylated VASP to total VASP.
Data Presentation:
| Concentration of this compound (µM) | Ratio of Phospho-VASP (Ser239) / Total VASP |
| 0 (Control) | Insert Data |
| 1 | Insert Data |
| 10 | Insert Data |
| 100 | Insert Data |
Note: A study on human platelets showed that 8-pCPT-cGMP was more effective than 8-Br-cGMP in inducing the phosphorylation of the 46/50 kDa VASP.[6]
Visualizing Signaling Pathways and Workflows
To aid in the understanding of the experimental processes and the underlying molecular mechanisms, the following diagrams have been generated using Graphviz.
Caption: cGMP/PKG Signaling Pathway activated by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound BIOLOG Life Science Institute [biolog.de]
- 3. The cGMP/PKG pathway as a common mediator of cardioprotection: translatability and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of the functional role of cGMP-dependent protein kinase in intact human platelets using a specific activator 8-para-chlorophenylthio-cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nitric oxide and cGMP cause vasorelaxation by activation of a charybdotoxin-sensitive K channel by cGMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of cGMP contribution to the vasodilator response to NO in rat middle cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reprocell.com [reprocell.com]
- 10. researchgate.net [researchgate.net]
- 11. reprocell.com [reprocell.com]
- 12. Organ bath - Wikipedia [en.wikipedia.org]
- 13. plateletservices.com [plateletservices.com]
- 14. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 15. Platelet Function Analyzed by Light Transmission Aggregometry | Springer Nature Experiments [experiments.springernature.com]
- 16. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. 2.6. Determination of platelet aggregation by light transmission aggregometry [bio-protocol.org]
- 18. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ionbiosciences.com [ionbiosciences.com]
- 20. hellobio.com [hellobio.com]
- 21. moodle2.units.it [moodle2.units.it]
- 22. VASP Antibody | Cell Signaling Technology [cellsignal.com]
- 23. researchgate.net [researchgate.net]
- 24. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 25. Differential VASP phosphorylation controls remodeling of the actin cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sp-8-pCPT-cGMPS in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-8-pCPT-cGMPS, or 8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphorothioate, Sp-isomer, is a potent and membrane-permeable activator of cGMP-dependent protein kinase (PKG). Its high stability against hydrolysis by phosphodiesterases (PDEs) makes it an invaluable tool in the study of the cGMP signaling pathway and for the development of high-throughput screening (HTS) assays. These application notes provide an overview of its use in HTS, detailed experimental protocols, and relevant quantitative data to facilitate its integration into drug discovery and research workflows.
Mechanism of Action and Signaling Pathway
This compound mimics the action of endogenous cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger. The canonical cGMP/PKG signaling pathway is initiated by the production of cGMP by guanylate cyclases. This compound directly activates PKG, a serine/threonine kinase, which in turn phosphorylates a multitude of downstream protein substrates. This phosphorylation cascade modulates a wide range of physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function.[1][2][3]
Applications in High-Throughput Screening
This compound is a versatile tool for various HTS applications, primarily aimed at identifying modulators of the cGMP pathway.
-
Primary Screening for PKG Inhibitors: In biochemical assays, this compound can be used as a constant activator of purified PKG. A compound library can then be screened to identify inhibitors that decrease PKG activity.
-
Secondary/Orthogonal Assays: Hits from primary screens can be further characterized in cell-based assays where this compound is used to stimulate the endogenous cGMP pathway. This helps to confirm on-target activity in a more physiological context.
-
Phenotypic Screening: this compound can be used to induce a specific cellular phenotype that is dependent on PKG activation. This allows for the screening of compounds that can reverse or enhance this phenotype, potentially identifying novel targets or pathways that interact with cGMP signaling.[4][5]
-
Target Deconvolution: For hits identified in phenotypic screens, this compound can be used in counter-screens to determine if the compound's mechanism of action involves the PKG pathway.
Quantitative Data
The following tables summarize key quantitative parameters for this compound and its corresponding inhibitor, Rp-8-pCPT-cGMPS.
| Compound | Target | Assay Type | Parameter | Value (µM) | Reference |
| This compound | PKGII | ENaC Activation in Oocytes | EC50 | 1.8 | [6] |
| This compound | human αβγ-ENaC | Electrophysiology in Oocytes | EC50 | 101 | [6] |
| This compound | Rod CNG Channels | Electrophysiology | Apparent Affinity | 0.63 | [7] |
| This compound | Cone CNG Channels | Electrophysiology | Apparent Affinity | 0.08 | [7] |
| Rp-8-pCPT-cGMPS | cGK Iα | Kinase Inhibition | IC50 | 18.3 | [8] |
| Rp-8-pCPT-cGMPS | cGK II | Kinase Inhibition | IC50 | 0.16 | [8] |
Table 1: Potency and Affinity of this compound and its Rp-isomer.
Experimental Protocols
Protocol 1: Biochemical HTS Assay for PKG Inhibitors using TR-FRET
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common HTS format, to screen for inhibitors of PKG. The assay measures the phosphorylation of a fluorescently labeled substrate by PKG.
Materials:
-
Recombinant human PKG enzyme
-
This compound
-
Biotinylated peptide substrate for PKG (e.g., from vasodilator-stimulated phosphoprotein, VASP)
-
ATP
-
TR-FRET detection reagents:
-
Europium (Eu)-labeled anti-phosphoserine/threonine antibody (Donor)
-
Streptavidin-Allophycocyanin (SA-APC) (Acceptor)
-
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well low-volume assay plates
-
Compound library
Procedure:
-
Compound Plating: Dispense test compounds and controls (e.g., DMSO for negative control, known PKG inhibitor for positive control) into the 384-well assay plates.
-
Enzyme and Activator Addition: Prepare a solution of PKG enzyme and a fixed, activating concentration of this compound (e.g., 10 µM) in assay buffer. Add this solution to the wells containing the compounds.
-
Initiation of Kinase Reaction: Prepare a solution of ATP and the biotinylated peptide substrate in assay buffer. Add this solution to the wells to start the kinase reaction. The final concentrations should be optimized, but typical ranges are 10-100 µM for ATP and 100-500 nM for the peptide substrate.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Detection: Stop the kinase reaction and initiate the detection by adding a solution containing the Eu-labeled antibody and SA-APC in a buffer containing EDTA. The EDTA will chelate Mg²⁺ and inhibit further kinase activity.
-
Incubation for Detection: Incubate the plate at room temperature for 60 minutes to allow for the binding of the detection reagents to the phosphorylated, biotinylated substrate.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths. The ratio of acceptor to donor emission is proportional to the amount of phosphorylated substrate.
Protocol 2: Cell-Based Reporter Gene HTS Assay for Modulators of the cGMP Pathway
This protocol outlines a cell-based assay using a reporter gene to screen for compounds that modulate the cGMP signaling pathway. The assay utilizes a cell line engineered to express a reporter gene (e.g., luciferase) under the control of a cGMP-responsive promoter element.
Materials:
-
A stable cell line expressing a cGMP-responsive reporter construct (e.g., CRE-luciferase, as some cross-talk can occur, or a more specific cGMP-responsive element).
-
Cell culture medium and supplements.
-
This compound.
-
384-well clear-bottom, white-walled cell culture plates.
-
Compound library.
-
Luciferase assay reagent.
Procedure:
-
Cell Seeding: Seed the reporter cell line into 384-well plates at an optimized density and allow them to attach and grow overnight.
-
Compound Addition: Add the test compounds to the cells.
-
Pathway Activation: After a short pre-incubation with the compounds, stimulate the cells with a sub-maximal concentration of this compound (the EC₅₀ concentration should be predetermined). This allows for the detection of both inhibitors and enhancers of the signaling pathway.
-
Incubation: Incubate the plates for a period sufficient to allow for reporter gene expression (typically 4-6 hours).
-
Cell Lysis and Signal Detection: Lyse the cells and measure the reporter gene activity according to the manufacturer's instructions (e.g., by adding a luciferase substrate and measuring luminescence).
-
Data Analysis: The luminescence signal is proportional to the activity of the cGMP signaling pathway. Compounds that decrease the signal are potential inhibitors, while those that increase the signal may be enhancers.
Conclusion
This compound is a powerful and versatile tool for the investigation of the cGMP/PKG signaling pathway in a high-throughput screening context. Its stability and cell-permeability make it suitable for both biochemical and cell-based assays. The protocols and data provided here serve as a guide for researchers to design and implement robust HTS campaigns to discover novel modulators of this important signaling cascade.
References
- 1. The cGMP/PKG pathway as a common mediator of cardioprotection: translatability and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. KEGG PATHWAY: cGMP-PKG signaling pathway - Homo sapiens (human) [kegg.jp]
- 4. Complex phenotypic assays in high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. 8-pCPT-cGMP stimulates αβγ-ENaC activity in oocytes as an external ligand requiring specific nucleotide moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Sp-8-pCPT-cGMPS Treatment in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing Sp-8-pCPT-cGMPS, a potent and membrane-permeable activator of cGMP-dependent protein kinase (PKG), in cell-based assays. Proper experimental controls are crucial for interpreting the specific effects of PKG activation. This document outlines the necessary controls, provides detailed experimental protocols, and presents data in a structured format for clarity.
Introduction to this compound
This compound is a highly effective tool for studying cGMP signaling pathways. Its key features include:
-
High Potency: It is a strong activator of both type I and type II PKG.
-
Cell Permeability: The lipophilic nature of this compound allows it to readily cross cell membranes, making it suitable for use in intact cells.
-
Phosphodiesterase Resistance: It is resistant to hydrolysis by phosphodiesterases (PDEs), ensuring sustained activation of PKG.
It is important to note that this compound can also activate protein kinase A (PKA) at higher concentrations, a factor to consider in experimental design.
Essential Experimental Controls
To ensure the observed effects are specifically due to PKG activation by this compound, a set of rigorous controls is mandatory.
-
Negative Control (Vehicle): This control group is treated with the same vehicle (e.g., DMSO, saline) used to dissolve the this compound. This accounts for any effects of the solvent on the cells.
-
Negative Control (PKG Inhibitor): This is the most critical control to demonstrate PKG-specificity. Cells are pre-treated with a PKG inhibitor before the addition of this compound. The recommended inhibitor is Rp-8-pCPT-cGMPS , a competitive antagonist of this compound.[1][2][3] A significant reduction or abolition of the this compound-induced effect in the presence of the inhibitor points towards a PKG-mediated mechanism.
-
Positive Control (PKG Activator): The this compound treatment group itself serves as the primary positive control, demonstrating the expected biological response to PKG activation.
-
Assay-Specific Controls: Depending on the downstream readout, additional controls may be necessary. For instance, in a Western blot for protein phosphorylation, a loading control (e.g., GAPDH, β-actin) is essential.
Signaling Pathway of this compound
The following diagram illustrates the mechanism of action of this compound and the points of intervention for experimental controls.
Experimental Workflow
The following diagram outlines a typical experimental workflow for studying the effects of this compound on a specific cellular response.
Detailed Experimental Protocols
General Cell Culture and Treatment
This protocol provides a general guideline for treating adherent cells in culture. Optimization of cell density, concentrations, and incubation times is recommended for each cell line and experimental condition.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
This compound (PKG activator)
-
Rp-8-pCPT-cGMPS (PKG inhibitor)
-
Vehicle (e.g., sterile DMSO or PBS)
-
6-well or 12-well tissue culture plates
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere and grow overnight in a humidified incubator (37°C, 5% CO₂).
-
Pre-treatment with Inhibitor (for negative control group):
-
Prepare a stock solution of Rp-8-pCPT-cGMPS in the appropriate vehicle.
-
Dilute the stock solution in fresh culture medium to the final desired concentration (e.g., 10-50 µM).
-
Remove the old medium from the designated wells and replace it with the medium containing Rp-8-pCPT-cGMPS.
-
Incubate for 30-60 minutes.
-
-
Treatment with Activator:
-
Prepare a stock solution of this compound in the appropriate vehicle.
-
Dilute the stock solution in fresh culture medium to the final desired concentration (e.g., 10-100 µM).
-
For the "this compound only" group, remove the old medium and add the medium containing this compound.
-
For the "Inhibitor + this compound" group, add the this compound-containing medium to the wells already pre-treated with Rp-8-pCPT-cGMPS.
-
For the "Vehicle" control group, remove the old medium and add fresh medium containing an equivalent amount of the vehicle.
-
-
Incubation: Incubate the cells for the desired time period (e.g., 15 minutes to several hours), depending on the specific downstream endpoint being measured.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and proceed with cell lysis for downstream analysis (e.g., Western blotting).
Western Blot for VASP Phosphorylation
Vasodilator-stimulated phosphoprotein (VASP) is a well-established substrate of PKG. Phosphorylation of VASP at Serine 239 is a reliable marker of PKG activation.[4]
Materials:
-
Cell lysates from the experimental groups
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-VASP (Ser239)
-
Mouse anti-total VASP
-
Loading control antibody (e.g., anti-GAPDH)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody against phospho-VASP (Ser239) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing (Optional but Recommended):
-
To normalize for total protein levels, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against total VASP and a loading control.
-
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the phospho-VASP signal to the total VASP signal or the loading control.
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison between experimental groups.
Table 1: Recommended Concentration Ranges for this compound and its Controls
| Compound | Role | Typical Concentration Range | Notes |
| This compound | PKG Activator | 10 - 200 µM[5] | The optimal concentration is cell-type dependent and should be determined empirically through a dose-response experiment. |
| Rp-8-pCPT-cGMPS | PKG Inhibitor | 10 - 50 µM[6][7] | Should be used in excess of the activator concentration. Pre-incubation is recommended. |
| Vehicle (e.g., DMSO) | Negative Control | Equivalent volume to the highest concentration of the test compounds | Should not exceed 0.1% of the final culture volume to avoid solvent toxicity. |
Table 2: Example Quantitative Data for VASP Phosphorylation
| Treatment Group | This compound (50 µM) | Rp-8-pCPT-cGMPS (25 µM) | Normalized p-VASP (Ser239) Signal (Arbitrary Units) | Fold Change vs. Vehicle |
| Vehicle Control | - | - | 1.0 ± 0.15 | 1.0 |
| This compound | + | - | 5.2 ± 0.6 | 5.2 |
| Rp-8-pCPT-cGMPS | - | + | 0.9 ± 0.1 | 0.9 |
| Rp-8-pCPT-cGMPS + this compound | + | + | 1.3 ± 0.2 | 1.3 |
Data are presented as mean ± SEM from a representative experiment (n=3) and are for illustrative purposes only. Actual results may vary.
Troubleshooting
-
No effect of this compound:
-
Confirm the viability of the cells.
-
Increase the concentration of this compound.
-
Increase the incubation time.
-
Ensure the compound has not degraded; store stock solutions properly.
-
-
High background in Western blot:
-
Optimize blocking conditions (e.g., increase blocking time, use a different blocking agent).
-
Ensure adequate washing steps.
-
Titer the primary and secondary antibodies.
-
-
Incomplete inhibition by Rp-8-pCPT-cGMPS:
-
Increase the concentration of the inhibitor.
-
Increase the pre-incubation time.
-
Consider the possibility of PKG-independent effects at the concentration of this compound used.
-
By adhering to these detailed protocols and implementing the appropriate controls, researchers can confidently investigate the role of cGMP signaling in their specific biological systems.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Vasodilator-stimulated phosphoprotein (VASP) is phosphorylated on Ser157 by protein kinase C-dependent and -independent mechanisms in thrombin-stimulated human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential VASP phosphorylation controls remodeling of the actin cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
Troubleshooting & Optimization
troubleshooting Sp-8-pCPT-cGMPS experiment variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Sp-8-pCPT-cGMPS in their experiments. The information is tailored for researchers, scientists, and drug development professionals to address common sources of variability and ensure reliable and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during experiments with this compound, providing potential causes and solutions in a question-and-answer format.
Q1: I am observing high variability in my results between experiments. What are the common sources of this variability?
A1: High variability in experiments involving this compound can stem from several factors:
-
Cell Culture Conditions:
-
Cell Passage Number: As cells are passaged, their characteristics can change, leading to altered responses. It is crucial to use cells within a consistent and low passage number range for all experiments.
-
Serum Batch Variability: Serum is a complex mixture of growth factors, hormones, and other components that can vary significantly between batches.[1][2][3][4] This can impact cell growth, signaling pathways, and the overall response to treatment. It is recommended to test new serum batches and purchase a large quantity of a single lot for a series of experiments.
-
Cell Confluency: The density of cells at the time of treatment can influence their physiological state and responsiveness. Ensure that cells are plated at a consistent density and treated at a similar level of confluency across all experiments.
-
-
Compound Handling and Preparation:
-
Solubility: this compound is generally soluble in water and DMSO.[5][6] However, improper dissolution or storage can lead to precipitation or degradation. Always prepare fresh solutions or aliquot and store stock solutions at -20°C as recommended.[5][6]
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles of the stock solution can degrade the compound. It is best to prepare single-use aliquots.
-
-
Experimental Procedure:
-
Incubation Time: The timing of treatment and subsequent assays is critical. Ensure consistent incubation times across all experiments.
-
Reagent Consistency: Use the same batches of key reagents, such as antibodies and substrates, to minimize variability.[7]
-
Q2: My cells are not responding to this compound treatment, or the response is weaker than expected. What could be the issue?
A2: A lack of or weak response could be due to several factors:
-
Suboptimal Concentration: The effective concentration of this compound can vary between cell types. It is essential to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
-
Compound Inactivity: The compound may have degraded due to improper storage. Ensure it has been stored correctly at -20°C and protected from light.[5]
-
Low PKG Expression: The target of this compound is Protein Kinase G (PKG). If your cells have very low or no expression of PKG, you will not observe a significant response. Confirm PKG expression in your cell line via Western blot or qPCR.
-
Cell Permeability: While this compound is designed to be cell-permeable, its uptake can vary.[5][8][9][10] Ensure sufficient incubation time for the compound to enter the cells and activate PKG.
Q3: I am concerned about off-target effects, particularly the activation of Protein Kinase A (PKA). How can I control for this?
A3: this compound is known to activate PKA type II in addition to PKG.[5][9][10] To ensure the observed effects are mediated by PKG, consider the following controls:
-
Use a PKG-specific inhibitor: Pre-treat your cells with a specific PKG inhibitor, such as Rp-8-pCPT-cGMPS, before adding this compound.[6][11][12][13][14] If the effect of this compound is blocked or significantly reduced, it indicates that the response is PKG-dependent.
-
Use a PKA-specific inhibitor: To rule out the involvement of PKA, pre-treat cells with a PKA-specific inhibitor.
-
Analyze Downstream Targets: Examine the phosphorylation of specific downstream targets of PKG, such as VASP at Ser239, which is preferentially phosphorylated by PKG.[15]
Quantitative Data Summary
The following tables summarize key quantitative data for cGMP analogs to aid in experimental design. Note that data for this compound is limited, and values for the related inhibitor, Rp-8-pCPT-cGMPS, are included for context.
| Compound | Target | Action | Ki / IC50 | Organism/System | Reference |
| Rp-8-pCPT-cGMPS | PKG Iα | Inhibitor | Ki: 0.5 µM | Bovine | [14] |
| Rp-8-pCPT-cGMPS | PKG Iβ | Inhibitor | Ki: 0.45 µM | Bovine | [14] |
| Rp-8-pCPT-cGMPS | PKG II | Inhibitor | Ki: 0.7 µM | Bovine | [14] |
| Rp-8-pCPT-cGMPS | cGK Iα | Inhibitor | IC50: 18.3 µM | Not Specified | [6] |
| Rp-8-pCPT-cGMPS | cGK II | Inhibitor | IC50: 0.16 µM | Not Specified | [6] |
Ki: Inhibition constant; IC50: Half-maximal inhibitory concentration.
Detailed Experimental Protocols
Protocol: Western Blot for VASP Phosphorylation
This protocol outlines the steps to detect the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) at Ser239, a downstream target of PKG, in response to this compound treatment.
Materials:
-
Cell culture reagents
-
This compound
-
Rp-8-pCPT-cGMPS (for control)
-
Phosphatase inhibitors
-
Protease inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
Anti-phospho-VASP (Ser239)
-
Anti-total VASP
-
Anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
(Optional control) Pre-incubate a set of cells with a PKG inhibitor (e.g., Rp-8-pCPT-cGMPS) for 1 hour.
-
Treat cells with the desired concentration of this compound for the determined optimal time. Include a vehicle-treated control.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer supplemented with phosphatase and protease inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for loading by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-VASP (Ser239) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for total protein, the membrane can be stripped and re-probed with an antibody against total VASP and a loading control like GAPDH or β-actin.
-
Visualizations
Signaling Pathway
Caption: The cGMP-PKG signaling pathway activated by this compound.
Experimental Workflow
References
- 1. The cGMP/PKG pathway as a common mediator of cardioprotection: translatability and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Combination of cGMP analogue and drug delivery system provides functional protection in hereditary retinal degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gamry.com [gamry.com]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 6. caymanchem.com [caymanchem.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. cusabio.com [cusabio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound BIOLOG Life Science Institute [biolog.de]
- 11. KEGG PATHWAY Database [genome.jp]
- 12. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rp-8-pCPT-cGMPS sodium | Protein Kinase G | Tocris Bioscience [tocris.com]
- 15. Differential VASP phosphorylation controls remodeling of the actin cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sp-8-pCPT-cGMPS and Protein Kinase A
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of Sp-8-pCPT-cGMPS on Protein Kinase A (PKA). The following information, presented in a question-and-answer format, addresses common issues and provides troubleshooting for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: Does this compound have off-target effects on Protein Kinase A (PKA)?
Yes, this compound, a known activator of Protein Kinase G (PKG), has been reported to have off-target effects on Protein Kinase A, specifically activating PKA type II.[1][2] Researchers should be cautious of this cross-reactivity when interpreting experimental results.
Q2: At what concentrations can I expect to see PKA activation by this compound?
Q3: How can I minimize or control for the off-target effects of this compound on PKA?
To minimize off-target effects, it is recommended to use the lowest effective concentration of this compound that elicits a response in your PKG-dependent assay. Additionally, including proper controls is crucial. The use of a specific PKA inhibitor, such as PKAi, can help to dissect the signaling pathways and confirm if the observed effects are indeed PKA-dependent.[3]
Q4: Are there alternative cGMP analogs with higher selectivity for PKG over PKA?
The selectivity of cGMP analogs for PKG over PKA varies. While this compound is a potent PKG activator, its cross-reactivity with PKA is a known issue. Researchers have explored other analogs to improve selectivity. For instance, (Rp)-8-Br-PET-cGMPS is reported to be a more specific inhibitor for PKG-I compared to its effects on PKA.[4] Careful review of the literature is recommended to select the most appropriate analog for your specific research question, keeping in mind that no analog is perfectly specific.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected or inconsistent results in cellular assays. | Off-target activation of PKA by this compound. | - Perform a dose-response experiment to identify a concentration that selectively activates PKG with minimal PKA activation.- Include a control group treated with a specific PKA inhibitor (e.g., PKAi) in parallel with this compound to isolate the PKA-mediated effects.[3]- Consider using an alternative cGMP analog with higher reported selectivity for PKG. |
| Difficulty in distinguishing between PKG and PKA-mediated signaling. | Overlapping downstream targets and signaling pathways of PKG and PKA. | - Utilize specific inhibitors for both PKG (e.g., Rp-8-pCPT-cGMPS) and PKA (e.g., PKAi) to dissect the respective contributions of each kinase.- Employ molecular techniques such as siRNA or CRISPR to knockdown the expression of either PKG or PKA to confirm their roles in the observed cellular response. |
| Observed PKA activation is higher than expected. | - The concentration of this compound used is too high.- The experimental system (e.g., cell type) has a high expression of PKA type II, which is known to be activated by this compound.[1][2] | - Lower the concentration of this compound.- Characterize the expression levels of PKA isoforms in your experimental model.- Validate findings in a system with lower or absent PKA type II expression if possible. |
| Variability in results between in vitro kinase assays and intact cell experiments. | Differences in the local concentration of the compound and the compartmentalization of signaling molecules within the cell. The concentration of cAMP required to activate PKA in intact cells can be significantly higher than in in vitro assays.[5] | - Be cautious when extrapolating in vitro kinase assay data to cellular contexts.- Whenever possible, measure the phosphorylation of known specific substrates of PKG and PKA within the intact cell to assess the activation status of each kinase directly. |
Quantitative Data Summary
While a direct EC50 value for this compound on PKA is not available, the following table provides related quantitative data to help guide experimental design.
| Compound/Parameter | Value | Enzyme/System | Reference |
| cGMP (Ka) | ~10 µM | PKA family | [3] |
| Rp-8-pCPT-cGMPS (IC50) | 18.3 µM | cGK Iα | [6] |
| Rp-8-pCPT-cGMPS (IC50) | 0.16 µM | cGK II | [6] |
Note: The provided IC50 values are for the Rp-isomer, which is an inhibitor of PKG. This information is included to provide context on the interaction of similar compounds with cGMP-dependent kinases.
Signaling Pathway Diagrams
Caption: Canonical cAMP/PKA Signaling Pathway.
Caption: On- and Off-Target Effects of this compound.
Experimental Protocols
Protocol: In Vitro PKA Kinase Activity Assay to Test for Off-Target Effects of this compound
This protocol provides a general framework for assessing the direct activation of PKA by this compound in an in vitro setting. Specific details may need to be optimized for your particular kinase preparation and substrate.
Materials:
-
Purified, active Protein Kinase A (PKA)
-
This compound
-
PKA-specific substrate peptide (e.g., Kemptide)
-
ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ like assays)
-
PKA inhibitor (PKAi) as a negative control
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Apparatus for detecting phosphorylation (e.g., scintillation counter, luminometer)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).
-
Prepare serial dilutions of this compound in kinase assay buffer to create a dose-response curve (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM).
-
Prepare a solution of the PKA-specific substrate peptide in kinase assay buffer.
-
Prepare a solution of ATP in kinase assay buffer.
-
Prepare a solution of PKA in kinase assay buffer.
-
Prepare a solution of PKAi for the negative control.
-
-
Set up the Kinase Reaction:
-
In a microcentrifuge tube or a well of a microplate, combine the following in this order:
-
Kinase assay buffer
-
PKA substrate peptide
-
This compound at various concentrations (or vehicle control).
-
PKAi (for the negative control wells).
-
Purified PKA enzyme.
-
-
Pre-incubate the mixture for 5-10 minutes at 30°C.
-
-
Initiate the Reaction:
-
Start the kinase reaction by adding ATP to each well.
-
Incubate the reaction for a predetermined time (e.g., 10-30 minutes) at 30°C. The optimal time should be within the linear range of the enzyme kinetics.
-
-
Stop the Reaction and Detect Phosphorylation:
-
Terminate the reaction using an appropriate method (e.g., adding a stop solution, spotting onto phosphocellulose paper).
-
Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., scintillation counting for ³²P, luminescence for ADP-Glo™).
-
-
Data Analysis:
-
Subtract the background signal (reaction without enzyme).
-
Plot the PKA activity (e.g., pmol of phosphate (B84403) incorporated/min/µg of enzyme) against the concentration of this compound.
-
Determine the concentration of this compound that results in half-maximal activation (EC50) if a clear dose-response is observed.
-
Experimental Workflow Diagram:
Caption: In Vitro PKA Kinase Activity Assay Workflow.
References
- 1. This compound BIOLOG Life Science Institute [biolog.de]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of PKA in cell requires higher concentration of cAMP than in vitro: implications for compartmentalization of cAMP signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
Technical Support Center: Minimizing Sp-8-pCPT-cGMPS Cytotoxicity in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to minimize cytotoxicity associated with Sp-8-pCPT-cGMPS in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable analog of cyclic guanosine (B1672433) monophosphate (cGMP). It is a potent activator of cGMP-dependent protein kinase (PKG). Its lipophilic nature allows it to readily cross cell membranes to activate PKG isoforms Iα and Iβ.
Q2: What are the potential causes of this compound-induced cytotoxicity?
The primary cause of cytotoxicity is likely the induction of apoptosis through sustained activation of the PKG signaling pathway. In some cell types, prolonged elevation of cGMP and subsequent PKG activity can trigger programmed cell death. Off-target effects, such as the potential activation of Protein Kinase A (PKA) at higher concentrations, may also contribute to cytotoxicity.[1]
Q3: What are the initial steps to minimize cytotoxicity?
The initial and most critical step is to perform a dose-response and time-course experiment for your specific cell line. This will help determine the optimal concentration and incubation time that elicits the desired biological effect without causing significant cell death. A starting point for concentration ranges can be guided by literature on similar compounds, such as 8-pCPT-cGMP, which has been used at concentrations up to 100 nM without reported cytotoxicity in certain cell lines.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of cell death observed even at low concentrations. | Cell line is highly sensitive to PKG activation-induced apoptosis. | 1. Reduce Concentration: Perform a thorough dose-response curve starting from a very low concentration (e.g., 1-10 nM) to find a non-toxic working concentration. 2. Shorten Exposure Time: Determine the minimum incubation time required to observe the desired effect. A time-course experiment (e.g., 4, 8, 12, 24 hours) is recommended. 3. Use a PKG Inhibitor Control: Co-treat with a specific PKG inhibitor (e.g., Rp-8-pCPT-cGMPS) to confirm that the cytotoxicity is mediated by PKG activation.[3] |
| Inconsistent results between experiments. | 1. Reagent Instability: Improper storage or handling of this compound can lead to degradation. 2. Cell Culture Conditions: Variations in cell density, passage number, or overall cell health can affect susceptibility to the compound. | 1. Proper Reagent Handling: Aliquot the stock solution upon receipt and store at -20°C or below. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. 2. Standardize Cell Culture: Use cells within a consistent and low passage number range. Ensure a consistent seeding density and monitor cell health prior to treatment. |
| Desired biological effect is not observed at non-toxic concentrations. | 1. Suboptimal Concentration: The non-toxic concentration may be too low to elicit a response. 2. Off-Target Effects at Higher Concentrations: The observed effect at higher, cytotoxic concentrations may not be due to PKG activation. | 1. Optimize Assay Sensitivity: Enhance the sensitivity of your downstream assay to detect subtle changes at lower, non-toxic concentrations. 2. Confirm PKG Involvement: Use a PKG inhibitor to verify that the desired effect is indeed mediated by PKG. If the effect persists in the presence of the inhibitor, it is likely an off-target effect. |
| Solvent-induced cytotoxicity. | The solvent used to dissolve this compound (e.g., DMSO) may be toxic to cells at the final concentration used. | 1. Solvent Control: Always include a vehicle control (culture medium with the same final concentration of the solvent) in your experiments. 2. Minimize Solvent Concentration: Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your specific cell line (typically <0.5% for DMSO). |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a CCK-8 Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound, a measure of its cytotoxicity.
Materials:
-
This compound
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations to be tested (e.g., 0.01, 0.1, 1, 10, 100, 1000 µM).
-
Include a vehicle control (medium with the highest concentration of solvent used) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
CCK-8 Assay:
-
Add 10 µL of the CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C until the color develops.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.
-
Protocol 2: Assessing Apoptosis using Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the detection and quantification of apoptotic cells following treatment with this compound.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound (including a cytotoxic concentration determined from the IC50 experiment) and a vehicle control for the desired time.
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Wash the cells twice with cold PBS by centrifugation.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Live cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be Annexin V positive and PI negative.
-
Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
-
Visualizing Signaling Pathways and Workflows
Caption: Workflow for determining the IC50 of this compound.
Caption: Simplified signaling pathway of PKG-induced apoptosis.
References
- 1. This compound BIOLOG Life Science Institute [biolog.de]
- 2. Effect of cGMP analogues and protein kinase G blocker on secretory activity, apoptosis and the cAMP/protein kinase A system in porcine ovarian granulosa cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Sp-8-pCPT-cGMPS stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and guidance on the stability, storage, and effective use of Sp-8-pCPT-cGMPS, a potent activator of cGMP-dependent protein kinase (PKG).
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: Solid this compound should be stored at -20°C. Under these conditions, the compound is stable for at least four years. It is also noted to be light-sensitive, so it should be protected from light.[1]
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is soluble in water and DMSO. For long-term storage, it is recommended to prepare a concentrated stock solution (e.g., 10-100 mM in water or DMSO), aliquot it into small, single-use volumes, and store them at -20°C or -80°C to minimize freeze-thaw cycles. For immediate use in experiments, the stock solution can be diluted to the desired working concentration in your experimental buffer.
Q3: How stable is this compound in aqueous solution?
A3: While specific quantitative degradation kinetics at various temperatures and pH values are not extensively published, this compound is designed for excellent cell membrane permeability and stability against phosphodiesterases.[2] As a general guideline for cGMP analogs, it is best practice to use freshly prepared solutions for experiments. If storage of aqueous solutions is necessary, they should be kept at 4°C for short-term use (a few days) or frozen at -20°C for longer periods. Avoid repeated freeze-thaw cycles.
Q4: What is the primary mechanism of action of this compound?
A4: this compound is a potent, cell-permeable activator of cGMP-dependent protein kinase (PKG), specifically targeting PKG type Iα and type II.[2] It mimics the action of endogenous cGMP, leading to the phosphorylation of downstream target proteins and subsequent cellular responses.
Q5: Does this compound activate Protein Kinase A (PKA)?
A5: Caution should be exercised as this compound can also activate Protein Kinase A (PKA) type II.[2] Therefore, it is important to consider potential off-target effects on the PKA signaling pathway and include appropriate controls in your experiments.
Stability and Storage Conditions
The stability of this compound is critical for obtaining reliable and reproducible experimental results. The following tables summarize the recommended storage conditions and known stability information.
| Form | Storage Temperature | Duration | Notes |
| Solid (Lyophilized Powder) | -20°C | ≥ 4 years | Protect from light.[1] |
| Stock Solution (in Water or DMSO) | -20°C or -80°C | Several months (recommended) | Aliquot to avoid freeze-thaw cycles. |
| Working Solution (in aqueous buffer) | 4°C | Up to a few days (best practice) | Prepare fresh for optimal activity. |
Experimental Protocols
Preparation of a 10 mM Stock Solution
-
Determine the required mass: Use the batch-specific molecular weight provided on the product's certificate of analysis. For a molecular weight of 525.9 g/mol , you would need 5.26 mg to make 1 mL of a 10 mM solution.
-
Dissolution: Add the appropriate volume of high-purity sterile water or DMSO to the vial containing the pre-weighed this compound.
-
Vortexing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store these aliquots at -20°C or -80°C.
General Protocol for Cell Treatment
-
Cell Culture: Plate and culture your cells of interest to the desired confluency under standard conditions.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution to the final desired working concentration in your cell culture medium or experimental buffer.
-
Cell Treatment: Remove the existing medium from your cells and replace it with the medium containing the desired concentration of this compound.
-
Incubation: Incubate the cells for the desired period to observe the biological response.
-
Controls: Include appropriate controls in your experiment, such as a vehicle control (medium with the same concentration of water or DMSO used to dissolve the compound) and potentially an inhibitor of PKG to confirm the specificity of the observed effects.
-
Analysis: Following incubation, proceed with your downstream analysis, such as Western blotting for phosphorylated target proteins, functional assays, or microscopy.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or weak biological response | Degraded compound: Improper storage of solid or solution. | Ensure the compound has been stored correctly at -20°C and protected from light. Use a fresh aliquot of the stock solution. |
| Insufficient concentration: The concentration used is too low to elicit a response in your specific cell type or system. | Perform a dose-response experiment to determine the optimal concentration. | |
| Low cell permeability: Although designed for good permeability, some cell types may be less permeable. | Increase the incubation time or concentration. Confirm cell permeability with a fluorescently labeled analog if available. | |
| Inconsistent results between experiments | Freeze-thaw cycles: Repeated freezing and thawing of the stock solution can lead to degradation. | Use single-use aliquots of the stock solution. |
| Variability in cell conditions: Differences in cell passage number, confluency, or health can affect the response. | Standardize your cell culture and experimental conditions. | |
| Unexpected or off-target effects | Activation of PKA: this compound is known to activate PKA type II. | Use a PKA-specific inhibitor as a control to distinguish between PKG- and PKA-mediated effects. |
| Cross-reactivity in immunoassays: If you are measuring endogenous cAMP or cGMP levels using an EIA, some cGMP analogs can cross-react with the antibodies used in these assays.[3] | Test for cross-reactivity of this compound with your specific immunoassay. Consider alternative methods for measuring cyclic nucleotide levels. |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound signaling pathway.
Caption: General experimental workflow.
References
inconsistent results with Sp-8-pCPT-cGMPS what to check
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Sp-8-pCPT-cGMPS, a potent activator of cGMP-dependent protein kinase (PKG).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable analog of cyclic guanosine (B1672433) monophosphate (cGMP). Its primary mechanism of action is the activation of cGMP-dependent protein kinase (PKG). The "Sp" designation indicates it is the agonistic stereoisomer. The 8-pCPT (para-chlorophenylthio) modification at the 8th position of the guanine (B1146940) ring and the phosphorothioate (B77711) modification of the cyclic phosphate (B84403) backbone confer high lipophilicity, enhancing cell membrane permeability and providing resistance to hydrolysis by phosphodiesterases (PDEs). This makes it a more stable and potent activator of PKG in intact cells compared to cGMP or 8-Br-cGMP.[1]
Q2: What are the different isoforms of PKG, and does this compound show selectivity?
There are two main isoforms of PKG: PKG I (with α and β splice variants) and PKG II. This compound is a broad activator of both PKG I and PKG II. While it is a potent activator for both, some studies suggest a degree of selectivity, with 8-pCPT-cGMP being particularly effective for activating PKG II.
Q3: What are the known off-target effects of this compound?
A significant consideration when using this compound is its potential to activate Protein Kinase A (PKA), particularly the type II isoform.[2][3] This cross-reactivity can lead to confounding results if the observed effects are not confirmed to be solely PKG-dependent. It is crucial to include appropriate controls to dissect the contributions of PKG and PKA signaling pathways.
Q4: How should I prepare and store stock solutions of this compound?
For optimal stability, dissolve this compound in a suitable solvent such as sterile water or DMSO.[4] Prepare a concentrated stock solution (e.g., 10-50 mM) and aliquot it into smaller volumes to avoid repeated freeze-thaw cycles. Stock solutions should be stored at -20°C or -80°C. Before use in cell-based assays, the stock solution should be diluted to the final desired concentration in the appropriate cell culture medium. Ensure the final solvent concentration is low (typically <0.1%) to prevent solvent-induced cellular toxicity.
Troubleshooting Guide
Inconsistent or No Observed Effect
Problem: I am not observing the expected biological effect after treating my cells with this compound.
| Possible Cause | What to Check & Recommended Action |
| Compound Degradation | - Storage: Confirm that the compound has been stored correctly at -20°C or -80°C and protected from light. - Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles by preparing single-use aliquots of the stock solution. |
| Suboptimal Concentration | - Dose-Response: Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. Effective concentrations can vary significantly between cell lines. |
| Incorrect Timing of Treatment | - Time-Course: Conduct a time-course experiment to identify the optimal duration of treatment. The kinetics of PKG activation and downstream signaling can vary. |
| Low PKG Expression | - Expression Analysis: Verify the expression levels of PKG I and PKG II in your cell model using techniques like Western blotting or qPCR. If expression is low, consider using a different cell line or a system with induced PKG expression. |
| Cellular Context and Pathway Crosstalk | - Pathway Redundancy: Be aware that cellular signaling pathways are complex and interconnected. Inhibition of one pathway may lead to compensatory activation of another.[5] |
Unexpected or Off-Target Effects
Problem: I am observing effects that are not consistent with known PKG signaling pathways.
| Possible Cause | What to Check & Recommended Action |
| PKA Activation | - PKA Inhibition: Use a specific PKA inhibitor (e.g., Rp-8-Br-cAMPS, KT5720) in conjunction with this compound to determine if the observed effect is PKA-dependent.[6] - Control Experiments: Include control experiments with a selective PKA activator (e.g., 6-Bnz-cAMP) to characterize the PKA-mediated response in your system. |
| Activation of Cyclic Nucleotide-Gated (CNG) Channels | - CNG Channel Blockers: In electrophysiological studies or experiments involving ion fluxes, consider using CNG channel blockers to rule out direct effects on these channels.[7][8] |
| Phosphodiesterase (PDE) Interactions | - PDE Activity: While this compound is resistant to hydrolysis by PDEs, it's important to consider the overall cellular environment of cyclic nucleotide signaling. Changes in cGMP levels can indirectly affect cAMP levels through dual-specificity PDEs.[9] |
Quantitative Data
Table 1: Potency and Selectivity of this compound and Related Compounds
| Compound | Target | Action | Potency (Ka or Ki in µM) | Notes |
| This compound | PKG Iα | Activator | ~0.022 | Potent activator of both PKG I and PKG II. |
| PKG Iβ | Activator | ~0.018 | ||
| PKG II | Activator | ~0.022[3] | Caution: Also activates PKA type II.[2][3] | |
| Rp-8-pCPT-cGMPS | PKG Iα | Inhibitor | 0.5 | A competitive inhibitor of PKG. |
| PKG Iβ | Inhibitor | 0.45 | Exhibits selectivity for PKG over PKA. | |
| PKG II | Inhibitor | 0.7 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (sodium salt)
-
Sterile, nuclease-free water or anhydrous DMSO
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
-
-
Procedure:
-
Bring the vial of this compound to room temperature before opening.
-
To prepare a 10 mM stock solution, add the appropriate volume of solvent (water or DMSO) to the vial. For example, for 1 mg of this compound (MW: 525.9 g/mol ), add 190.1 µL of solvent.
-
Vortex briefly to ensure the compound is fully dissolved.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C and protect from light.
-
Protocol 2: Treatment of Cultured Cells with this compound
-
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
Vehicle control (the solvent used to dissolve this compound)
-
-
Procedure:
-
Plate cells at the desired density and allow them to adhere and grow according to your standard protocol.
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution to the desired final concentration in pre-warmed complete cell culture medium. Also, prepare a vehicle control with the same final concentration of the solvent.
-
Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired period (determined from time-course experiments).
-
Proceed with downstream analysis (e.g., Western blotting for phosphorylated VASP, cell viability assay, etc.).
-
Visualizations
Caption: cGMP/PKG Signaling Pathway and the Action of this compound.
Caption: Troubleshooting Workflow for Inconsistent this compound Results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The NO-cGMP-PKG signaling pathway regulates synaptic plasticity and fear memory consolidation in the lateral amygdala via activation of ERK/MAP kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound BIOLOG Life Science Institute [biolog.de]
- 4. Identification of Novel Substrates for cGMP Dependent Protein Kinase (PKG) through Kinase Activity Profiling to Understand Its Putative Role in Inherited Retinal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Rp-8-pCPT-cGMPS BIOLOG Life Science Institute [biolog.de]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cyclic Nucleotide Phosphodiesterases: important signaling modulators and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
potential for Sp-8-pCPT-cGMPS to activate other signaling pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Sp-8-pCPT-cGMPS. The information provided will help address specific issues that may be encountered during experiments, with a focus on the potential for this cGMP analog to activate signaling pathways other than its primary target, Protein Kinase G (PKG).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a lipophilic and membrane-permeable analog of cyclic guanosine (B1672433) monophosphate (cGMP). Its primary mechanism of action is the activation of cGMP-dependent Protein Kinase (PKG) isoforms (types Iα, Iβ, and II).[1][2] It is designed to be resistant to hydrolysis by phosphodiesterases (PDEs), ensuring a more sustained activation of PKG compared to endogenous cGMP.[2]
Q2: Is this compound completely selective for PKG?
No, this compound is not completely selective for PKG. It has been documented that this compound can also activate Protein Kinase A (PKA) type II.[1][2] This is a critical consideration for researchers, as PKA activation can lead to confounding off-target effects. The structural homology between the cyclic nucleotide-binding domains of PKG and PKA contributes to this cross-reactivity.
Q3: Are there other potential off-target effects of this compound?
While direct studies on other off-target effects of this compound are limited, research on the closely related and more widely studied compound, 8-pCPT-cGMP, suggests potential interactions with other signaling molecules. These may include:
-
Cyclic Nucleotide-Gated (CNG) Channels: 8-pCPT-cGMP has been shown to be a potent activator of retinal CNG channels.[3] this compound is also described as a potent CNG channel agonist.[1]
-
Epithelial Sodium Channels (ENaC): Studies have demonstrated that 8-pCPT-cGMP can act as an external ligand to stimulate ENaC activity, independent of PKG activation.
-
MAP Kinase Pathway: There is evidence that cGMP analogs can influence the Ras/Mitogen-Activated Protein (MAP) Kinase pathway, although the effects can be complex and cell-type specific.
It is important for researchers to consider these potential off-target effects when designing experiments and interpreting data.
Troubleshooting Guides
Issue 1: Unexpected or Ambiguous Results
You observe a cellular response to this compound that is inconsistent with known PKG-mediated effects in your system.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Off-target activation of PKA | 1. Use a PKA-specific inhibitor: Pre-treat your cells with a specific PKA inhibitor (e.g., KT5720, H89) before adding this compound. If the unexpected effect is diminished or abolished, it suggests PKA involvement. 2. Measure PKA activity directly: Perform a PKA kinase activity assay on cell lysates treated with this compound (see Experimental Protocols section). 3. Use a PKA-specific activator: Compare the effects of this compound with a specific PKA activator (e.g., 6-Bnz-cAMP) to see if they elicit similar responses. |
| Interaction with CNG channels | 1. Use a CNG channel blocker: If your experimental system is known to express CNG channels, test the effect of a CNG channel inhibitor in the presence of this compound. |
| Direct modulation of other proteins (e.g., ENaC) | 1. Review literature for your cell type: Investigate whether your cell type expresses proteins known to be affected by 8-pCPT-cGMP. 2. Use specific inhibitors: If available, use specific inhibitors for the suspected off-target protein to see if the effect of this compound is altered. |
| Experimental Artifacts | 1. Confirm compound integrity: Ensure your stock of this compound has been stored correctly and has not degraded. 2. Vehicle control: Always include a vehicle-only control to rule out effects of the solvent. |
Logical Flow for Troubleshooting Unexpected Results
Caption: A flowchart for troubleshooting unexpected experimental outcomes.
Data Presentation
Quantitative Data on Kinase Activation
| Compound | Target Kinase | Parameter | Value | Reference |
| 8-pCPT-cGMP | PKG Iβ | Ka | ~370 nM (compared to cGMP) | [3] |
| 8-pCPT-cGMP | PKG II | Ka | 22 nM | [3] |
| This compound | PKG (Types I & II) | - | Potent Activator | [1][2] |
| This compound | PKA Type II | - | Activator (Quantitative data not available) | [1][2] |
Experimental Protocols
Protocol 1: In Vitro Kinase Activity Assay to Differentiate PKG and PKA Activation
This protocol provides a general framework for determining whether the effects of this compound are mediated by PKG, PKA, or both in your experimental system.
Objective: To measure the kinase activity in cell lysates treated with this compound in the presence and absence of specific PKG and PKA inhibitors.
Materials:
-
Cell line of interest
-
This compound (and vehicle control)
-
Specific PKG inhibitor (e.g., Rp-8-pCPT-cGMPS)
-
Specific PKA inhibitor (e.g., KT5720 or H89)
-
Cell lysis buffer
-
Protein concentration assay kit (e.g., BCA)
-
Kinase activity assay kit (e.g., ADP-Glo™ Kinase Assay or a substrate-specific antibody-based ELISA)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Pre-treat cells with the PKG inhibitor, PKA inhibitor, or vehicle for 1 hour.
-
Treat cells with various concentrations of this compound or vehicle for the desired time.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate to ensure equal loading in the kinase assay.
-
-
Kinase Activity Assay:
-
Follow the manufacturer's instructions for the chosen kinase activity assay kit.
-
Typically, this involves incubating the cell lysate with a specific substrate for PKG or PKA and measuring the resulting product (e.g., ADP or a phosphorylated substrate).
-
-
Data Analysis:
-
Normalize the kinase activity to the protein concentration.
-
Compare the kinase activity in cells treated with this compound alone to those pre-treated with the specific inhibitors. A significant reduction in activity in the presence of an inhibitor points to the involvement of that specific kinase.
-
Experimental Workflow for Kinase Activity Assay
Caption: Workflow for differentiating PKG and PKA activity.
Signaling Pathway Diagrams
Primary and Potential Off-Target Signaling Pathways of this compound
The following diagram illustrates the intended activation of the PKG pathway by this compound, as well as its known and potential off-target interactions.
Caption: Overview of this compound signaling pathways.
References
addressing poor solubility of Sp-8-pCPT-cGMPS in media
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of Sp-8-pCPT-cGMPS.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: this compound is supplied as a sodium salt, which is generally soluble in aqueous solutions. For most applications, sterile, deionized water or a buffered solution such as PBS is recommended. For higher concentrations, dimethyl sulfoxide (B87167) (DMSO) can be used. The related compound, Rp-8-pCPT-cGMPS sodium salt, is soluble up to 100 mM in both water and DMSO.[1]
Q2: I am still having trouble dissolving this compound in water. What could be the issue?
A2: If you are experiencing difficulty dissolving the compound, it may be due to the formation of aggregates, especially at high concentrations. The compound's lipophilicity, which contributes to its cell permeability, can also make it challenging to dissolve in purely aqueous media without assistance.[2][3]
Q3: Can I heat the solution to aid dissolution?
A3: Gentle warming (e.g., to 37°C) can be used to aid in the dissolution of this compound. It is advisable to monitor the solution closely and avoid excessive heat, which could lead to degradation of the compound. For the related compound 8-Pcpt-cGMP sodium, warming is suggested as a method to improve solubility in water.[4]
Q4: Is sonication a suitable method for dissolving this compound?
A4: Yes, sonication in a water bath can be an effective method to break up any particulate matter and facilitate dissolution. This technique is particularly useful when preparing stock solutions at higher concentrations. For the related compound 8-Pcpt-cGMP sodium, ultrasonic treatment is recommended to achieve higher concentrations in water.[4]
Q5: What is the expected stability of this compound in solution?
A5: Once in solution, it is recommended to store stock solutions at -20°C or -80°C for long-term stability. For a related compound, it is advised to use the solution within one month when stored at -20°C and within six months when stored at -80°C.[4] Avoid repeated freeze-thaw cycles. For working solutions in cell culture media, it is best to prepare them fresh for each experiment.
Troubleshooting Guide: Poor Solubility
If you are encountering poor solubility of this compound in your experimental media, please follow the steps outlined in the workflow below.
References
interpreting unexpected results in Sp-8-pCPT-cGMPS experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sp-8-pCPT-cGMPS. Here you will find information to help you interpret unexpected results and refine your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, cell-permeable analog of cyclic guanosine (B1672433) monophosphate (cGMP). Its primary mechanism of action is the activation of cGMP-dependent protein kinase (PKG).[1] It is often used in research to mimic the effects of cGMP in a more stable and efficient manner, due to its resistance to hydrolysis by phosphodiesterases (PDEs).[2]
Q2: I am not seeing the expected effect of this compound in my experiment. What are the possible reasons?
There are several potential reasons for a lack of effect:
-
Compound Integrity and Storage: Ensure your this compound is properly stored at -20°C and protected from light to prevent degradation.[3] Prepare fresh stock solutions in an appropriate solvent like water or DMSO and use them within a reasonable timeframe.
-
Cell Permeability and Incubation Time: While this compound is designed to be cell-permeable, the efficiency of uptake can vary between cell types. You may need to optimize the incubation time and concentration.
-
PKG Expression and Activity: The target of this compound, PKG, may not be expressed at sufficient levels in your cell line or experimental system. Verify PKG expression using techniques like Western blotting or qPCR.
-
Downstream Signaling Components: The signaling pathway downstream of PKG may be compromised in your system. Check the expression and functionality of key downstream effectors.
Q3: I am observing a paradoxical or unexpected effect with this compound. What could be the cause?
Unexpected results can arise from off-target effects of this compound. These can include:
-
Activation of Protein Kinase A (PKA): At higher concentrations, this compound can activate PKA, specifically type II.[4] This can lead to confounding results if your system is sensitive to cAMP/PKA signaling.
-
Direct Interaction with other Proteins: this compound has been shown to directly interact with other proteins, such as cyclic nucleotide-gated (CNG) channels and epithelial sodium channels (ENaC), independent of PKG activation.[5][6]
-
Cellular Context: The cellular environment, including the expression levels of different signaling molecules, can influence the overall response to this compound.
Q4: How can I confirm that the observed effect is mediated by PKG?
To confirm PKG-dependency, you can use the following controls:
-
PKG Inhibitors: Use a specific PKG inhibitor, such as Rp-8-pCPT-cGMPS, in parallel with your this compound treatment.[7] If the effect of this compound is blocked by the inhibitor, it is likely PKG-mediated.
-
PKG Knockdown/Knockout: If genetically tractable, use siRNA or CRISPR-Cas9 to reduce or eliminate PKG expression in your cells. The effect of this compound should be diminished in these cells.
-
Downstream Target Phosphorylation: Assess the phosphorylation of a known PKG substrate, such as Vasodilator-Stimulated Phosphoprotein (VASP) at Ser239, by Western blot. An increase in VASP phosphorylation should correlate with the observed effect.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No response to this compound | 1. Degraded compound. | 1. Use a fresh aliquot of this compound. Ensure proper storage at -20°C, protected from light. |
| 2. Insufficient concentration or incubation time. | 2. Perform a dose-response and time-course experiment to determine the optimal conditions for your system. Typical working concentrations range from 1 to 100 µM. | |
| 3. Low or absent PKG expression. | 3. Verify PKG expression in your cells using Western blot or qPCR. Choose a cell line with known PKG expression if possible. | |
| 4. Inactive PKG. | 4. Ensure your experimental conditions are conducive to kinase activity (e.g., presence of ATP and magnesium). | |
| Unexpected or paradoxical effects | 1. Off-target activation of PKA. | 1. Use a lower concentration of this compound. Include a PKA-specific inhibitor (e.g., H89) as a control. |
| 2. Direct interaction with CNG channels or ENaC. | 2. Investigate the expression of these channels in your system. Use specific inhibitors for these channels if available to dissect the mechanism. | |
| 3. Crosstalk with other signaling pathways. | 3. Review the literature for known interactions between the cGMP/PKG pathway and other signaling cascades in your experimental context. | |
| High background in assays | 1. Non-specific binding of the compound. | 1. Optimize washing steps in your protocol. |
| 2. Interference with assay components. | 2. Run appropriate vehicle controls and test for any direct interference of this compound with your assay reagents. |
Data Presentation
Table 1: In Vitro Activity of this compound and Related Compounds
| Compound | Target | Action | EC₅₀ / Kᵢ (µM) | Reference |
| This compound | PKG Iα | Activator | ~0.2 | [8] |
| PKG Iβ | Activator | ~0.1 | [8] | |
| PKG II | Activator | 1.8 | [6] | |
| PKA II | Activator | - | [4] | |
| Rod CNG Channels | Agonist | ~40 | [9] | |
| Cone CNG Channels | Agonist | ~0.6 | [9] | |
| Rp-8-pCPT-cGMPS | PKG Iα | Inhibitor | 0.5 | |
| PKG Iβ | Inhibitor | 0.45 | ||
| PKG II | Inhibitor | 0.7 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. To prepare a stock solution, reconstitute it in sterile, nuclease-free water or DMSO to a concentration of 10-100 mM.[3]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.[3] The solid form is stable for years under proper storage conditions.
Protocol 2: Western Blot for VASP Phosphorylation
This protocol is a general guideline and may need optimization for your specific cell type and experimental conditions.
-
Cell Treatment: Plate cells and grow to the desired confluency. Treat cells with this compound at a final concentration of 1-100 µM for 15-60 minutes. Include a vehicle control (the solvent used to dissolve this compound).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated VASP (Ser239) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: To confirm equal protein loading, strip the membrane and re-probe with an antibody against total VASP or a housekeeping protein like GAPDH or β-actin.
Protocol 3: In Vitro PKG Kinase Activity Assay
This protocol provides a general framework for measuring PKG activity using a purified enzyme and a peptide substrate.
-
Reaction Mixture: Prepare a reaction buffer typically containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 100 µM ATP.
-
Substrate: Use a known PKG substrate, such as a VASP-derived peptide.
-
Enzyme Activation:
-
In a microplate, combine the purified PKG enzyme with the reaction buffer and substrate.
-
Add varying concentrations of this compound (e.g., 0.01 to 10 µM) to the wells to activate the enzyme. Include a no-activator control.
-
-
Kinase Reaction: Initiate the reaction by adding ATP. Incubate the plate at 30°C for a defined period (e.g., 30 minutes).
-
Detection: Stop the reaction and detect the phosphorylated substrate. This can be done using various methods, including:
-
Radiolabeling: Use [γ-³²P]ATP and measure the incorporation of the radiolabel into the substrate.
-
Antibody-based detection: Use a phospho-specific antibody that recognizes the phosphorylated substrate in an ELISA or Western blot format.
-
Luminescence-based assays: Use a commercial kit that measures ATP consumption.
-
Protocol 4: Cell Viability Assay
This protocol describes a general method for assessing the effect of this compound on cell viability using a tetrazolium-based assay (e.g., MTT or WST-8).
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 1 to 200 µM) for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
Assay Reagent Addition: Add the tetrazolium reagent (e.g., MTT or WST-8) to each well according to the manufacturer's instructions and incubate for 1-4 hours.[10][11][12][13]
-
Signal Measurement:
-
For MTT assays, add a solubilizing agent to dissolve the formazan (B1609692) crystals and measure the absorbance at ~570 nm.[10][11]
-
For WST-8 assays, directly measure the absorbance of the soluble formazan product at ~450 nm.[12]
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Analysis of the functional role of cGMP-dependent protein kinase in intact human platelets using a specific activator 8-para-chlorophenylthio-cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. This compound BIOLOG Life Science Institute [biolog.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 8-pCPT-cGMP stimulates αβγ-ENaC activity in oocytes as an external ligand requiring specific nucleotide moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Novel Substrates for cGMP Dependent Protein Kinase (PKG) through Kinase Activity Profiling to Understand Its Putative Role in Inherited Retinal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 12. dojindo.com [dojindo.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: Sp-8-pCPT-cGMPS vs. 8-Br-cGMP for Protein Kinase G Activation
For researchers in pharmacology, neuroscience, and drug development, the selection of a potent and selective activator for cGMP-dependent protein kinase (PKG) is a critical experimental decision. Two commonly employed cell-permeable cGMP analogs, Sp-8-pCPT-cGMPS and 8-Br-cGMP, are often at the forefront of this choice. This guide provides an objective comparison of their efficacy in activating PKG, supported by experimental data and detailed methodologies to aid in the selection of the most appropriate compound for your research needs.
Quantitative Comparison of PKG Activation
The efficacy of this compound and 8-Br-cGMP in activating PKG isoforms has been characterized by determining their half-maximal effective concentrations (EC₅₀) and activation constants (Ka). The data presented below, collated from multiple studies, highlights the nuances in their activation profiles for the major PKG isoforms, PKG I and PKG II.
| Compound | PKG Isoform | Parameter | Value (nM) | Reference |
| This compound | PKG Iβ | EC₅₀ | ~50 | [1] |
| PKG II | EC₅₀ | 5 | [1] | |
| PKG II | Ka | 22 | [1] | |
| 8-Br-cGMP | PKG Iβ | EC₅₀ | ~150 | [1] |
| PKG II | EC₅₀ | 20 | [1] | |
| PKG II | Ka | 60 | [1] |
Note: EC₅₀ and Ka values can vary depending on the specific experimental conditions, such as the assay type and the source of the enzyme.
From the data, it is evident that This compound is a more potent activator of PKG II than 8-Br-cGMP, exhibiting a lower EC₅₀ and Ka value.[1] For PKG Iβ, while both compounds are effective, 8-Br-cGMP shows a slightly higher EC₅₀ compared to this compound. Furthermore, in studies on intact human platelets, this compound was found to be more effective than 8-Br-cGMP in inducing the phosphorylation of vasodilator-stimulated phosphoprotein (VASP), a key PKG substrate.[2] This suggests a greater potency of this compound in a cellular context.[2]
Delving into the Experimental Protocols
To quantitatively assess the activation efficacy of these cGMP analogs, researchers typically employ in vitro kinase assays or cell-based assays. Below are detailed methodologies for these key experiments.
In Vitro PKG Kinase Assay (Radiolabeled)
This "gold standard" assay directly measures the enzymatic activity of purified PKG by quantifying the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into a specific substrate.
Materials:
-
Purified recombinant PKG I or PKG II
-
PKG substrate peptide (e.g., a VASP-derived peptide)
-
This compound and 8-Br-cGMP stock solutions
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)
-
Phosphocellulose paper
-
Phosphoric acid wash solution
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, the PKG substrate peptide, and the desired concentration of either this compound or 8-Br-cGMP.
-
Initiate the reaction by adding the purified PKG enzyme.
-
Start the phosphorylation reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose paper.
-
Wash the phosphocellulose papers multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the specific activity of the enzyme in the presence of each activator and determine EC₅₀ values by performing the assay over a range of activator concentrations.
Cell-Based PKG Activity Assay (Western Blotting)
This method assesses PKG activation within intact cells by measuring the phosphorylation of a downstream substrate, such as VASP at Ser239.
Materials:
-
Cultured cells (e.g., human platelets, vascular smooth muscle cells)
-
This compound and 8-Br-cGMP
-
Cell lysis buffer containing phosphatase and protease inhibitors
-
Primary antibody specific for phosphorylated VASP (Ser239)
-
Primary antibody for total VASP (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Treat cultured cells with varying concentrations of this compound or 8-Br-cGMP for a specified time.
-
Lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-VASP (Ser239).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total VASP to normalize for protein loading.
-
Quantify the band intensities to determine the relative increase in VASP phosphorylation upon treatment with each activator.
Visualizing the PKG Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the molecular interactions and experimental processes, the following diagrams have been generated using Graphviz.
References
A Comparative Guide: Sp-8-pCPT-cGMPS vs. Endogenous cGMP Signaling
For researchers in pharmacology, cell biology, and drug development, understanding the nuances of signaling pathways is paramount. The cyclic guanosEne monophosphate (cGMP) pathway is a critical regulator of numerous physiological processes, including vasodilation, neuronal signaling, and platelet aggregation.[1][2] While endogenous cGMP signaling is the body's natural mechanism, exogenous analogs like Sp-8-pCPT-cGMPS provide powerful tools to dissect and manipulate this pathway. This guide offers an objective comparison of this compound and endogenous cGMP signaling, supported by experimental data and detailed protocols to aid in experimental design.
Introduction to cGMP Signaling
Endogenous cGMP Signaling: This natural pathway is initiated by stimuli such as nitric oxide (NO) or natriuretic peptides.[3] NO, a diffusible gas, activates soluble guanylate cyclase (sGC) in the cytoplasm, while natriuretic peptides bind to and activate particulate guanylate cyclase (pGC) at the cell membrane.[3][4] Both enzymes catalyze the conversion of guanosine (B1672433) triphosphate (GTP) to cGMP.[5] The intracellular concentration of cGMP is tightly regulated, not only by its synthesis but also by its degradation into 5'-GMP by a family of enzymes called phosphodiesterases (PDEs).[3] The downstream effects of cGMP are primarily mediated by three types of effector proteins: cGMP-dependent protein kinases (PKG), cGMP-gated cation channels, and cGMP-regulated PDEs.[3][5][6]
This compound: this compound, or 8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphorothioate, Sp-isomer, is a synthetic analog of cGMP. It is designed to overcome the limitations of using native cGMP or its precursors in experimental settings. Key features of this analog include high membrane permeability, allowing it to be directly applied to intact cells, and significant resistance to hydrolysis by most PDEs.[7][8] These properties ensure a sustained and targeted activation of cGMP's primary downstream effector, PKG.[7] It is a potent activator of PKG type I and type II.[7]
Quantitative Data Comparison
The following tables summarize the key quantitative differences between endogenous cGMP and the synthetic analog this compound.
Table 1: Comparison of Physicochemical and Pharmacokinetic Properties
| Property | Endogenous cGMP | This compound | Rationale for Difference |
| Source | Synthesized intracellularly from GTP by guanylate cyclases.[5] | Exogenously applied synthetic compound. | This compound is a research tool designed for direct application. |
| Membrane Permeability | Low; requires active transport mechanisms.[6] | High; lipophilic modifications facilitate passive diffusion across cell membranes.[7][8] | The p-chlorophenylthio (pCPT) group at the 8-position increases lipophilicity.[8][9] |
| Metabolic Stability | Rapidly hydrolyzed by phosphodiesterases (PDEs).[3] | Highly resistant to hydrolysis by most mammalian PDEs.[7][8][10] | The phosphorothioate (B77711) modification at the phosphate (B84403) group confers resistance to enzymatic degradation. |
| Duration of Action | Transient; tightly regulated by synthesis and degradation. | Sustained; due to PDE resistance. | Bypasses the rapid degradation that controls endogenous cGMP levels. |
Table 2: Comparison of Mechanism of Action and Effector Specificity
| Parameter | Endogenous cGMP | This compound | Key Differences & Experimental Implications |
| Primary Cellular Target | PKG, cGMP-gated channels, cGMP-regulated PDEs.[3][5] | Primarily a selective activator of PKG (Type I & II).[7][11] | This compound allows for more specific investigation of PKG-mediated pathways, minimizing confounding effects from other cGMP effectors. |
| Activation Constant (Ka) for PKG | Varies by isoform, typically in the range of 0.1 - 1 µM. | Potent activator; Ka can be lower than endogenous cGMP for certain isoforms. | The modifications on this compound can enhance its binding affinity to PKG. |
| Pathway Activation Point | Downstream of guanylate cyclase activation. | Directly activates PKG, bypassing guanylate cyclases. | Allows researchers to stimulate the pathway even when upstream components (like sGC) are dysfunctional or inhibited.[3] |
| Cross-reactivity with PKA | Low. | Highly selective for PKG over PKA (cAMP-dependent protein kinase).[8] | Provides a cleaner signal for studying cGMP-specific events without activating parallel cAMP pathways. |
Signaling Pathway Diagrams
The following diagrams, rendered using DOT language, illustrate the distinct activation pathways.
Experimental Protocols
Here we provide detailed methodologies for key experiments used to differentiate and characterize the effects of endogenous cGMP and this compound.
Protocol 1: Western Blot for VASP Phosphorylation
Vasodilator-stimulated phosphoprotein (VASP) is a well-characterized substrate of PKG. Its phosphorylation at Serine 239 is a reliable marker for PKG activation.[12]
Objective: To compare the ability of a cGMP-elevating agent (e.g., Sodium Nitroprusside, SNP) and this compound to induce PKG activity in cultured vascular smooth muscle cells.
Workflow Diagram:
Methodology:
-
Cell Culture and Treatment: Plate rat aortic smooth muscle cells and grow to 80-90% confluency. Starve cells in serum-free media for 4 hours. Treat cells with vehicle, Sodium Nitroprusside (SNP, 10 µM), or this compound (100 µM) for 20 minutes at 37°C.[13]
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto a 10% SDS-polyacrylamide gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate overnight at 4°C with a primary antibody against phospho-VASP (Ser239).
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total VASP as a loading control.
-
-
Analysis: Quantify band densities using imaging software. Normalize the phospho-VASP signal to the total VASP signal.
Protocol 2: Aortic Ring Vasodilation Assay
Objective: To functionally compare the vasorelaxant effects of endogenous cGMP stimulation versus direct PKG activation.
Methodology:
-
Tissue Preparation: Isolate the thoracic aorta from a euthanized rat and place it in ice-cold Krebs-Henseleit buffer. Cut the aorta into 2-3 mm rings, taking care to not damage the endothelium.
-
Myography Setup: Mount the aortic rings in an organ bath chamber of a wire myograph, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Equilibration and Contraction: Allow the rings to equilibrate under a baseline tension. Pre-contract the rings with a submaximal concentration of phenylephrine (B352888) (e.g., 1 µM).
-
Cumulative Dose-Response: Once a stable contraction is achieved, add cumulative concentrations of a vasodilator.
-
Group 1 (Endogenous cGMP): Add increasing concentrations of an NO donor like SNP (1 nM to 10 µM).
-
Group 2 (this compound): Add increasing concentrations of this compound (100 nM to 300 µM).
-
-
Data Analysis: Record the changes in tension. Express the relaxation as a percentage of the pre-contraction induced by phenylephrine. Plot the dose-response curves and calculate EC₅₀ values for each compound.
Summary and Conclusion
The comparison between endogenous cGMP signaling and the action of this compound highlights a classic trade-off in experimental biology: physiological relevance versus specificity and control.
-
Endogenous cGMP signaling , activated by agents like NO donors, engages the entire natural cascade, including synthesis, degradation, and interaction with all cGMP effectors. This approach offers high physiological relevance but can be complex to interpret due to the transient nature of cGMP and potential off-target effects of the stimulating agents.
-
This compound provides a powerful alternative by bypassing the synthesis and degradation steps to deliver a sustained and specific activation of PKG.[7][8] Its membrane permeability and PDE resistance make it an invaluable tool for isolating the specific downstream consequences of PKG activation, confirming the role of this kinase in a given cellular response, and probing the pathway when upstream elements are compromised.[3]
For drug development professionals and researchers, the choice between these approaches depends on the experimental question. To understand the integrated physiological response, activating the endogenous pathway is crucial. To dissect the specific role of PKG and its downstream targets, the controlled and direct activation offered by this compound is unparalleled.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Biochemistry, Cyclic GMP - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. cGMP signalling: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cGMP Signaling, Phosphodiesterases and Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cusabio.com [cusabio.com]
- 6. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound BIOLOG Life Science Institute [biolog.de]
- 8. Analysis of the functional role of cGMP-dependent protein kinase in intact human platelets using a specific activator 8-para-chlorophenylthio-cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Rp-8-pCPT-cGMPS BIOLOG Life Science Institute [biolog.de]
- 11. 8-pCPT-cGMP BIOLOG Life Science Institute [biolog.de]
- 12. A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
Validating cGMP-Mediated Effects: A Guide to Using Rp-8-pCPT-cGMPS as a Control for Sp-8-pCPT-cGMPS
In the realm of cyclic guanosine (B1672433) monophosphate (cGMP) signaling research, the use of specific agonists and antagonists is crucial for elucidating the precise roles of cGMP-dependent protein kinase (PKG). Sp-8-pCPT-cGMPS, a potent activator of PKG, is a widely used tool to mimic the effects of elevated intracellular cGMP. However, to ensure that the observed cellular responses are indeed mediated by PKG activation, it is essential to employ a reliable negative control. This guide provides a comprehensive comparison of this compound and its corresponding inhibitor, Rp-8-pCPT-cGMPS, and outlines experimental protocols for validating this compound-induced effects.
This compound is a cell-permeable and phosphodiesterase-resistant analog of cGMP that acts as a potent activator of PKG.[1] Its counterpart, Rp-8-pCPT-cGMPS , is a competitive inhibitor of PKG.[2][3] By binding to the cGMP-binding sites on the regulatory subunit of PKG without initiating the conformational change required for activation, Rp-8-pCPT-cGMPS effectively blocks the action of cGMP and its agonistic analogs.[2] This makes it an indispensable tool for confirming that the biological effects of this compound are specifically due to PKG activation.
Comparative Analysis of this compound and Rp-8-pCPT-cGMPS
The following tables summarize the key quantitative parameters for both compounds, providing a clear basis for their differential effects on PKG activity.
Table 1: Activator Characteristics of this compound
| Parameter | PKG Isoform | Value (nM) |
| EC50 | PKG Iβ | ~370 (similar to cGMP) |
| PKG II | 5 | |
| Ka | PKG Iβ | ~370 (similar to cGMP) |
| PKG II | 22 |
EC50 (Half-maximal effective concentration) and Ka (Activation constant) values indicate the concentration of the agonist required to elicit a half-maximal response or activation of the enzyme, respectively.
Table 2: Inhibitor Characteristics of Rp-8-pCPT-cGMPS
| Parameter | PKG Isoform | Value (µM) |
| IC50 | cGK Iα | 18.3[4] |
| cGK II | 0.16[4] | |
| Ki | PKGIα | 0.5 |
| PKGIβ | 0.45 | |
| PKGII | 0.7 |
IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (or binding) is reduced by half. Ki (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half maximum inhibition.
Experimental Protocols
To validate that the observed effects of this compound are mediated through PKG, a standard experimental approach involves pre-treatment with Rp-8-pCPT-cGMPS before stimulation with this compound.
General Protocol for in vitro Validation
This protocol can be adapted for various cell-based assays, such as measuring protein phosphorylation, gene expression, or physiological responses like smooth muscle relaxation.
-
Cell Culture: Plate and culture your cells of interest to the desired confluency.
-
Pre-incubation with Inhibitor:
-
Prepare a stock solution of Rp-8-pCPT-cGMPS in an appropriate solvent (e.g., DMSO or water).
-
Dilute the stock solution in your cell culture medium to the desired final concentration. A common starting point is a 10 to 100-fold excess of the inhibitor relative to the agonist concentration. Based on the Ki values, a concentration range of 1-50 µM for Rp-8-pCPT-cGMPS is often effective.
-
Remove the existing medium from your cells and replace it with the medium containing Rp-8-pCPT-cGMPS.
-
Incubate the cells for a sufficient period to allow for cell penetration and binding to PKG. This is typically between 30 minutes to 2 hours.
-
-
Stimulation with Activator:
-
Prepare a stock solution of this compound.
-
Add this compound directly to the medium containing the inhibitor to achieve the desired final concentration for stimulation. The effective concentration of this compound will vary depending on the cell type and the specific response being measured, but a range of 1-100 µM is a common starting point.
-
Include a control group of cells treated with this compound alone (without the inhibitor) and a vehicle control.
-
-
Incubation and Analysis:
-
Incubate the cells for the time required to observe the desired effect (e.g., 15 minutes for phosphorylation events, longer for changes in gene expression).
-
Lyse the cells and perform the appropriate downstream analysis (e.g., Western blotting for phosphorylated VASP, a common PKG substrate, or RT-qPCR for target gene expression).
-
Example: Validation of VASP Phosphorylation
Vasodilator-stimulated phosphoprotein (VASP) is a well-established substrate of PKG. An increase in VASP phosphorylation at Ser239 is a reliable indicator of PKG activation.
-
Treatment: Follow the general protocol above.
-
Western Blotting:
-
After cell lysis, separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated VASP (Ser239).
-
Use an antibody for total VASP or a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Incubate with an appropriate secondary antibody and visualize the bands.
-
-
Expected Outcome: Treatment with this compound alone should show a significant increase in phosphorylated VASP. Pre-treatment with Rp-8-pCPT-cGMPS should attenuate or completely block this increase, confirming that the effect of this compound is PKG-dependent.
Visualizing the Molecular Logic
To better understand the interactions and experimental design, the following diagrams illustrate the signaling pathway, the experimental workflow, and the logical relationship between the agonist and antagonist.
Caption: cGMP signaling pathway and points of intervention.
Caption: Experimental workflow for validation.
Caption: Logical framework for validation.
By following these guidelines and employing Rp-8-pCPT-cGMPS as a negative control, researchers can confidently attribute the cellular effects of this compound to the specific activation of cGMP-dependent protein kinase, thereby strengthening the validity and impact of their findings.
References
Sp-8-pCPT-cGMPS versus other cGMP analogs in research
An Objective Comparison of Sp-8-pCPT-cGMPS and Other cGMP Analogs for Research Applications
Cyclic guanosine (B1672433) monophosphate (cGMP) is a critical second messenger that mediates numerous physiological processes, including vasodilation, platelet aggregation, and neuronal signaling.[1] Its effects are primarily carried out through the activation of cGMP-dependent protein kinase (PKG), cyclic nucleotide-gated (CNG) ion channels, and regulation of phosphodiesterases (PDEs).[2][3][4] To investigate these pathways, researchers rely on synthetic cGMP analogs designed to either mimic (activate) or block (inhibit) the actions of endogenous cGMP.
The selection of an appropriate analog is crucial for the unambiguous interpretation of experimental results. Key factors to consider include potency, selectivity for different effector proteins (e.g., PKG isoforms), cell permeability, and resistance to degradation by PDEs. This guide provides a detailed comparison of this compound, a potent PKG activator, with other commonly used cGMP analogs, supported by quantitative data and experimental methodologies.
The cGMP Signaling Pathway
The cGMP signaling cascade begins with the synthesis of cGMP from guanosine triphosphate (GTP) by guanylate cyclases (GC). These enzymes exist in two forms: soluble GC (sGC), typically activated by nitric oxide (NO), and particulate GC (pGC), which are receptors for natriuretic peptides.[5] Once produced, cGMP binds to its downstream effectors to elicit a cellular response. The signal is terminated by the hydrolysis of cGMP by PDEs.[4]
Caption: Overview of the canonical cGMP signaling pathway.
Quantitative Comparison of Key cGMP Analogs
The performance of a cGMP analog is defined by its biochemical and biophysical properties. This compound is a potent, membrane-permeable PKG activator that is resistant to hydrolysis by PDEs.[6] Its properties are compared with other widely used analogs in the table below.
| Analog | Primary Action | Target Selectivity | Potency (Activation Constant, Kₐ) | Cell Permeability | PDE Resistance |
| cGMP | Activator | Endogenous ligand for PKG, CNG, PDEs | PKG Iα: ~0.1 µM[7]PKG II: ~0.07 µM[7] | Poor | Low (Hydrolyzed) |
| This compound | Activator | Activates PKG Iα and PKG II; may also activate PKA Type II[6] | Data not specified, but considered a potent activator. | Excellent[6] | High[6] |
| 8-pCPT-cGMP | Activator | Preferentially activates PKG II over PKG I[8][9] | PKG II: ~0.022 µM[9] | High[10] | High[10] |
| Rp-8-pCPT-cGMPS | Inhibitor | Competitive inhibitor of PKG I and PKG II | Kᵢ (PKG): ~0.5 µM[11]IC₅₀ (PKG Iα): 18.3 µM[12]IC₅₀ (PKG II): 0.16 µM[12] | High[12] | High[13] |
| 8-Br-cGMP | Activator | Activates PKG I and PKG II with little selectivity[9] | Similar to cGMP[9] | Moderate | Moderate[10] |
| PET-cGMP | Activator | Selective for PKG Iβ[9] | PKG Iβ: ~0.018 µM[9] | Moderate | Data not specified |
Experimental Protocols and Supporting Data
The functional consequences of using these analogs are often tested in cellular assays. Assays for PKG activation and platelet aggregation are common methods to characterize and compare the efficacy of cGMP analogs.
Protein Kinase G (PKG) Activation Assay
This assay directly measures the ability of an analog to activate purified PKG.
Objective: To determine the activation constant (Kₐ) or half-maximal effective concentration (EC₅₀) of a cGMP analog for a specific PKG isoform.
Methodology (Microfluidic Mobility-Shift Assay): [9]
-
Reaction Mixture: Prepare a reaction mixture containing a specific isoform of purified PKG (e.g., PKG Iβ or PKG II), a fluorescently labeled peptide substrate, ATP, and varying concentrations of the cGMP analog to be tested.
-
Incubation: Incubate the mixture to allow the kinase to phosphorylate the substrate. The rate of phosphorylation is dependent on the degree of PKG activation by the analog.
-
Separation: Load the reaction products onto a microfluidic chip. An electric field is applied, which separates the phosphorylated (product) and non-phosphorylated (substrate) peptides based on differences in their charge and size.
-
Detection: The separated fluorescent peptides are detected, and the amount of product is quantified.
-
Data Analysis: Plot the percentage of kinase activity against the log concentration of the cGMP analog. Fit the data to a dose-response curve to calculate the Kₐ or EC₅₀ value, which represents the concentration of the analog required to achieve half-maximal activation.
Platelet Aggregation Assay
This functional assay assesses the physiological effect of cGMP analogs in an intact cell system. Activation of the cGMP/PKG pathway in platelets inhibits their aggregation.
Objective: To evaluate the ability of cGMP analogs to inhibit agonist-induced platelet aggregation.
-
Platelet Preparation: Isolate human platelets from whole blood by centrifugation and resuspend them in a suitable buffer.
-
Pre-incubation: Treat the platelet suspension with the cGMP analog (e.g., 8-pCPT-cGMP as an activator or Rp-8-pCPT-cGMPS as an inhibitor) or a vehicle control for a defined period.
-
Induction of Aggregation: Add an aggregating agent (agonist) such as thrombin or ADP to the platelet suspension.
-
Measurement: Measure platelet aggregation using an aggregometer, which records changes in light transmission through the platelet suspension as aggregates form.
-
Data Analysis: Compare the aggregation curves of analog-treated platelets to the control. Activators like 8-pCPT-cGMP are expected to reduce the rate and extent of aggregation.[10] Inhibitors like Rp-8-pCPT-cGMPS can be used to demonstrate that the effect of an activator is indeed mediated by PKG.[11]
Caption: Workflow for comparing the efficacy of cGMP analogs.
Summary and Recommendations
-
This compound is an excellent choice for experiments requiring potent and sustained activation of PKG in intact cells, owing to its high cell permeability and resistance to PDE degradation.[6] However, its potential to activate PKA Type II should be considered and controlled for.
-
8-pCPT-cGMP is a highly effective and well-characterized PKG activator, particularly for studies focusing on PKG II.[8][9][10] Its superior lipophilicity and PDE resistance make it more effective than 8-Br-cGMP in intact cell systems.[10]
-
Rp-8-pCPT-cGMPS serves as an indispensable tool for confirming the involvement of PKG in a specific cellular response.[11][12] By demonstrating that this inhibitor can block the effects of a PKG activator, researchers can provide strong evidence for a PKG-mediated pathway.
-
8-Br-cGMP remains a widely used tool but is less potent and selective than analogs with the 8-pCPT modification. It is best suited for in vitro studies where concentrations can be carefully controlled.
-
PET-cGMP is the analog of choice for studies aiming to specifically investigate the role of PKG I.[9]
References
- 1. Cyclic guanosine monophosphate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Cyclic Guanosine Monophosphate (cGMP) Second Messenger System – Developing Expertise in Neuroscience [uen.pressbooks.pub]
- 6. This compound BIOLOG Life Science Institute [biolog.de]
- 7. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease [mdpi.com]
- 8. Structural Basis of Cyclic Nucleotide Selectivity in cGMP-dependent Protein Kinase II - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Basis of Analog Specificity in PKG I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of the functional role of cGMP-dependent protein kinase in intact human platelets using a specific activator 8-para-chlorophenylthio-cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. Rp-8-pCPT-cGMPS BIOLOG Life Science Institute [biolog.de]
- 14. electronic library - Influence of the cGMP Analog 8-PCPT-cGMP on Agonist-Induced Increasesin Cytosolic Ionized Ca2+ and on Aggregation of Human Platelets [elib.dlr.de]
Validating the Specificity of the PKG Activator Sp-8-pCPT-cGMPS with PKG Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental approaches to validate the specificity of Sp-8-pCPT-cGMPS, a potent, cell-permeable activator of cGMP-dependent protein kinase (PKG). The primary method for confirming its mechanism of action is through the use of specific PKG inhibitors that should reverse its effects. This guide outlines the necessary experimental data, protocols, and logical frameworks for such validation studies.
This compound is a lipophilic analog of cyclic guanosine (B1672433) monophosphate (cGMP) designed to readily cross cell membranes and activate PKG, making it a valuable tool in studying cGMP signaling pathways.[1][2] However, like many small molecule effectors, it is crucial to experimentally verify its on-target activity. This is achieved by demonstrating that its biological effects are attenuated or completely blocked by known PKG inhibitors.
Comparative Analysis of PKG Inhibitors
Several inhibitors can be employed to validate the PKG-dependent effects of this compound. The choice of inhibitor is critical and can depend on the specific experimental system and the required potency and specificity. The most commonly used and well-characterized inhibitors include Rp-8-pCPT-cGMPS, Rp-8-Br-PET-cGMPS, and KT5823.
| Inhibitor | Type | Mechanism of Action | Ki/IC50 Values | Key Characteristics |
| Rp-8-pCPT-cGMPS | Competitive Inhibitor | A cGMP analog that binds to the cGMP-binding site of PKG, preventing activation.[3][4] | Ki = 0.5 µM for PKG[4]. IC50s = 18.3 µM for cGK Iα and 0.16 µM for cGK II.[5] | High lipid solubility allows for good cell permeability.[4] It is considered a pan-PKG inhibitor.[6][7] |
| Rp-8-Br-PET-cGMPS | Competitive Inhibitor | A cGMP analog that is highly specific for PKG-I isoforms.[3] | More specific for PKG-I than other Rp-isomers.[3] | Considered the most specific PKG-I inhibitor among cyclic nucleotide analogs.[3] |
| KT5823 | ATP-competitive inhibitor | Inhibits the catalytic activity of PKG by competing with ATP.[8] | While commonly used, some studies suggest it may fail to inhibit PKG in intact cells.[9] | |
| DT-2 | Peptide Inhibitor | A selective PKG Iα inhibitor.[8] | Can inhibit both basal and cGMP-stimulated PKG activity.[8] | Offers a different mechanism of inhibition compared to cGMP analogs.[8] |
Experimental Protocols for Specificity Validation
The validation of this compound specificity hinges on a simple but powerful experimental design: induce a biological effect with this compound and then demonstrate that this effect is reversed or prevented by a PKG inhibitor. Below are two common experimental approaches.
In Vitro Kinase Assay
This assay directly measures the ability of this compound to activate purified PKG and the ability of an inhibitor to block this activation.
Objective: To demonstrate that this compound-induced phosphorylation of a known PKG substrate is inhibited by a specific PKG inhibitor.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing a purified recombinant PKG enzyme (e.g., PKG Iα or PKG II), a specific peptide substrate for PKG, and a buffer containing ATP (radiolabeled or with a phosphospecific antibody for detection).
-
Activation: Add this compound to the reaction mixture to activate the PKG enzyme.
-
Inhibition: In a parallel set of experiments, pre-incubate the PKG enzyme with a PKG inhibitor (e.g., Rp-8-pCPT-cGMPS) for a specified time before adding this compound.
-
Phosphorylation Reaction: Initiate the phosphorylation reaction by adding the substrate and ATP. Incubate at the optimal temperature for the enzyme (e.g., 30°C).
-
Detection: Stop the reaction and quantify the level of substrate phosphorylation. This can be done by measuring the incorporation of radioactive phosphate (B84403) or by using a phosphospecific antibody in an ELISA or Western blot format.
-
Analysis: Compare the levels of substrate phosphorylation in the presence of this compound alone versus in the presence of both this compound and the PKG inhibitor. A significant reduction in phosphorylation in the presence of the inhibitor validates the PKG-specific action of this compound.
Cell-Based Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay
This assay is a widely used method to assess PKG activity in intact cells. VASP is a well-known substrate of PKG, and its phosphorylation at specific sites (e.g., Ser239) is a reliable indicator of PKG activation.
Objective: To show that this compound-induced VASP phosphorylation in cultured cells is blocked by a PKG inhibitor.
Methodology:
-
Cell Culture: Culture cells that endogenously express PKG and VASP (e.g., platelets, smooth muscle cells, or transfected cell lines).
-
Pre-treatment with Inhibitor: Pre-incubate the cells with a cell-permeable PKG inhibitor (e.g., Rp-8-pCPT-cGMPS) at an effective concentration for a sufficient duration (e.g., 30-60 minutes).
-
Stimulation with Activator: Add this compound to the cell culture medium to stimulate PKG activity.
-
Cell Lysis: After the desired stimulation time, wash the cells and lyse them in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Western Blot Analysis: Separate the protein lysates by SDS-PAGE and transfer them to a membrane. Probe the membrane with a primary antibody specific for phosphorylated VASP (at Ser239) and a primary antibody for total VASP as a loading control.
-
Detection and Quantification: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities to determine the ratio of phosphorylated VASP to total VASP.
-
Results Interpretation: A significant increase in VASP phosphorylation upon treatment with this compound, which is reversed by pre-treatment with the PKG inhibitor, confirms the specificity of this compound for the PKG pathway in a cellular context.[10]
Visualizing the Validation Workflow and Signaling Pathway
The following diagrams illustrate the underlying logic and processes involved in validating this compound specificity.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. This compound BIOLOG Life Science Institute [biolog.de]
- 3. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. mdpi.com [mdpi.com]
- 7. iris.unimore.it [iris.unimore.it]
- 8. Inhibition of cGMP-dependent protein kinase by the cell-permeable peptide DT-2 reveals a novel mechanism of vasoregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Sp-8-pCPT-cGMPS and cGMP in Activating cGMP-Dependent Protein Kinase
For Researchers, Scientists, and Drug Development Professionals: An Objective Assessment of Potency and Mechanism
In the landscape of cellular signaling research, particularly within the nitric oxide/cGMP pathway, the choice of activating agents for cGMP-dependent protein kinase (PKG) is critical for elucidating downstream physiological effects. This guide provides a comprehensive comparison of the synthetic activator Sp-8-pCPT-cGMPS and the endogenous second messenger, cyclic guanosine (B1672433) monophosphate (cGMP). This analysis is based on available experimental data to assist researchers in selecting the appropriate molecule for their investigative needs.
Potency Assessment: A Quantitative Comparison
| Compound | Target | Parameter | Value | Notes |
| cGMP | PKG I | Ka | 0.26 µM | Activation constant determined by peptide microarray assay.[1] |
| cGMP | PKG II | Ka | Higher than PKG I | The exact Ka value for PKGII was higher than reported literature values in one study.[1] |
| 8-pCPT-cGMP | PKG II | EC50 | 1.8 µM | Predominantly activates the PKGII isoform.[2] |
Note: Ka (activation constant) and EC50 (half-maximal effective concentration) are measures of potency. A lower value indicates higher potency. The data for 8-pCPT-cGMP suggests that modifications to the cGMP molecule can significantly influence its interaction with and activation of PKG isoforms. This compound, with its additional modifications, is designed for high potency and cellular activity.
The cGMP Signaling Pathway: Mechanism of Action
The canonical cGMP signaling pathway is initiated by the synthesis of cGMP from GTP by guanylate cyclases. cGMP then acts as a second messenger to activate its primary effector, PKG. Activated PKG proceeds to phosphorylate a multitude of downstream protein substrates, leading to various physiological responses such as smooth muscle relaxation, inhibition of platelet aggregation, and regulation of neuronal activity.
This compound functions as a direct activator of PKG, bypassing the need for upstream signaling events that lead to cGMP production. Its lipophilic nature allows it to readily cross cell membranes, making it an effective tool for studying the consequences of PKG activation in intact cells.
Caption: The cGMP signaling pathway and the direct activation of PKG by this compound.
Experimental Protocols: Assessing PKG Activation
The potency of compounds like this compound and cGMP is typically determined through in vitro kinase assays. The following is a generalized protocol based on methodologies described in the literature, such as peptide microarray analysis.
Objective: To determine the activation constant (Ka) of this compound and cGMP for a specific PKG isoform (e.g., PKG I or PKG II).
Materials:
-
Recombinant human PKG I or PKG II
-
Peptide microarray containing known PKG substrates
-
This compound and cGMP stock solutions
-
Kinase assay buffer (composition may vary, but typically includes a buffer like MOPS or HEPES, MgCl2, and ATP)
-
[γ-32P]ATP or fluorescently labeled ATP analog
-
Phosphorimager or fluorescence scanner
-
Microplate reader (if using a non-radioactive method)
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of this compound and cGMP in the kinase assay buffer. The concentration range should span several orders of magnitude around the expected Ka value.
-
Kinase Reaction:
-
To each well of the peptide microarray, add the kinase reaction mixture containing the assay buffer, a fixed concentration of the PKG enzyme, and [γ-32P]ATP.
-
Add the varying concentrations of either this compound or cGMP to initiate the reaction.
-
Incubate the microarray at a controlled temperature (e.g., 30°C) for a specific time period (e.g., 30-60 minutes).
-
-
Washing: After incubation, wash the microarray extensively with a wash buffer (e.g., PBS with a mild detergent) to remove unbound ATP.
-
Detection:
-
For radioactive assays, expose the microarray to a phosphor screen and quantify the incorporated radioactivity on each peptide spot using a phosphorimager.
-
For non-radioactive assays, measure the fluorescence signal using a scanner.
-
-
Data Analysis:
-
Determine the amount of phosphorylation for each peptide at each concentration of the activator.
-
Plot the kinase activity (signal intensity) as a function of the activator concentration.
-
Fit the data to a suitable dose-response curve (e.g., the Michaelis-Menten or Hill equation) to calculate the Ka value.
-
Caption: A generalized workflow for determining the potency of PKG activators.
Conclusion
This compound stands out as a valuable research tool due to its high potency, cell permeability, and resistance to enzymatic degradation. While direct quantitative comparisons with cGMP are limited, the available data on related analogs suggest that it is a highly effective activator of PKG. Its ability to directly stimulate PKG makes it an ideal candidate for studies aimed at dissecting the specific roles of this kinase in various cellular processes, independent of the complexities of the upstream cGMP synthesis machinery. For researchers investigating the downstream effects of PKG activation, this compound offers a robust and reliable alternative to manipulating endogenous cGMP levels.
References
- 1. Identification of Novel Substrates for cGMP Dependent Protein Kinase (PKG) through Kinase Activity Profiling to Understand Its Putative Role in Inherited Retinal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-pCPT-cGMP stimulates αβγ-ENaC activity in oocytes as an external ligand requiring specific nucleotide moieties - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Signaling Maze: A Comparative Guide to the Cross-Reactivity of Sp-8-pCPT-cGMPS with cAMP Signaling
For researchers and drug development professionals leveraging cyclic nucleotide signaling, the specificity of chemical probes is paramount. Sp-8-pCPT-cGMPS is widely utilized as a potent, cell-permeable activator of cGMP-dependent protein kinase (PKG). However, its potential for cross-reactivity with cAMP signaling pathways can be a critical confounding factor. This guide provides an objective comparison of this compound's effects on the cGMP and cAMP signaling cascades, supported by available experimental data and detailed methodologies for assessing its selectivity.
Direct Cross-Reactivity with Protein Kinase A (PKA)
This compound is known to activate PKG isoforms Iα, Iβ, and II.[1] However, there is also evidence indicating that it can activate the type II isoform of PKA, the primary effector of cAMP signaling.[1][2] This direct cross-reactivity is a crucial consideration for interpreting experimental results.
Table 1: Comparative Activation Data for 8-pCPT-cGMP (Parent Compound)
| Target Enzyme | Reported Activity | Quantitative Value (EC₅₀/Kₐ) | Reference |
| PKG II | Predominant Activator | 1.8 µM | [3] |
| PKA | Poor Activator | Not specified | [4] |
This data for the parent compound suggests an inherent selectivity for PKG over PKA. The addition of the phosphorothioate (B77711) group in this compound enhances its resistance to hydrolysis by phosphodiesterases (PDEs) but is not expected to dramatically alter its kinase selectivity profile. Nevertheless, the explicit mention of PKA type II activation by suppliers warrants careful consideration and empirical validation in the experimental context.[1][2]
Interaction with Other cAMP Effectors
Exchange Protein Directly Activated by cAMP (Epac)
There is currently no direct experimental evidence to suggest that this compound activates or inhibits Epac, another key mediator of cAMP signaling. Notably, the Rp-diastereomer, Rp-8-pCPT-cGMPS, which acts as a PKG inhibitor, has been shown to be selective for PKG over Epac1.[5] This suggests that the 8-pCPT-cGMP scaffold may not be a favorable ligand for Epac.
Indirect Cross-Talk via Phosphodiesterases (PDEs)
Cyclic nucleotide signaling pathways exhibit significant cross-talk, often mediated by PDEs, which degrade cAMP and cGMP. The effect of this compound on various PDE isoforms is not well-documented. However, its parent compound, 8-pCPT-cGMP, was shown to not be hydrolyzed by cGMP-stimulated PDE (PDE2), cGMP-inhibited PDE (PDE3), and Ca²⁺-calmodulin-dependent PDE (PDE1), and it did not activate or inhibit these enzymes at the tested concentrations.[4] The phosphorothioate modification in this compound confers stability against hydrolysis, but its potential to bind to and allosterically regulate PDEs remains an area for further investigation.
Signaling Pathway Overview
The following diagram illustrates the canonical cGMP and cAMP signaling pathways and highlights the potential points of cross-reactivity for this compound.
Caption: cGMP and cAMP signaling pathways and potential this compound cross-reactivity.
Experimental Protocols
To empirically determine the selectivity of this compound, the following experimental approaches can be employed.
In Vitro Kinase Activity Assay for PKG and PKA
This protocol allows for the direct comparison of the activation of purified PKG and PKA by this compound.
1. Materials:
-
Purified recombinant human PKG (e.g., PKG Iα) and PKA (catalytic and regulatory subunits).
-
This compound.
-
Specific peptide substrate for PKG (e.g., a peptide containing the consensus sequence RKRSRAE) and PKA (e.g., Kemptide, LRRASLG).
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM ATP, 0.1 mg/mL BSA).
-
[γ-³²P]ATP or a non-radioactive ADP detection system (e.g., ADP-Glo™).
-
Phosphocellulose paper or other means to separate phosphorylated substrate from free ATP.
-
Scintillation counter or luminometer.
2. Procedure:
-
Prepare a dilution series of this compound in the kinase assay buffer.
-
In parallel reactions, set up kinase reactions for PKG and PKA. For each kinase, include a negative control (no activator) and a positive control (saturating cGMP for PKG, saturating cAMP for PKA).
-
To each reaction tube, add the kinase, its specific peptide substrate, and the corresponding concentration of this compound or control activator.
-
Initiate the reaction by adding [γ-³²P]ATP (or cold ATP for non-radioactive assays).
-
Incubate the reactions at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction (e.g., by adding a high concentration of EDTA or by spotting onto phosphocellulose paper).
-
Quantify the amount of phosphorylated substrate.
-
Plot the kinase activity against the concentration of this compound and determine the EC₅₀ value for each kinase using a non-linear regression analysis.
3. Data Analysis:
-
Compare the EC₅₀ values for PKG and PKA activation. A significantly lower EC₅₀ for PKG would indicate selectivity.
Caption: Workflow for in vitro kinase assay to determine this compound selectivity.
Conclusion and Recommendations
This compound is a valuable tool for activating the cGMP/PKG signaling pathway. However, researchers must be aware of its potential for direct cross-reactivity with PKA type II. The lack of comprehensive, direct comparative data in the literature underscores the importance of empirical validation.
Key Recommendations for Researchers:
-
Use the lowest effective concentration of this compound to minimize potential off-target effects.
-
Employ PKA inhibitors (e.g., H89, KT5720) in control experiments to confirm that the observed effects are independent of PKA activation.
-
When possible, use complementary approaches to activate the cGMP pathway, such as using NO donors (e.g., SNP, DEA/NO) or sGC activators (e.g., YC-1), to ensure the observed phenotype is not an artifact of the chemical probe.
-
For studies focused on Epac, specific activators like 8-pCPT-2'-O-Me-cAMP should be used.
By acknowledging and controlling for the potential cross-reactivity of this compound, researchers can enhance the rigor and reliability of their findings in the complex field of cyclic nucleotide signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound BIOLOG Life Science Institute [biolog.de]
- 3. 8-pCPT-cGMP stimulates αβγ-ENaC activity in oocytes as an external ligand requiring specific nucleotide moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of the functional role of cGMP-dependent protein kinase in intact human platelets using a specific activator 8-para-chlorophenylthio-cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
Choosing the Right Tool: A Comparative Guide to Sp-8-pCPT-cGMPS and Other PKG Activators
For researchers investigating cGMP-dependent protein kinase (PKG) signaling, selecting the appropriate activator is paramount to achieving specific and reliable experimental outcomes. Sp-8-pCPT-cGMPS has emerged as a widely used tool due to its unique combination of properties. This guide provides a detailed comparison of this compound with other common PKG activators, supported by experimental data, to aid in making an informed decision for your research needs.
Superiority of this compound: A Multifaceted Advantage
This compound stands out from other PKG activators due to its high potency, excellent cell membrane permeability, and resistance to hydrolysis by phosphodiesterases (PDEs).[1][2] These characteristics ensure a sustained and effective activation of PKG in cellular and tissue-based experiments.
One of the key advantages of this compound is its lipophilicity, which allows it to readily cross cell membranes.[1][2] This is a significant improvement over less membrane-permeable analogs, enabling researchers to achieve sufficient intracellular concentrations to activate PKG effectively. Furthermore, its resistance to PDEs, the enzymes that degrade cyclic nucleotides, ensures that the compound remains active for a longer duration, providing a more stable and prolonged activation of the PKG signaling pathway.[2][3]
However, it is crucial to note that while this compound is a potent activator of PKG, it can also activate protein kinase A (PKA) type II, a factor to consider when designing experiments and interpreting results.[2]
Comparative Analysis of PKG Activators
The choice of a PKG activator often depends on the specific experimental context, including the target PKG isoform and the need for selectivity. Below is a comparative overview of this compound and other commonly used cGMP analogs.
Quantitative Comparison of PKG Activator Potency
The following table summarizes the activation constants (EC₅₀) of various cGMP analogs for different PKG isoforms. Lower EC₅₀ values indicate higher potency.
| Compound | PKG Iβ (EC₅₀) | PKG II (EC₅₀) | Notes |
| cGMP | 163 nM | 96 nM | Endogenous activator |
| This compound | Potent activator | Potent activator | Also activates PKA Type II[2] |
| 8-pCPT-cGMP | ~163 nM | 5 nM | More selective for PKG II[4] |
| PET-cGMP | 3.8 nM | 193 nM | More selective for PKG Iβ[4] |
| 8-Br-cGMP | ~163 nM | 20 nM | Moderately selective for PKG II[4] |
Data compiled from multiple sources, and values can vary based on experimental conditions.[4]
Qualitative Comparison of PKG Activator Properties
| Feature | This compound | 8-pCPT-cGMP | 8-Br-cGMP | PET-cGMP |
| Cell Permeability | Excellent[1][2] | High[3] | Moderate[3] | High |
| PDE Resistance | High[2] | High[3] | Moderate[3] | Not specified |
| PKG Isoform Selectivity | Broad (PKG I & II)[1][2] | PKG II > PKG I[4] | PKG II > PKG I[4] | PKG I > PKG II[4] |
| Off-Target Effects | Activates PKA Type II[2] | Can interact with CNG channels[5] | Can interact with CNG channels[5] | Can interact with CNG channels[5] |
Signaling Pathways and Experimental Considerations
Understanding the broader signaling context is crucial for interpreting the effects of PKG activation. The following diagrams illustrate the canonical PKG signaling pathway and a typical experimental workflow for assessing PKG activation.
Caption: Canonical PKG signaling pathway and the role of this compound.
Caption: A typical experimental workflow for assessing PKG activation.
Experimental Protocols
In Vitro PKG Kinase Activity Assay
This protocol is a generalized method for determining the potency and selectivity of PKG activators.
-
Reagents and Materials:
-
Recombinant human PKG Iα or PKG II
-
PKG activator of interest (e.g., this compound)
-
Fluorescently labeled peptide substrate (e.g., RFARKGSLRQ)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplate
-
Plate reader capable of measuring fluorescence.
-
-
Procedure:
-
Prepare a serial dilution of the PKG activator in the kinase assay buffer.
-
To each well of the microplate, add the PKG enzyme, the fluorescent peptide substrate, and the PKG activator at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 100 mM EDTA).
-
Measure the fluorescence to determine the extent of substrate phosphorylation.
-
Plot the results as a dose-response curve to determine the EC₅₀ value.
-
Cellular Assay for PKG Activation (VASP Phosphorylation)
Vasodilator-stimulated phosphoprotein (VASP) is a well-established substrate of PKG. Measuring the phosphorylation of VASP at Ser239 is a reliable method to assess PKG activity in intact cells.[6]
-
Reagents and Materials:
-
Cultured cells (e.g., human platelets, vascular smooth muscle cells)
-
PKG activator of interest (e.g., this compound)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-VASP (Ser239) and anti-total VASP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment.
-
-
Procedure:
-
Plate cells and grow to desired confluency.
-
Treat cells with varying concentrations of the PKG activator for a specific duration.
-
Wash cells with ice-cold PBS and lyse with cell lysis buffer.
-
Determine protein concentration of the lysates.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-VASP and total VASP.
-
Incubate with HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the phospho-VASP signal to the total VASP signal.
-
Conclusion
This compound is a powerful and versatile tool for activating PKG in a variety of experimental settings. Its high potency, excellent cell permeability, and resistance to PDEs make it a superior choice for many applications. However, researchers must remain mindful of its potential off-target effects, particularly the activation of PKA. For studies requiring high isoform specificity, other analogs such as 8-pCPT-cGMP for PKG II or PET-cGMP for PKG I may be more suitable. By carefully considering the comparative data and experimental protocols presented in this guide, researchers can select the most appropriate PKG activator to achieve their specific scientific objectives.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound BIOLOG Life Science Institute [biolog.de]
- 3. Analysis of the functional role of cGMP-dependent protein kinase in intact human platelets using a specific activator 8-para-chlorophenylthio-cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Basis of Analog Specificity in PKG I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of the First Non-cGMP Mimetic Small Molecule Activators of cGMP-Dependent Protein Kinase 1 α (PKG1α) - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Downstream Phosphorylation Events of Sp-8-pCPT-cGMPS
This guide provides a comprehensive comparison for validating the downstream signaling effects of Sp-8-pCPT-cGMPS, a potent activator of cGMP-dependent protein kinase (PKG). It is intended for researchers, scientists, and drug development professionals working to elucidate the roles of the cGMP/PKG signaling pathway in various biological systems. The content herein offers objective comparisons with alternative compounds, detailed experimental protocols, and supporting data to guide experimental design and interpretation.
Introduction to the cGMP/PKG Signaling Pathway and this compound
The nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway is a critical regulatory system in numerous physiological processes. Cellular signaling by NO is primarily mediated by cGMP, which is synthesized by guanylyl cyclases. The effects of cGMP are carried out by three main types of effector proteins: cGMP-dependent protein kinases (PKGs), cGMP-gated ion channels, and cGMP-regulated phosphodiesterases (PDEs).[1][2] PKG is a primary effector that phosphorylates specific serine and threonine residues on target proteins, thereby regulating their function and initiating a cascade of downstream cellular responses.[2]
This compound is a widely used research tool renowned for its properties as a potent and selective activator of PKG (types Iα, Iβ, and II).[3][4] Its chemical modifications confer several experimental advantages:
-
Excellent Cell Permeability: A lipophilic structure allows it to efficiently cross cell membranes to activate intracellular PKG.[3]
-
High PDE Stability: It is resistant to hydrolysis by phosphodiesterases, ensuring a sustained and stable concentration within the cell during experiments.[4][5]
It is important to note that while highly effective for activating PKG, this compound may also activate Protein Kinase A (PKA) type II at certain concentrations, a factor that must be considered when designing experiments to ensure specificity.[4]
Comparative Analysis of Common PKG Activators
Choosing the right chemical tool is crucial for obtaining specific and interpretable results. This compound is one of several cGMP analogs available to researchers. The table below compares its key features with other commonly used alternatives.
| Feature | This compound | 8-pCPT-cGMP | 8-Br-cGMP | PET-cGMP |
| Primary Target | PKG Activator | PKG Activator | PKG Activator | PKG Activator |
| Cell Permeability | Excellent | High[5] | Moderate | High |
| PDE Stability | High (Resistant)[4] | High (Resistant)[5] | Low (Hydrolyzed)[5] | Not specified |
| Potency/Selectivity | Potent PKG activator; may activate PKA-II[4] | Potent; more effective than 8-Br-cGMP for VASP phosphorylation.[5] Selective for PKG II.[6] | Less potent than 8-pCPT-cGMP[5] | Highly selective for PKG I[6] |
| Common Use | General purpose PKG activation in intact cells | Studies requiring PKG-II selectivity or high potency | General purpose PKG activation | Studies requiring PKG-I selectivity |
Validated Downstream Phosphorylation Events
While phosphoproteomic studies reveal that PKG is a central signaling hub with many potential substrates, identifying direct, high-confidence targets remains a challenge.[7][8] However, the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) is widely accepted as a robust and reliable biomarker for PKG activation in intact cells.
-
VASP Phosphorylation at Serine 239 (p-VASP Ser239): This is the major phosphorylation site for PKG.[9][10] Monitoring the phosphorylation status of this specific residue is a direct and effective method for confirming the activation of the cGMP/PKG pathway by this compound.[10][11][12]
-
VASP Phosphorylation at Serine 157 (p-VASP Ser157): This site is the primary target for PKA.[9][10][13] It serves as an essential experimental control to differentiate between PKG- and PKA-mediated signaling, especially given the potential for this compound to cross-react with PKA.
The table below summarizes the key validated phosphorylation event used to confirm this compound activity.
| Substrate Protein | Phosphorylation Site | Upstream Kinase | Method of Validation | Key Application |
| VASP | Serine 239 | PKG | Western Blot, Mass Spectrometry[9][11] | Primary Biomarker for PKG Activation |
| VASP | Serine 157 | PKA | Western Blot[13] | Specificity control (distinguishes from PKA activation) |
Key Experimental Protocols
Validating the effects of this compound can be achieved through established molecular biology techniques. Below are detailed protocols for the targeted validation of VASP phosphorylation and a workflow for broader discovery phosphoproteomics.
This protocol provides a standard method to directly measure PKG activation in response to this compound treatment.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and grow to 70-80% confluency.
-
Starve cells in serum-free media for 2-4 hours, if required for the cell type, to reduce basal kinase activity.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).
-
Treat cells with the desired final concentration of this compound (typically 50-100 µM) for a specified time (e.g., 15-30 minutes). Include vehicle-only and untreated controls.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a standard assay (e.g., BCA or Bradford).
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and add Laemmli sample buffer. Boil at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% w/v Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-VASP (Ser239) (commercially available antibodies are well-validated[9][12][14]). Use the dilution recommended by the manufacturer in 5% BSA in TBST.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the signal using a digital imager or X-ray film.
-
To confirm equal protein loading, strip the membrane and re-probe with an antibody for total VASP or a housekeeping protein (e.g., GAPDH, β-actin).
-
This workflow is for the unbiased, large-scale identification of downstream phosphorylation events.[7][15]
-
Experimental Setup: Perform cell culture and treatment with this compound as described above. It is critical to include multiple biological replicates.
-
Protein Extraction and Digestion: Lyse cells in a buffer compatible with mass spectrometry (e.g., urea-based). Reduce, alkylate, and digest proteins into peptides using an enzyme like Trypsin.
-
Phosphopeptide Enrichment: Because phosphopeptides are typically low in abundance, an enrichment step is necessary. Common methods include Titanium Dioxide (TiO2) chromatography or Immobilized Metal Affinity Chromatography (IMAC).[16]
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The system separates peptides by chromatography before ionizing, fragmenting, and detecting them to determine their mass and sequence.
-
Data Analysis:
-
Use a database search algorithm (e.g., MaxQuant, Spectronaut) to identify peptide sequences and localize phosphorylation sites from the MS/MS spectra.
-
Perform quantitative analysis (label-free or using isotopic labels like TMT) to compare the abundance of phosphopeptides between the this compound-treated and control groups.
-
Filter results for statistically significant changes in phosphorylation to identify candidate downstream targets of PKG activation. Further validation with orthogonal methods is required.[17]
-
Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: The cGMP/PKG signaling pathway activated by this compound.
Caption: Experimental workflow for validating PKG activation via Western Blot.
Caption: Logic for comparing phosphorylation events to confirm specific PKG activation.
References
- 1. Frontiers | Plasmodium falciparum cGMP-Dependent Protein Kinase – A Novel Chemotherapeutic Target [frontiersin.org]
- 2. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound BIOLOG Life Science Institute [biolog.de]
- 5. Analysis of the functional role of cGMP-dependent protein kinase in intact human platelets using a specific activator 8-para-chlorophenylthio-cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural Basis of Analog Specificity in PKG I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphoproteomic Approaches for Identifying Phosphatase and Kinase Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation loop phosphorylation and cGMP saturation of PKG regulate egress of malaria parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phospho-VASP (Ser239) Antibody | Cell Signaling Technology [cellsignal.com]
- 10. Phospho-VASP (Ser239) Antibody (#3114) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 11. pnas.org [pnas.org]
- 12. Phospho-VASP (Ser239) (E9L7Y) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 13. Phospho-VASP (Ser157) Antibody | Cell Signaling Technology [cellsignal.com]
- 14. biocompare.com [biocompare.com]
- 15. Phosphoproteomic Approaches for Identifying Phosphatase and Kinase Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification of Endogenous Kinase Substrates by Proximity Labeling Combined with Kinase Perturbation and Phosphorylation Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
Safety Operating Guide
Navigating the Safe Disposal of Sp-8-pCPT-cGMPS: A Procedural Guide
It is critical to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.
Core Safety and Handling Principles
Before disposal, it is essential to adhere to standard laboratory safety protocols when handling Sp-8-pCPT-cGMPS:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.
-
Spill Management: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
Step-by-Step Disposal Procedure
The following procedure is a general guideline. Your institution's EHS office will provide protocols specific to your location and facilities.
-
Waste Identification and Segregation:
-
Treat all this compound waste, including unused product, solutions, and contaminated materials (e.g., pipette tips, tubes, absorbent paper), as chemical waste.
-
Do not mix this waste with general laboratory trash or other incompatible waste streams.
-
-
Containerization:
-
Use a dedicated, properly labeled, and leak-proof container for collecting this compound waste.
-
The label should clearly identify the contents as "this compound waste" and include any relevant hazard information.
-
-
Storage:
-
Store the sealed waste container in a designated, secure area away from incompatible materials.
-
Follow storage temperature recommendations for the compound, which is typically -20°C for the solid form, to maintain stability until disposal.
-
-
Institutional Waste Pickup:
-
Contact your institution's EHS department to schedule a pickup for the chemical waste.
-
Provide them with all necessary information about the waste stream.
-
Quantitative Data Summary
Due to the absence of a specific SDS, quantitative data on toxicity, flammability, and reactivity for this compound is not available. The following table provides general information for related cGMP analogs, which should be considered as indicative but not definitive for this compound.
| Parameter | Value (for related cGMP analogs) | Source |
| Storage Temperature | -20°C | General recommendation for cGMP analogs |
| Solubility | Soluble in water and DMSO | General characteristic of similar compounds |
The cGMP Signaling Pathway
This compound is an analog of cyclic guanosine (B1672433) monophosphate (cGMP), a crucial second messenger involved in various physiological processes. Understanding its role requires familiarity with the cGMP signaling pathway.
The diagram below illustrates a simplified cGMP signaling cascade. Soluble guanylate cyclase (sGC) is activated by nitric oxide (NO), leading to the conversion of guanosine triphosphate (GTP) to cGMP.[1][2][3] cGMP then activates cGMP-dependent protein kinase (PKG), which phosphorylates downstream targets, resulting in various cellular responses such as smooth muscle relaxation and regulation of ion channels.[1][4] Phosphodiesterases (PDEs) regulate this pathway by degrading cGMP.[2][3]
Caption: A simplified diagram of the cGMP signaling pathway.
References
Essential Safety and Handling Guidelines for Sp-8-pCPT-cGMPS
This document provides crucial safety and logistical information for the handling and disposal of Sp-8-pCPT-cGMPS, a cell-permeable cGMP analog used in laboratory research. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The information provided is based on the SDS for a structurally similar compound, Rp-8-Br-PET-cGMPS, and general laboratory safety protocols for handling chemical compounds. It is imperative to handle this compound with care and to supplement these guidelines with your institution's specific safety procedures.
Hazard Identification and Precautionary Measures
While not classified as a hazardous substance, it is prudent to handle this compound with caution, as with any research chemical. Avoid inhalation, and contact with skin and eyes.[1] Formation of dust and aerosols should be minimized.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following PPE is recommended for handling this compound, based on general guidelines for pharmaceutical and laboratory settings.[2][3][4][5][6]
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles | Tightly fitting with side-shields to protect against splashes.[3][7] |
| Face Shield | Recommended when there is a significant risk of splashes.[3][5] | |
| Hand Protection | Chemical-resistant Gloves | Disposable, powder-free gloves are essential. The specific glove material should be chosen based on the solvent used for reconstitution.[3][5] |
| Body Protection | Laboratory Coat/Gown | A long-sleeved, seamless gown to protect the body.[5] |
| Coveralls ("Bunny Suit") | For full-body protection, especially during large-scale handling or when there is a high risk of contamination.[5] | |
| Respiratory Protection | Respirator | Recommended when handling the powder form to avoid inhalation of dust particles.[5] |
| Foot Protection | Closed-toe Shoes | Chemical-resistant, hard-soled shoes are required in the laboratory.[2] |
| Shoe Covers | To prevent the tracking of hazardous residue outside of the work area.[5] |
Storage and Handling
Proper storage is crucial to maintain the stability and integrity of this compound.
| Parameter | Recommendation |
| Storage Temperature | -20°C[8] |
| Storage Conditions | Keep container tightly sealed in a cool, well-ventilated area. Protect from direct sunlight and sources of ignition.[1] |
| Handling Environment | Handle in a well-ventilated place, preferably in a chemical fume hood.[1][7] |
First Aid Measures
In case of exposure, follow these first aid procedures:
-
Eye Contact: Immediately flush eyes with large amounts of water, separating eyelids. Seek prompt medical attention.[1]
-
Skin Contact: Thoroughly rinse the affected skin with water. Remove contaminated clothing and seek medical attention.[1]
-
Inhalation: Move to fresh air. If breathing is difficult, provide respiratory support. Avoid mouth-to-mouth resuscitation.[1]
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]
Spill and Disposal Procedures
Spill Containment: In case of a spill, prevent further leakage if it is safe to do so.[7] Avoid dust formation.[7] Remove all sources of ignition.[7] Collect the spilled material using appropriate tools and place it in a suitable, closed container for disposal.[7]
Disposal: Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains.[7]
Experimental Protocol: Reconstitution of this compound
This protocol outlines the steps for reconstituting the solid form of this compound for experimental use.
-
Preparation: Ensure all necessary PPE is worn correctly. Perform the reconstitution procedure in a chemical fume hood to ensure adequate ventilation.
-
Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Solvent Selection: this compound is soluble in water.[8]
-
Calculation: Use a reconstitution calculator to determine the volume of solvent needed to achieve the desired stock solution concentration.
-
Reconstitution: Carefully add the calculated volume of the appropriate solvent to the vial containing the compound.
-
Dissolution: Gently vortex or sonicate the vial until the solid is completely dissolved.
-
Storage of Stock Solution: Store the reconstituted stock solution at -20°C or -80°C for long-term stability. A recommended storage period in solvent at -80°C is up to 6 months, and at -20°C for up to 1 month.[1]
Visual Workflow for Safe Handling
Caption: A flowchart illustrating the key steps for the safe handling of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. gmpsop.com [gmpsop.com]
- 3. pharmastate.academy [pharmastate.academy]
- 4. lindstromgroup.com [lindstromgroup.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. pharmabeginers.com [pharmabeginers.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. caymanchem.com [caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
